molecular formula C11H9NO4 B1331200 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid CAS No. 28027-17-0

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Cat. No.: B1331200
CAS No.: 28027-17-0
M. Wt: 219.19 g/mol
InChI Key: QROPNBKULZRDMD-UHFFFAOYSA-N
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Description

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 86135. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H9NO4/c1-16-6-2-3-7-9(4-6)12-5-8(10(7)13)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROPNBKULZRDMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80292865
Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
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Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

28027-17-0
Record name 4-Hydroxy-7-methoxy-3-quinolinecarboxylic acid
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Record name NSC 86135
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Record name 28027-17-0
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Record name 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 4-hydroxy-7-methoxyquinoline-3-carboxylic acid, a key heterocyclic scaffold of interest in medicinal chemistry and drug development. This document details the necessary starting materials, experimental protocols, and reaction pathways, presenting quantitative data in a clear, tabular format for ease of comparison.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of biologically active compounds. The quinoline core is a privileged structure in pharmacology, found in numerous antibacterial, antimalarial, and anticancer agents. The specific functionalization at the 3, 4, and 7-positions of the quinoline ring in the target molecule makes it a versatile building block for further chemical elaboration. The most established and widely utilized method for the synthesis of this class of compounds is the Gould-Jacobs reaction.

Primary Synthetic Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a robust and versatile method for the preparation of 4-hydroxyquinoline derivatives.[1] The synthesis of this compound via this pathway proceeds in three main stages:

  • Condensation: Reaction of an appropriately substituted aniline with a malonic ester derivative.

  • Thermal Cyclization: Intramolecular cyclization of the condensation product at high temperatures.

  • Saponification: Hydrolysis of the resulting ester to the final carboxylic acid.

The primary starting materials for this synthesis are m-anisidine (3-methoxyaniline) and diethyl ethoxymethylenemalonate (EMME) . The methoxy group at the meta position of the aniline directs the cyclization to form the desired 7-methoxyquinoline isomer.[1]

Reaction Pathway

The overall synthetic pathway is illustrated below.

Gould_Jacobs_Pathway cluster_step1 reagent reagent intermediate intermediate product product final_product final_product condition condition m_anisidine m-Anisidine condensation_product {Diethyl (3-methoxyanilino)- methylenemalonate} emme Diethyl Ethoxymethylenemalonate (EMME) ester_product {Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate} condensation_product->ester_product Thermal Cyclization final_acid {4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid} ester_product->final_acid Saponification cluster_step1 cluster_step1 cluster_step1->condensation_product Condensation dummy1->condensation_product cond1 Heat (100-130°C) - EtOH dummy1->cond1 dummy2->ester_product cond2 High Temperature (~250°C, Diphenyl ether) - EtOH dummy2->cond2 dummy3->final_acid cond3 1. NaOH (aq), Reflux 2. H+ dummy3->cond3

Gould-Jacobs synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Condensation of m-Anisidine and EMME

Objective: To synthesize the intermediate, diethyl (3-methoxyanilino)methylenemalonate.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).[2]

  • Heat the mixture with stirring at 100-130°C for 1-2 hours.[2] The reaction progress can be monitored by the evolution of ethanol.

  • After the reaction is complete (as determined by TLC or disappearance of the starting aniline), remove the ethanol byproduct under reduced pressure.

  • The resulting crude anilidomethylenemalonate intermediate is typically a viscous oil or a low-melting solid and can often be used in the next step without further purification.

Step 2: Thermal Cyclization

Objective: To form the quinoline ring system, yielding ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Protocol:

  • Dissolve the crude diethyl (3-methoxyanilino)methylenemalonate from the previous step in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A (typically 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (approximately 250°C) for 30-60 minutes in a flask equipped with a reflux condenser.[3]

  • Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, should precipitate from the solution.

  • Collect the solid product by filtration and wash it with a non-polar solvent like hexane or cyclohexane to remove the high-boiling solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Step 3: Saponification

Objective: To hydrolyze the ethyl ester to the final this compound.

Protocol:

  • Suspend the dried ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10% w/v or 2N).[2]

  • Heat the mixture to reflux with stirring for 1-2 hours, or until the hydrolysis is complete (monitored by TLC, observing the disappearance of the ester).[2]

  • Cool the reaction mixture to room temperature. If any unreacted starting material is present, it can be removed by filtration.

  • Carefully acidify the clear filtrate with a strong acid, such as concentrated hydrochloric acid or 2N HCl, until the pH is approximately 4.[2]

  • The desired carboxylic acid will precipitate as a solid.

  • Collect the product by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Quantitative Data Summary

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis.

Step Reagents Solvent Temperature (°C) Time (hours) Yield
Condensation m-Anisidine, Diethyl ethoxymethylenemalonateNone100-1301-2High (often quantitative and used directly)
Thermal Cyclization Diethyl (3-methoxyanilino)methylenemalonateDiphenyl ether or Dowtherm A~2500.5-1Moderate to Good
Saponification Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, NaOHWater/EthanolReflux (~100)1-2High (often >90%)

Alternative Starting Materials and Methods

While the Gould-Jacobs reaction with m-anisidine and EMME is the most direct route, variations exist.

A patented process describes a similar synthesis of the non-carboxylated 4-hydroxy-7-methoxyquinoline.[4] This method utilizes trimethyl orthoformate and isopropylidene malonate (Meldrum's acid) to form an intermediate that then reacts with an aniline derivative. The subsequent cyclization is also carried out in diphenyl ether at high temperatures.[4] This suggests that other activated malonic acid derivatives can be employed in the initial condensation step.

Furthermore, modern adaptations of the Gould-Jacobs reaction utilize microwave irradiation for the cyclization step.[5] This technique can significantly reduce reaction times from hours to minutes and, in some cases, improve yields by minimizing product degradation from prolonged exposure to high temperatures.[5]

Workflow and Logic Diagram

The overall experimental workflow can be visualized as follows:

Workflow start start process process purification purification product product endpoint endpoint A Combine m-Anisidine and EMME B Heat to 100-130°C (1-2 hours) A->B C Remove EtOH (Reduced Pressure) B->C D Intermediate: Crude Anilidomethylenemalonate C->D E Dissolve in Diphenyl Ether D->E F Heat to Reflux (~250°C, 0.5-1 hour) E->F G Cool and Precipitate F->G H Filter and Wash with Hexane G->H I Intermediate: Ethyl Ester Product H->I J Suspend in NaOH(aq) and Reflux (1-2 hours) I->J K Cool and Acidify with HCl J->K L Filter and Wash with Water K->L M Dry under Vacuum L->M N Final Product: 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid M->N

A generalized workflow for the Gould-Jacobs synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers should always consult original literature and perform appropriate safety assessments before conducting any chemical synthesis.

References

Chemical properties of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

This technical guide provides a comprehensive overview of the chemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its synthesis, spectroscopic profile, and known reactivity, with a focus on providing actionable data and experimental context for research and development applications.

Chemical Structure and Properties

This compound, also known by its IUPAC name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid, is a quinolone derivative with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] The presence of both a carboxylic acid and a hydroxyl group, along with the methoxy substituent on the quinoline core, imparts specific chemical characteristics that are crucial for its biological activity and potential therapeutic applications.

Table 1: Physicochemical Properties of this compound [1]

PropertyValue
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol
IUPAC Name7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid
CAS Number28027-17-0
AppearanceSolid (predicted)
XLogP3-AA1.8
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count4

Synthesis

The primary synthetic route to this compound is the Gould-Jacobs reaction .[2] This method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the target carboxylic acid.

Experimental Protocol: Gould-Jacobs Synthesis of this compound

This protocol is a representative procedure based on the established Gould-Jacobs reaction methodology.[2][3]

Step 1: Condensation of 3-methoxyaniline with Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture at 120-130°C for 2 hours. The reaction can be monitored by thin-layer chromatography (TLC) to follow the disappearance of the aniline starting material.

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate, can be purified by vacuum distillation or used directly in the next step.

Step 2: Thermal Cyclization

  • The crude or purified intermediate from Step 1 is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A.

  • The mixture is heated to approximately 250°C for 30-60 minutes to effect cyclization. The progress of the reaction should be monitored by TLC.

  • Upon completion, the reaction mixture is cooled, and the product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate. The solid is collected by filtration and washed with a non-polar solvent like hexane to remove the high-boiling solvent.

Step 3: Hydrolysis to this compound

  • The crude ethyl ester from Step 2 is suspended in a 10% aqueous solution of sodium hydroxide.

  • The mixture is heated to reflux for 2-4 hours until the ester is fully hydrolyzed. TLC can be used to monitor the disappearance of the starting material.

  • After cooling, the solution is acidified with a concentrated acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis A 3-Methoxyaniline C Heat (120-130°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate C->D F Heat (~250°C) D->F E High-boiling solvent E->F G Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate F->G H 1. NaOH, Reflux 2. Acidification G->H I This compound H->I

Caption: Gould-Jacobs synthesis of this compound.

Spectroscopic Data

Table 2: Predicted Spectroscopic Data

TechniqueExpected Features
¹H NMR Aromatic protons on the quinoline ring, a singlet for the proton at position 2, a singlet for the methoxy group protons, and broad signals for the hydroxyl and carboxylic acid protons.
¹³C NMR Signals corresponding to the nine carbons of the quinoline ring system, the methoxy carbon, and the carboxylic acid carbon.
FTIR (cm⁻¹) Broad O-H stretch (carboxylic acid and phenol) around 3300-2500, C=O stretch (carboxylic acid and quinolone) around 1720-1650, C-O stretches, and aromatic C-H and C=C bands.[1][4]
Mass Spec. A molecular ion peak (M+) at m/z 219, with fragmentation patterns corresponding to the loss of H₂O, CO, and COOH.[5][6]

Reactivity and Potential Biological Significance

The chemical reactivity of this compound is dictated by its functional groups. The carboxylic acid can undergo esterification and amidation reactions. The 4-hydroxyl group exhibits tautomerism, existing in equilibrium with the 4-quinolone form.[7] This tautomerism can influence its reactivity and biological interactions.

The 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore found in numerous antibacterial agents.[8] These compounds often exert their effect by targeting bacterial DNA gyrase and topoisomerase IV. While the specific biological activity and signaling pathways of this compound are not extensively documented, derivatives of the 4-hydroxyquinoline class have shown a broad range of biological activities, including anticancer, anti-HIV, and cannabinoid receptor modulation.[8][9]

Potential Signaling Pathway Involvement

Given the established activities of related quinolone compounds, it is plausible that this compound or its derivatives could interact with pathways related to cell proliferation and survival. The diagram below illustrates a generalized signaling pathway that is often targeted by anticancer agents, which could be a starting point for investigating the mechanism of action of this compound.

SignalingPathway cluster_receptor Cell Surface Receptor cluster_cascade Intracellular Signaling Cascade cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellCycle Cell Cycle Progression Transcription->CellCycle Inhibitor 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid (Hypothetical Target) Inhibitor->MEK Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined synthetic route and a range of potential biological activities. This guide provides a foundational understanding of its chemical properties to support further research and development in medicinal chemistry and related fields. Future investigations should focus on obtaining detailed, experimentally verified spectroscopic data and exploring its specific biological targets and mechanisms of action to unlock its full therapeutic potential.

References

Spectroscopic and Structural Elucidation of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supplemented by experimental protocols and a diagrammatic representation of a key synthetic pathway.

Spectroscopic Data Analysis

The structural integrity and purity of this compound (C₁₁H₉NO₄, Molar Mass: 219.19 g/mol ) are confirmed through a multi-faceted spectroscopic approach.[1] The following sections summarize the key findings from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum reveals the electronic environment of the hydrogen atoms in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
Data not available in search results
Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups present in the molecule based on their characteristic vibrational frequencies. The spectrum of this compound was obtained using a KBr wafer technique.[1]

Wavenumber (cm⁻¹)IntensityAssignment of Vibrational Mode
3300-2500BroadO-H stretch (Carboxylic acid)
1760-1690StrongC=O stretch (Carboxylic acid)
1620-1580MediumC=C and C=N ring stretching (Quinoline)
1500-1400MediumAromatic ring skeletal vibrations
1320-1210StrongC-O stretch (Carboxylic acid and Methoxy)
700-650WeakC-S stretch (if applicable)

Note: The values presented are typical ranges for the assigned functional groups and may vary slightly in the actual spectrum.[2][3][4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, aiding in its structural confirmation.

m/zRelative Intensity (%)Assignment
219Data not available[M]⁺ (Molecular ion)
Data not availableFragment ions

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A general procedure for acquiring ¹H and ¹³C NMR spectra of quinoline derivatives is as follows:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Instrumentation: Spectra are recorded on an NMR spectrometer, such as a Varian CFT-20.[1]

  • ¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a singlet for each unique carbon atom.

  • Data Processing: The acquired Free Induction Decay (FID) is processed using Fourier transformation, phasing, and baseline correction to generate the final spectrum.

IR Spectroscopy

The following protocol is a standard method for obtaining an IR spectrum of a solid sample:

  • Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr). The mixture is then compressed under high pressure to form a transparent pellet (KBr wafer).[1]

  • Instrumentation: The KBr pellet is placed in the sample holder of an FTIR spectrometer.

  • Data Acquisition: The spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of a pure KBr pellet is also recorded and subtracted from the sample spectrum.

Mass Spectrometry

A general procedure for obtaining a mass spectrum using Electrospray Ionization (ESI) is as follows:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: The solution is introduced into the ESI source of a mass spectrometer.

  • Ionization: A high voltage is applied to the liquid to create a fine aerosol. The solvent evaporates from the charged droplets, leading to the formation of gas-phase ions.

  • Data Acquisition: The ions are then guided into the mass analyzer, and their mass-to-charge ratio is detected.

Synthetic Pathway Overview

4-Hydroxyquinoline derivatives are often synthesized through cyclization reactions. A common precursor for the quinoline ring system is an appropriately substituted aniline. The following diagram illustrates a generalized synthetic workflow for obtaining a 4-hydroxyquinoline-3-carboxylic acid derivative.

synthetic_workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_product Product Aniline Substituted Aniline Condensation Condensation Aniline->Condensation Malonic_ester Diethyl Malonate Derivative Malonic_ester->Condensation Cyclization Thermal Cyclization Condensation->Cyclization Intermediate Target_Molecule 4-Hydroxyquinoline-3-carboxylic acid Derivative Cyclization->Target_Molecule

Caption: Generalized synthetic workflow for 4-hydroxyquinoline-3-carboxylic acid derivatives.

Biological Context and Significance

Quinolone-3-carboxylic acid derivatives are a well-established class of compounds with a broad range of biological activities, most notably as antibacterial agents that target bacterial DNA gyrase and topoisomerase IV.[5] Furthermore, specific derivatives of 4-quinolone-3-carboxamide have been identified as potent and selective ligands for the cannabinoid type-2 receptor (CB2R), suggesting their potential in immunomodulatory therapies.[6] The 4-hydroxy-2-quinolone scaffold, a related structure, has also yielded high-affinity CB2R ligands.[6] The exploration of compounds like this compound is therefore of significant interest in the development of new therapeutic agents.

References

Crystal Structure of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid: A Technical Overview and Guide to Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the structural and synthetic aspects of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. While a specific single-crystal X-ray diffraction study for this exact compound is not publicly available in crystallographic databases at the time of this writing, this document outlines the known synthetic pathways and presents crystallographic data from closely related quinoline carboxylic acid structures to offer valuable insights into its expected solid-state properties. The guide also details generalized experimental protocols for its synthesis and crystallographic analysis.

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The title compound, this compound, possesses a key pharmacophore, and understanding its three-dimensional structure is crucial for rational drug design and structure-activity relationship (SAR) studies. This guide serves as a resource for researchers engaged in the synthesis, characterization, and application of this and related molecules.

Synthesis of this compound and its Derivatives

The synthesis of 4-hydroxyquinoline-3-carboxylic acid derivatives typically involves cyclization reactions. One common approach is the Gould-Jacobs reaction, which utilizes anilines and diethyl ethoxymethylenemalonate or related reagents to construct the quinoline core. For the title compound, a substituted aniline, such as 3-methoxyaniline, would be a logical starting material.

A patented method for a related synthesis involves the following general steps:

  • Reaction of a substituted aniline with a malonic acid derivative to form an intermediate.

  • Cyclization of the intermediate at high temperature to form the 4-hydroxyquinoline ring system.

  • Hydrolysis of an ester group, if present, to yield the final carboxylic acid.

For instance, a new synthesis process for 4-hydroxy-7-methoxyquinoline has been disclosed, which involves the reaction of trimethyl orthoformate and isopropylidene malonate, followed by reaction with 3,4-dimethoxyaniline and subsequent cyclization[1]. While this patent describes the synthesis of the parent quinoline, adaptation of this method for the carboxylic acid derivative is conceivable.

Representative Crystallographic Data of Related Quinoline Carboxylic Acids

To provide a framework for understanding the potential crystal structure of this compound, the following tables summarize the crystallographic data for quinoline-2-carboxylic acid and quinoline-4-carboxylic acid. These compounds share the fundamental quinoline carboxylic acid scaffold and offer insights into potential crystal packing, hydrogen bonding motifs, and molecular geometry.

Table 1: Crystallographic Data for Quinoline-2-carboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)9.724(1)
b (Å)5.937(1)
c (Å)27.545(2)
β (°)90.15(1)
Z4
Data sourced from a representative study on quinoline-2-carboxylic acid.[2]

Table 2: Crystallographic Data for Quinoline-4-carboxylic Acid

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)7.6299(8)
b (Å)7.5234(9)
c (Å)13.6917(8)
β (°)93.280(7)
Z4
Data sourced from a representative study on quinoline-4-carboxylic acid.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and single-crystal X-ray diffraction analysis of a quinoline carboxylic acid derivative, based on established methodologies.

Synthesis Protocol: Gould-Jacobs Reaction
  • Condensation: A mixture of 3-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents) is heated at 100-120 °C for 1-2 hours. The ethanol formed during the reaction is removed by distillation.

  • Cyclization: The resulting intermediate is added to a high-boiling point solvent, such as diphenyl ether, and heated to approximately 250 °C for 30-60 minutes.

  • Hydrolysis and Work-up: After cooling, the reaction mixture is treated with a suitable solvent like hexane to precipitate the ethyl ester of the product. The solid is collected by filtration. The ester is then hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide.

  • Purification: The reaction mixture is cooled and acidified with an acid like hydrochloric acid to precipitate the crude this compound. The product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a dimethylformamide/water mixture.

Single-Crystal X-ray Diffraction Protocol
  • Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent (e.g., ethanol, methanol, or dimethylformamide).

  • Data Collection: A selected single crystal is mounted on a goniometer head of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and structural characterization of quinoline carboxylic acids and a representative molecular structure.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials (e.g., Substituted Aniline, Malonate Derivative) reaction Chemical Reaction (e.g., Gould-Jacobs Reaction) start->reaction 1. Condensation &    Cyclization purification Purification (e.g., Recrystallization) reaction->purification 2. Work-up crystal_growth Single Crystal Growth purification->crystal_growth 3. Purified Compound xrd Single-Crystal X-ray Diffraction crystal_growth->xrd 4. Suitable Crystal structure_solution Structure Solution and Refinement xrd->structure_solution 5. Diffraction Data data_analysis Crystallographic Data Analysis structure_solution->data_analysis 6. Structural Model

Caption: General workflow for the synthesis and crystallographic analysis of quinoline carboxylic acids.

Caption: Key structural features of this compound.

References

An In-depth Technical Guide on the Solubility of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. A comprehensive search of scientific literature and chemical databases for quantitative solubility data of this specific compound in various organic solvents has been conducted.

I. Quantitative Solubility Data

A thorough literature search did not yield specific quantitative solubility data for this compound in common organic solvents. Chemical databases such as PubChem provide general physical and chemical properties but do not contain experimental solubility values in organic solvents[1].

Given the absence of specific data, this guide provides a generalized experimental protocol for determining the solubility of a compound like this compound. This protocol is based on established methods for solubility determination of quinoline derivatives and other organic compounds.[2][3][4]

II. Generalized Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid compound in an organic solvent, often referred to as the shake-flask method.[5][6]

Objective: To determine the concentration of a saturated solution of a solute in a specific solvent at a given temperature.

Materials and Equipment:

  • This compound (solute)

  • Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), etc.)

  • Analytical balance

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a stock solution of the compound in the chosen solvent at a known concentration.

    • Create a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Analyze these standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to generate a calibration curve of instrument response versus concentration.

  • Sample Preparation and Equilibration:

    • Add an excess amount of the solid compound to a vial containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure a saturated solution.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the solution to reach equilibrium.[2][3]

  • Sample Processing:

    • After the equilibration period, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a syringe filter to remove any remaining particulate matter.[2]

  • Quantification:

    • Dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • The resulting value is the solubility of the compound in the specific organic solvent at the tested temperature, typically expressed in units such as mg/mL or mol/L.

III. Visualized Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Prepare Calibration Standards G Analyze via HPLC/UV-Vis A->G Analyze Standards B Add Excess Solid to Solvent C Seal and Agitate (24-48h at constant T) B->C D Centrifuge C->D E Filter Supernatant D->E F Dilute Sample E->F F->G H Calculate Solubility G->H Use Calibration Curve

A generalized workflow for the experimental determination of compound solubility.

References

The Diverse Biological Landscape of Quinoline-3-Carboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Among its varied derivatives, quinoline-3-carboxylic acids have emerged as a particularly fruitful area of research, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of these derivatives, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of the underlying molecular mechanisms and pathways.

Anticancer Activity

Quinoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various quinoline-3-carboxylic acid derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A selection of these findings is summarized in the table below.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2f)MCF-7 (Breast)Micromolar range[1]
2,4-disubstituted quinoline-3-carboxylic acid (Compound 2l)K562 (Leukemia)Micromolar range[1]
Kynurenic acid (hydrate)MCF-7 (Breast)Not specified[2]
Quinoline-3-carboxylic acidMCF-7 (Breast)Not specified[2]
1,2-dihydro-2-oxo-4-quinoline carboxylic acidsMCF-7 (Breast)Not specified[2]
Quinolone derivative 7cMCF-7 (Breast)1.73 ± 0.27 µg/mL[3]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A key mechanism through which some quinoline derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and angiogenesis, and its dysregulation is a hallmark of many cancers. By inhibiting components of this pathway, quinoline-3-carboxylic acid derivatives can effectively arrest cancer cell progression.

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Quinoline Quinoline-3-Carboxylic Acid Derivative Quinoline->PI3K Inhibits

PI3K/Akt/mTOR signaling pathway inhibition.

Antimicrobial Activity

Quinoline-3-carboxylic acid derivatives, particularly the fluoroquinolones, are well-established antibacterial agents. Their activity extends to a broad spectrum of Gram-positive and Gram-negative bacteria. Furthermore, certain derivatives have also shown promising antifungal activity.

Quantitative Antibacterial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is a standard measure of the in vitro effectiveness of an antimicrobial agent. The following table presents MIC values for several quinoline-3-carboxylic acid derivatives against various bacterial and fungal strains.

Compound/DerivativeMicrobial StrainMIC (µg/mL)Reference
NorfloxacinEnteric gram-negative bacteriaPotent activity[4]
CiprofloxacinPseudomonas aeruginosaPotent activity[4]
OfloxacinGram-positive bacteriaPotent activity[4]
Compound 2Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[5]
Compound 6Bacillus cereus, Staphylococcus spp., Pseudomonas spp., Escherichia coli3.12 - 50[5]
Compound 6A. flavus, A. niger, F. oxysporum, C. albicansPotentially active[5]
Compound 4d, 4i, 4k, 4l, 4mCandida albicans (ATCC 24433)1.95[6]
Ketoconazole (Reference)Candida glabrata (ATCC 90030)0.24[6]
Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

The primary mechanism of antibacterial action for quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[7] These enzymes are essential for bacterial DNA replication, repair, and recombination. By forming a stable complex with the enzyme and DNA, quinolones trap the enzyme in the process of DNA cleavage, leading to double-strand DNA breaks and ultimately bacterial cell death.[7]

DNA_Gyrase_Inhibition DNA Bacterial DNA DNA_Gyrase DNA Gyrase/ Topoisomerase IV DNA->DNA_Gyrase Binds to Complex Quinolone-Enzyme-DNA Complex DNA->Complex Supercoiling DNA Supercoiling & Relaxation DNA_Gyrase->Supercoiling Mediates DNA_Gyrase->Complex Replication DNA Replication Supercoiling->Replication Allows Cell_Death Bacterial Cell Death Replication->Cell_Death Leads to Quinolone Quinolone Derivative Quinolone->DNA_Gyrase Complex->Replication Blocks

Mechanism of DNA gyrase inhibition by quinolones.

Anti-inflammatory Activity

Several quinoline-3-carboxylic acid derivatives have exhibited significant anti-inflammatory properties.[2][8] This activity is particularly relevant for the development of novel treatments for inflammatory diseases.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory effects of these compounds have been assessed by measuring their ability to inhibit the production of inflammatory mediators in cell-based assays.

Compound/DerivativeAssay SystemIC50Reference
Quinoline-3-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[2][8]
Quinoline-4-carboxylic acidLPS-induced inflammation in RAW264.7 macrophagesAppreciable anti-inflammatory affinity[2][8]
CL 306 ,293Delayed type hypersensitivity in dogs0.25 mg/kg (daily oral dose)[9]
Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory effects of quinoline derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. In macrophages, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggers a signaling cascade through Toll-like receptor 4 (TLR4), leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. Quinoline derivatives can interfere with this pathway at various points.

LPS_Inflammatory_Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds to MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Quinoline Quinoline-3-Carboxylic Acid Derivative Quinoline->IKK Inhibits? Quinoline->NFkB Inhibits? NFkB_n NF-κB Gene Gene Transcription NFkB_n->Gene Gene->Cytokines Induces

LPS-induced inflammatory pathway in macrophages.

Antiviral Activity

Recent studies have highlighted the potential of quinoline-3-carboxylic acid derivatives as antiviral agents, with activity reported against a variety of viruses.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

Compound/DerivativeVirusEC50 (µM)Reference
4-quinoline carboxylic acid derivative (C12)Vesicular Stomatitis Virus (VSV)0.11[10]
4-quinoline carboxylic acid derivative (C13)Vesicular Stomatitis Virus (VSV)3.10[10]
4-quinoline carboxylic acid derivative (C16)Vesicular Stomatitis Virus (VSV)1.98[10]
4-quinoline carboxylic acid derivative (C44)Vesicular Stomatitis Virus (VSV)0.0019[10]
4-quinoline carboxylic acid derivative (C44)Influenza A (WSN)0.041[10]
8-hydroxyquinoline derivative (iso-Bu substituted)Dengue virus serotype 2 (DENV2)0.49[11]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of quinoline-3-carboxylic acid derivatives.

Sulforhodamine B (SRB) Assay for Anticancer Activity

This colorimetric assay is used to determine cytotoxicity and cell proliferation.

Workflow:

SRB_Assay_Workflow A 1. Seed cells in 96-well plate B 2. Treat with quinoline derivatives A->B C 3. Incubate for 48-72 hours B->C D 4. Fix cells with trichloroacetic acid (TCA) C->D E 5. Stain with Sulforhodamine B (SRB) D->E F 6. Wash with 1% acetic acid E->F G 7. Solubilize bound dye with Tris base F->G H 8. Measure absorbance at ~515 nm G->H

SRB assay experimental workflow.

Protocol:

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Add serial dilutions of the quinoline-3-carboxylic acid derivatives to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the optical density (OD) at approximately 515 nm using a microplate reader. The percentage of cell growth inhibition is calculated relative to the vehicle control.

Agar Dilution Method for Antibacterial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

Workflow:

Agar_Dilution_Workflow A 1. Prepare serial dilutions of quinoline derivative B 2. Incorporate dilutions into molten agar A->B C 3. Pour agar into petri dishes and allow to solidify B->C E 5. Spot inoculum onto the surface of each plate C->E D 4. Prepare standardized bacterial inoculum D->E F 6. Incubate plates at 37°C for 18-24 hours E->F G 7. Observe for bacterial growth F->G H 8. Determine MIC (lowest concentration with no visible growth) G->H

Agar dilution method workflow.

Protocol:

  • Compound Dilution: Prepare a series of twofold dilutions of the quinoline-3-carboxylic acid derivative in a suitable solvent.

  • Agar Plate Preparation: Add a defined volume of each compound dilution to molten Mueller-Hinton agar (or another appropriate agar medium) to achieve the desired final concentrations. Pour the agar into sterile Petri dishes and allow them to solidify. A control plate with no compound should also be prepared.

  • Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculation: Using a multipoint inoculator or a calibrated loop, spot a small, defined volume of the bacterial inoculum onto the surface of each agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Conclusion

The quinoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery and development of new therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral effects. The continued exploration of this chemical space, guided by a deeper understanding of their mechanisms of action and structure-activity relationships, holds significant promise for addressing unmet medical needs across various disease areas. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field.

References

In Silico Prediction of Biological Targets for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The discovery and validation of drug targets are pivotal stages in the drug development pipeline. For novel or uncharacterized small molecules, computational, or in silico, methods provide a rapid and cost-effective strategy to predict potential biological targets, thereby guiding further experimental validation. This technical guide outlines a comprehensive in silico workflow for the target identification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a compound belonging to the quinolone class of molecules known for a wide spectrum of biological activities. This document is intended for researchers, scientists, and drug development professionals, providing detailed methodologies for ligand- and structure-based virtual screening, summarizing potential quantitative outcomes in structured tables, and visualizing relevant biological pathways.

Introduction

This compound is a member of the 4-quinolone-3-carboxylic acid scaffold, a privileged structure in medicinal chemistry.[1][2] Derivatives of this core structure have been associated with a multitude of pharmacological effects, including antibacterial, anticancer, and anti-inflammatory activities.[3] Specifically, quinoline derivatives have been identified as inhibitors of critical cancer-related targets such as topoisomerases and various protein kinases.[4][5][6] The process of identifying the specific molecular targets of a given derivative is crucial for understanding its mechanism of action, predicting potential therapeutic applications, and identifying possible off-target effects.

This guide presents a systematic in silico approach to hypothesize the biological targets of this compound. The workflow integrates several computational techniques, from broad, ligand-based similarity searches to more focused, structure-based docking simulations.

Predicted Target Classes and Bioactivity Data

Based on the extensive literature on quinoline and quinolone derivatives, the primary predicted target classes for this compound include protein kinases and DNA topoisomerases. The following tables summarize representative bioactivity data (IC50 values) for structurally related compounds against these target classes. This data serves as a benchmark for the anticipated potency of the query molecule.

Table 1: Inhibitory Activity of Quinolone Derivatives against Protein Kinases

Compound ClassSpecific TargetIC50 (nM)Reference Compound(s)
Quinoline/Quinazolinec-Met2 - 64Cabozantinib, Foretinib
Quinoline/QuinazolineEGFR (wild-type)0.8 - 64.8Gefitinib, Erlotinib
Quinoline/QuinazolineEGFR (mutant)2.7 - 305.4Osimertinib, Afatinib
Quinoline/QuinazolineVEGFR-23.2 - 40Sorafenib, Sunitinib
Quinoline/QuinazolinePI3Kα0.9 - 100+ (µM)ZSTK474
QuinolinemTOR66 - 1400-

Data compiled from multiple sources, including references[4][7][8][9][10][11][12][13][14][15][16][17][18]. IC50 values represent a range found for various derivatives within the specified class.

Table 2: Inhibitory Activity of Quinolone Derivatives against DNA Topoisomerases

Compound ClassSpecific TargetIC50 (µM)Reference Compound(s)
Pyrazolo[4,3-f]quinolineTopoisomerase IIα< 8 (GI50)Etoposide
IndolizinoquinolineTopoisomerase I< 10Camptothecin
Quinoline AlkaloidsTopoisomerase I/II0.54 - 18Camptothecin, Etoposide

Data compiled from multiple sources, including references[5][19][20].

In Silico Target Prediction: Methodologies and Protocols

A multi-faceted in silico approach is proposed to generate a high-confidence list of potential targets for this compound. The overall workflow is depicted below.

G cluster_input Input Molecule cluster_methods In Silico Prediction Methods cluster_ligand_details cluster_structure_details cluster_output Output & Validation Query 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid (2D/3D Structure) LigandBased Ligand-Based Approaches Query->LigandBased StructureBased Structure-Based Approaches Query->StructureBased SimSearch Similarity Searching LigandBased->SimSearch PharmModel Pharmacophore Modeling LigandBased->PharmModel QSAR QSAR Analysis LigandBased->QSAR RevDock Reverse Docking StructureBased->RevDock TargetList Prioritized Target List SimSearch->TargetList PharmModel->TargetList QSAR->TargetList RevDock->TargetList PathwayAnalysis Pathway Analysis TargetList->PathwayAnalysis ExpValidation Experimental Validation PathwayAnalysis->ExpValidation

Caption: General workflow for in silico target prediction.

Ligand-Based Approaches

These methods rely on the principle that structurally similar molecules are likely to have similar biological activities.

Protocol:

  • Input Preparation: Obtain the 2D structure of this compound in SMILES (Simplified Molecular Input Line Entry System) format.

  • Database Selection: Choose public bioactivity databases such as ChEMBL, PubChem, and DrugBank. These databases contain information on millions of compounds and their experimentally determined biological activities.[8]

  • Search Execution: Using the SMILES string as a query, perform a Tanimoto similarity search against the selected databases. Set a similarity threshold (e.g., >0.85 on a scale of 0 to 1) to retrieve structurally analogous compounds.

  • Data Curation: Collect the retrieved compounds and their associated target information and bioactivity data (e.g., IC50, Ki, EC50).

  • Target Hypothesis: Compile a list of protein targets that are frequently modulated by the retrieved set of structurally similar compounds. These represent the initial, broad hypotheses for the query molecule's targets.

Protocol:

  • Active Ligand Set Compilation: From the similarity search or literature, gather a set of at least 5-10 diverse compounds known to be active against a specific target of interest (e.g., EGFR).

  • Model Generation: Utilize software such as Discovery Studio, LigandScout, or MOE. Align the active compounds and identify common chemical features essential for bioactivity. These features include hydrogen bond acceptors/donors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. A 3D arrangement of these features constitutes the pharmacophore model.[21][22]

  • Model Validation: Validate the generated pharmacophore model using a test set containing known active and inactive (decoy) molecules. A robust model should successfully identify the actives while rejecting the inactives.

  • Virtual Screening: Screen a large compound library (e.g., ZINC database) or specifically the query molecule, this compound, against the validated pharmacophore model to assess its fit. A good fit suggests a high probability of interaction with the target.

Structure-Based Approaches

These methods require the 3D structure of the potential protein targets and predict the binding of the small molecule to them.

Reverse (or inverse) docking flips the conventional paradigm by docking a single ligand of interest into the binding sites of a large collection of protein structures.[16][23]

Protocol:

  • Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges using a molecular mechanics force field (e.g., MMFF94).

  • Target Database Preparation: Compile a library of 3D protein structures. A common source is the Protein Data Bank (PDB). This library should ideally contain representative structures of the major target classes (kinases, GPCRs, nuclear receptors, etc.). Pre-process the structures by removing water molecules, adding hydrogen atoms, and defining the binding site based on co-crystallized ligands or pocket detection algorithms.

  • Docking Simulation: Employ docking software (e.g., AutoDock, Glide, GOLD) to systematically place and score the conformation of the query molecule within the binding site of each protein in the target library.[23] The scoring function estimates the binding affinity (e.g., in kcal/mol).

  • Hit List Generation: Rank the protein targets based on their docking scores. Proteins with the most favorable (i.e., lowest) binding energy scores are considered the most probable targets.

  • Post-Docking Analysis: Visually inspect the binding poses of the top-ranked hits to ensure that the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) are chemically sensible.

Signaling Pathway Visualization

Once high-confidence targets are identified (e.g., EGFR, c-Met, VEGFR, PI3K), it is crucial to understand their roles in cellular signaling. The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling cascades associated with these potential targets.

EGFR_Signaling EGF EGF Ligand EGFR EGFR EGF->EGFR Binds & Activates Grb2 Grb2/Shc EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Cell Proliferation, Survival, Motility ERK->Cell AKT Akt PI3K->AKT AKT->Cell

Caption: Simplified EGFR Signaling Pathway.[9][24]

VEGF_Signaling VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K_AKT PI3K/Akt Cascade VEGFR2->PI3K_AKT PKC PKC PLCg->PKC RAS_RAF RAS/RAF/MEK/ERK Cascade PKC->RAS_RAF Angiogenesis Angiogenesis, Permeability, Survival RAS_RAF->Angiogenesis PI3K_AKT->Angiogenesis

Caption: Simplified VEGF Signaling Pathway.[25][26]

cMet_PI3K_Signaling HGF HGF Ligand cMet c-Met Receptor HGF->cMet Binds & Activates GAB1 GAB1 cMet->GAB1 PI3K PI3K GAB1->PI3K RAS_MAPK RAS/MAPK Pathway GAB1->RAS_MAPK PIP3 PIP3 PI3K->PIP3 Generates AKT Akt PIP3->AKT Recruits & Activates mTOR mTOR AKT->mTOR Cell Cell Growth, Proliferation, Survival mTOR->Cell RAS_MAPK->Cell

Caption: Simplified c-Met and PI3K/Akt/mTOR Signaling Pathways.[4][27]

Conclusion and Future Directions

The in silico methodologies outlined in this guide provide a robust framework for generating experimentally testable hypotheses regarding the biological targets of this compound. By combining ligand- and structure-based approaches, researchers can build a comprehensive target profile, prioritizing candidates such as EGFR, VEGFR, c-Met, PI3K, and topoisomerases for further investigation. The subsequent steps would involve in vitro validation of the top-ranked predictions through enzymatic assays and cell-based functional assays to confirm the compound's activity and mechanism of action. This integrated approach accelerates the drug discovery process, enabling a more efficient allocation of resources toward the most promising therapeutic avenues.

References

An In-Depth Technical Guide to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a member of the quinolone family, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of the available information on this compound, focusing on its discovery and history, physicochemical properties, a detailed examination of its probable synthetic route via the Gould-Jacobs reaction, and a discussion of the known biological significance of the broader 4-hydroxyquinoline-3-carboxylic acid scaffold. While specific biological data for this particular derivative is not extensively available in the public domain, this guide serves as a foundational resource for researchers interested in its synthesis and potential applications.

Introduction

Quinolone derivatives have long been a cornerstone of pharmaceutical research and development, with applications ranging from antibacterial to anticancer agents. The 4-hydroxyquinoline-3-carboxylic acid moiety, in particular, is a key pharmacophore found in numerous bioactive molecules. This document focuses on a specific derivative, this compound, providing a detailed account of its chemical nature and synthetic methodology.

Discovery and History

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1, with data compiled from comprehensive chemical databases.[3]

PropertyValue
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
CAS Number 28027-17-0
IUPAC Name 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
Appearance Solid (predicted)
Melting Point Not reported
Boiling Point Not reported
Solubility Not reported

Table 1: Physicochemical properties of this compound.

Synthesis

The most probable and widely accepted method for the synthesis of this compound is the Gould-Jacobs reaction .[1][2] This multi-step process is a reliable method for the preparation of 4-hydroxyquinoline derivatives.

Gould-Jacobs Reaction Pathway

The synthesis proceeds through three main stages: condensation, thermal cyclization, and saponification.

Gould-Jacobs_Reaction cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Saponification m-Anisidine m-Anisidine Intermediate_A Diethyl (3-methoxyanilino)methylenemalonate m-Anisidine->Intermediate_A + DEEM (Heat) DEEM Diethyl ethoxymethylenemalonate Intermediate_B Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate Intermediate_A->Intermediate_B High Temperature (e.g., Diphenyl ether) Final_Product This compound Intermediate_B->Final_Product 1. NaOH, H₂O 2. H⁺

Caption: General pathway for the Gould-Jacobs synthesis of this compound.

Detailed Experimental Protocol (Probable Method)

While a specific protocol for this exact molecule is not detailed in the literature, the following is a generalized experimental procedure based on the well-established Gould-Jacobs reaction.

Step 1: Condensation of m-Anisidine and Diethyl Ethoxymethylenemalonate (DEEM)

  • In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, combine equimolar amounts of m-anisidine and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring at 110-120 °C for 1-2 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature. The intermediate, diethyl (3-methoxyanilino)methylenemalonate, may crystallize upon cooling or can be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent, such as diphenyl ether.

  • Heat the solution to reflux (approximately 250-260 °C) for 30-60 minutes.

  • The cyclized product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, will precipitate out of the solution upon cooling.

  • The precipitate can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.

Step 3: Saponification

  • Suspend the collected ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (e.g., 10-20% w/v).

  • Heat the mixture to reflux until the ester is completely hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The final product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Experimental_Workflow Start Start: m-Anisidine + Diethyl ethoxymethylenemalonate Condensation Condensation (110-120 °C) Start->Condensation Cyclization Thermal Cyclization in Diphenyl Ether (~250-260 °C) Condensation->Cyclization Saponification Saponification (NaOH, H₂O, Reflux) Cyclization->Saponification Acidification Acidification (HCl) Saponification->Acidification Isolation Filtration and Drying Acidification->Isolation End Final Product: 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid Isolation->End

Caption: A generalized experimental workflow for the synthesis of this compound.

Biological Activity and Potential Applications

Specific quantitative biological data for this compound, such as IC₅₀ or Kᵢ values, are not available in the public scientific literature. However, the 4-quinolone-3-carboxylic acid scaffold is a well-known pharmacophore with a broad range of biological activities.

Derivatives of 4-quinolone-3-carboxylic acid have been extensively investigated and developed as:

  • Antibacterial Agents: This is the most prominent application, with the fluoroquinolones being a major class of antibiotics. They primarily act by inhibiting bacterial DNA gyrase and topoisomerase IV.

  • Anticancer Agents: Certain quinolone derivatives have shown promise as anticancer agents through various mechanisms, including the inhibition of topoisomerases and receptor tyrosine kinases.

  • Antiviral Agents: Some quinolones have been explored for their antiviral activities, particularly against HIV.

  • Enzyme Inhibitors: The quinolone scaffold has been utilized to design inhibitors for a variety of enzymes, including kinases and integrases.

Given the established biological importance of this chemical class, this compound represents a valuable scaffold for further chemical modification and biological evaluation in drug discovery programs. The methoxy group at the 7-position can influence the pharmacokinetic and pharmacodynamic properties of the molecule.

Conclusion

This compound is a quinolone derivative with a well-defined chemical structure and a probable synthetic route via the Gould-Jacobs reaction. While specific details of its discovery and a comprehensive biological profile are yet to be published, its structural similarity to a wide range of biologically active compounds makes it a molecule of interest for medicinal chemists and drug discovery professionals. This guide provides a solid foundation for researchers wishing to synthesize and explore the potential therapeutic applications of this compound and its derivatives. Further research is warranted to fully elucidate its biological activities and potential as a lead compound in various disease areas.

References

Methodological & Application

Experimental Protocol for the Gould-Jacobs Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a valuable scaffold in medicinal chemistry, via the Gould-Jacobs reaction. This multi-step synthesis is a classic method for the preparation of 4-hydroxyquinoline derivatives.[1][2][3]

I. Reaction Overview

The Gould-Jacobs synthesis of this compound is a three-step process:

  • Condensation: Reaction of m-anisidine with diethyl ethoxymethylenemalonate (DEEM) to form the intermediate, diethyl 2-((3-methoxyphenyl)amino)methylenemalonate.

  • Thermal Cyclization: Intramolecular cyclization of the intermediate at high temperature to yield ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid product.

II. Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate (Intermediate 1)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
m-Anisidine123.1512.3 g0.1
Diethyl ethoxymethylenemalonate (DEEM)216.2321.6 g0.1
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.3 g (0.1 mol) of m-anisidine in 100 mL of ethanol.

  • To this solution, add 21.6 g (0.1 mol) of diethyl ethoxymethylenemalonate (DEEM).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After 2 hours, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator. The resulting oil is the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate and is used in the next step without further purification.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (Intermediate 2)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate (from Step 1)309.33~0.1~0.1
Diphenyl ether170.21150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a condenser, heat 150 mL of diphenyl ether to 250 °C.

  • Slowly add the crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the reaction temperature at 250-260 °C for 30 minutes.

  • Allow the reaction mixture to cool to below 100 °C and then add 200 mL of petroleum ether to precipitate the product.

  • Collect the precipitate by vacuum filtration and wash with petroleum ether to remove the diphenyl ether.

  • Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate as a solid.

Characterization Data for Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate:

PropertyValue
Molecular FormulaC₁₃H₁₃NO₄
Molecular Weight247.25 g/mol
Melting Point275 °C
Step 3: Synthesis of this compound (Final Product)

Materials:

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate (from Step 2)247.2524.7 g0.1
Sodium hydroxide (NaOH)40.008.0 g0.2
Water18.02100 mL-
Hydrochloric acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend 24.7 g (0.1 mol) of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in 100 mL of a 2 M aqueous sodium hydroxide solution (8.0 g of NaOH in 100 mL of water).

  • Heat the mixture to reflux with stirring for 2 hours, during which the solid will dissolve.

  • After cooling the reaction mixture to room temperature, acidify to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry in a vacuum oven to yield the final product, this compound.

Characterization Data for this compound:

PropertyValue
Molecular FormulaC₁₁H₉NO₄
Molecular Weight219.19 g/mol

III. Experimental Workflow

Gould_Jacobs_Synthesis cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Hydrolysis m_anisidine m-Anisidine intermediate1 Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate m_anisidine->intermediate1 Ethanol, Reflux, 2h deem DEEM deem->intermediate1 intermediate2 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate intermediate1->intermediate2 Diphenyl ether, 250-260°C, 30min final_product This compound intermediate2->final_product 1. NaOH(aq), Reflux, 2h 2. HCl(aq)

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

IV. Signaling Pathway (General Gould-Jacobs Reaction Mechanism)

Gould_Jacobs_Mechanism aniline Aniline Derivative condensation_product Anilidomethylenemalonate aniline->condensation_product Nucleophilic Attack & Elimination malonic_ester Alkoxymethylenemalonate malonic_ester->condensation_product cyclized_product 4-Hydroxy-3-carboalkoxyquinoline condensation_product->cyclized_product Thermal Cyclization final_acid 4-Hydroxyquinoline-3-carboxylic acid cyclized_product->final_acid Saponification

Caption: General mechanism of the Gould-Jacobs reaction for 4-hydroxyquinoline synthesis.[1]

References

Application Notes and Protocols: Purification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount for the successful development of downstream products and for ensuring the validity of biological and pharmacological studies. The Gould-Jacobs reaction, a common synthetic route to this class of compounds, can lead to the formation of several impurities, including unreacted starting materials and side-products from incomplete cyclization.[1][2] This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for removing such impurities.

Principle of Recrystallization

Recrystallization is a purification technique for solid compounds that relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[3] The ideal solvent will dissolve the compound sparingly at room temperature but will have high solubility at an elevated temperature.[4] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at high temperatures. By dissolving the crude material in a minimum amount of hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor.[5]

Predicted Impurities

The primary synthesis of this compound often involves the Gould-Jacobs reaction or similar methodologies.[1][6][7] Potential impurities may include:

  • Unreacted Starting Materials: 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Intermediate Products: Anilidomethylenemalonate intermediates that have not undergone cyclization.[2]

  • Side-Reaction Products: Byproducts from alternative cyclization pathways or degradation.

Experimental Protocol: Recrystallization of this compound

This protocol outlines the recrystallization of crude this compound using a mixed solvent system of ethanol and water. This system is often effective for polar organic molecules like aromatic carboxylic acids.[8] An alternative method utilizing Dimethylformamide (DMF) is also presented, which has been shown to be effective for other quinoline carboxylic acid derivatives.[9]

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Dimethylformamide (DMF) (for alternative protocol)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser

  • Büchner funnel and flask

  • Filter paper

  • Ice bath

  • Drying oven or vacuum desiccator

Protocol 1: Ethanol/Water System
  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, add 10 mL of 95% ethanol. Heat the mixture to a gentle boil with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Addition of Anti-Solvent: To the hot ethanolic solution, add deionized water dropwise with continuous swirling. Continue adding water until a slight turbidity (cloudiness) persists. This indicates that the solution is saturated.

  • Redissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[4]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[10]

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture (e.g., 50:50) to remove any adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a drying oven at 60-80°C or in a vacuum desiccator until a constant weight is achieved.

Alternative Protocol 2: Dimethylformamide (DMF)
  • Suspension and Heating: In an Erlenmeyer flask, suspend 1 gram of crude this compound in 1-2 mL of DMF.

  • Dissolution and Stirring: Heat the suspension with stirring to approximately 80-100°C for 1-2 hours.[9] The solid may not completely dissolve, but this process helps to dissolve impurities and anneal the crystalline structure of the desired product.

  • Cooling: Allow the suspension to cool slowly to room temperature.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol or acetone.[9]

  • Drying: Dry the purified product as described in Protocol 1.

Data Presentation

The following table presents illustrative data for the purification of this compound by recrystallization. The values are representative of a typical purification process for an aromatic carboxylic acid and will vary depending on the initial purity of the crude material and the specific experimental conditions.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Appearance Light brown to off-white powderWhite to pale yellow crystalline solid
Purity (by HPLC) 92.5%>99.0%
Melting Point 265-270 °C (decomposition)275-278 °C (decomposition)
Recovery Yield N/A75-85%

Note: Typical recovery yields for recrystallization of pharmaceutical intermediates can range from 50% to over 90%, depending on the solubility profile of the compound and the amount of impurities present.[11][12]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the purification of this compound by recrystallization using the ethanol/water solvent system.

Recrystallization_Workflow Crude Crude Product Dissolution Dissolve in Hot Ethanol Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration AddWater Add Hot Water to Turbidity Dissolution->AddWater No insoluble impurities HotFiltration->AddWater Redissolve Redissolve with Hot Ethanol AddWater->Redissolve Cooling Slow Cooling & Crystallization Redissolve->Cooling IceBath Ice Bath Cooling->IceBath Filtration Vacuum Filtration IceBath->Filtration Washing Wash with Cold Solvent Filtration->Washing Impurities Impurities in Mother Liquor Filtration->Impurities Drying Drying Washing->Drying PureProduct Pure Product Drying->PureProduct Recrystallization_Principles SolventChoice Solvent Selection Criteria + High solubility at high temp + Low solubility at low temp + Impurities are highly soluble or insoluble + Does not react with the compound + Volatile enough for easy removal Dissolution Dissolution Dissolve crude product in minimum amount of hot solvent SolventChoice->Dissolution enables Purification Purification Outcome Pure compound crystallizes, Impurities remain in solution SolventChoice->Purification is critical for Crystallization Crystallization Slow cooling allows for selective crystal lattice formation Dissolution->Crystallization leads to Crystallization->Purification results in

References

Application Notes and Protocols for the Purification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a quinoline derivative of interest in pharmaceutical research and drug development. Its structural motif is found in various biologically active compounds. Synthesis of this molecule often results in a crude product containing unreacted starting materials, by-products, and other impurities. Effective purification is crucial to obtain a compound of high purity for subsequent analytical studies, biological assays, and further synthetic modifications.

Column chromatography is a widely used and effective technique for the purification of organic compounds.[1] This document provides a detailed protocol for the purification of this compound using silica gel column chromatography. The methodology is based on established principles for the separation of polar, acidic organic molecules.[2][3]

Chemical Properties

A summary of the key chemical properties of the target compound is provided in the table below.

PropertyValue
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Off-white to pale yellow solid
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid

Principle of Separation

The purification strategy employs normal-phase column chromatography. The stationary phase, silica gel, is a polar adsorbent. The separation principle is based on the differential partitioning of the components of the crude mixture between the polar stationary phase and a mobile phase of optimized polarity. This compound, being a polar molecule due to its carboxylic acid and hydroxyl groups, will have a strong affinity for the silica gel.

Elution is achieved by using a mobile phase, which is a mixture of organic solvents. The polarity of the mobile phase is carefully controlled to selectively desorb and transport the compounds through the column at different rates. Less polar impurities will travel faster down the column, while the more polar target compound will be retained longer. Due to the acidic nature of the target compound, which can lead to peak tailing on silica gel, a small amount of a modifying acid (e.g., acetic acid or formic acid) is often added to the mobile phase to improve the separation efficiency and peak shape.[2][4]

Experimental Protocol

This protocol outlines the key steps for the purification of this compound.

Materials and Equipment
  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Methanol

  • Acetic acid (or formic acid)

  • Glass chromatography column

  • Solvent reservoir

  • Fraction collector or test tubes

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Rotary evaporator

  • Beakers, flasks, and other standard laboratory glassware

  • Cotton or glass wool

Method Development using Thin Layer Chromatography (TLC)

Before performing column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides a good separation of the target compound from its impurities, with an ideal retention factor (Rf) of approximately 0.25-0.35 for the desired product.[2]

  • Prepare a stock solution of the crude product in a suitable solvent (e.g., a small amount of methanol or dichloromethane).

  • Spot the TLC plate: Apply a small spot of the stock solution near the bottom of a TLC plate.

  • Develop the TLC plate: Place the plate in a TLC chamber containing a test solvent system.

  • Test various solvent systems: Start with a mixture of a less polar and a more polar solvent, such as ethyl acetate/hexane. Gradually increase the polarity. Due to the polar and acidic nature of the target compound, a more polar system is likely required. A good starting point for exploration could be:

    • Ethyl Acetate / Hexane (e.g., 1:1, 2:1)

    • Dichloromethane / Methanol (e.g., 9.5:0.5, 9:1)

    • Ethyl Acetate / Methanol (e.g., 9.8:0.2)

  • Add an acid modifier: To prevent streaking, which is common with carboxylic acids on silica gel, add a small amount (0.5-1%) of acetic acid or formic acid to the eluent.[2][3][4]

  • Visualize the spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Calculate the Rf value: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Optimize the solvent system until the Rf of the target compound is in the desired range of 0.25-0.35 and is well-separated from other spots.

Column Chromatography Procedure

The following table summarizes the recommended starting parameters for the column chromatography purification. These may require further optimization based on the specific impurity profile of the crude material.

ParameterRecommended Value/Procedure
Stationary Phase Silica Gel (60-120 mesh)
Silica Gel to Crude Ratio 30:1 to 50:1 by weight[1]
Column Packing Method Slurry (wet) packing[1]
Sample Loading Method Dry loading
Initial Mobile Phase A solvent system that gives an Rf of ~0.15-0.20 for the target compound on TLC.
Elution Strategy Gradient elution
Example Gradient Start with 100% Ethyl Acetate, gradually introduce Methanol (e.g., up to 5%). Always include 0.5% acetic acid in the mobile phase.
Flow Rate 1-2 mL/min (for a 2-3 cm diameter column)
Fraction Size 10-20 mL (depending on column size)

Step-by-Step Protocol:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand on top of the plug.

    • Prepare a slurry of the required amount of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.

    • Allow the silica to settle and drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.

    • Add another thin layer of sand on top of the silica bed.

  • Sample Loading (Dry Loading):

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).

    • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

    • Remove the solvent using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial mobile phase to the column.

    • Begin collecting the eluent in fractions (test tubes or vials).

    • Start with the mobile phase composition determined from TLC and gradually increase the polarity (gradient elution). For example, start with ethyl acetate with 0.5% acetic acid and slowly increase the percentage of methanol.

    • Maintain a constant solvent head above the silica gel to ensure a consistent flow.

  • Monitoring the Separation:

    • Regularly monitor the collected fractions using TLC to identify which fractions contain the purified product.

    • Spot the fractions on a TLC plate alongside a spot of the starting crude mixture.

    • Use the same mobile phase for TLC analysis as was used for the column elution of that fraction, or a slightly more polar system to ensure all components are visible.

    • Visualize the TLC plates under a UV lamp.

  • Isolation of the Purified Product:

    • Combine the fractions that contain the pure this compound (as determined by TLC).

    • Remove the solvent from the combined pure fractions using a rotary evaporator.

    • The resulting solid is the purified product. Determine the yield and assess its purity using appropriate analytical techniques (e.g., HPLC, NMR spectroscopy, mass spectrometry).

Visualizing the Workflow

The following diagram illustrates the general workflow for the purification of this compound using column chromatography.

Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation TLC Method Development (TLC) Pack Pack Column with Silica Gel TLC->Pack Determines Mobile Phase Load Dry Load Crude Sample Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Monitor Monitor Fractions by TLC Collect->Monitor Analyze fractions Combine Combine Pure Fractions Monitor->Combine Identify pure fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

References

Application Notes and Protocols for Kinase Inhibition Assay using 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a majority of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[2] Consequently, kinases have emerged as major targets for therapeutic intervention.[3] The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[4][5] 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a quinoline derivative with potential as a kinase inhibitor.

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against a target protein kinase using a luminescence-based biochemical assay. Additionally, a protocol for a cell-based assay is included to assess the compound's activity in a cellular context.

Signaling Pathway Context

Kinase inhibitors can interrupt signaling cascades that are essential for cell proliferation and survival. For instance, in a typical receptor tyrosine kinase (RTK) pathway, ligand binding induces receptor dimerization and autophosphorylation, creating docking sites for downstream signaling proteins. This can activate cascades such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell growth and survival. A kinase inhibitor targeting a component of this cascade can block these downstream effects.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 4-Hydroxy-7-methoxyquinoline -3-carboxylic acid Inhibitor->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Data Presentation

The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the kinase activity.

Table 1: Hypothetical In Vitro Kinase Inhibition by this compound

Kinase TargetIC50 (nM)
Target Kinase A85
Off-Target Kinase B1200
Off-Target Kinase C>10000

Table 2: Hypothetical Cellular Proliferation Inhibition by this compound

Cell LineTarget Kinase A StatusGI50 (nM)
Cancer Cell Line 1Overexpressed150
Normal Cell Line 1Normal Expression>20000

Experimental Protocols

Protocol 1: In Vitro Biochemical Kinase Assay (Luminescence-based)

This protocol describes a generic luminescence-based kinase assay to determine the inhibitory activity of this compound against a purified kinase. This method measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.[6]

Materials:

  • Purified recombinant target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

  • This compound

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for testing.

  • Kinase Reaction:

    • In a 96-well plate, add 5 µL of the compound dilutions or vehicle control (DMSO).

    • Add 20 µL of a master mix containing the target kinase and its substrate to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Stop the kinase reaction by adding 25 µL of the ADP-Glo™ Reagent.

    • Incubate at room temperature for 40 minutes to deplete the remaining ATP.[7]

    • Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[7]

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 4-Hydroxy-7-methoxyquinoline -3-carboxylic acid in DMSO Add_Compound Add compound dilutions to 96-well plate Compound_Prep->Add_Compound Master_Mix_Prep Prepare kinase/substrate master mix Add_Master_Mix Add kinase/substrate master mix Master_Mix_Prep->Add_Master_Mix Add_Compound->Add_Master_Mix Add_ATP Initiate reaction with ATP Add_Master_Mix->Add_ATP Incubate_Reaction Incubate at 30°C for 60 min Add_ATP->Incubate_Reaction Stop_Reaction Stop reaction and deplete ATP (ADP-Glo™ Reagent) Incubate_Reaction->Stop_Reaction Develop_Signal Develop luminescent signal (Kinase Detection Reagent) Stop_Reaction->Develop_Signal Read_Plate Measure luminescence Develop_Signal->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 value Calculate_Inhibition->Determine_IC50

Caption: Workflow for the in vitro biochemical kinase inhibition assay.

Protocol 2: Cell-Based Proliferation Assay

This protocol is used to assess the effect of this compound on the proliferation of cancer cells that are dependent on the target kinase for growth and survival.

Materials:

  • Cancer cell line with known dependence on the target kinase

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • DMSO

  • 96-well clear cell culture plates

Procedure:

  • Cell Seeding:

    • Seed 5,000 cells per well in a 96-well plate and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Treat the cells with serial dilutions of this compound or vehicle control (DMSO).

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement (MTT Assay Example):

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[7]

    • Carefully remove the medium.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of growth inhibition (GI) for each compound concentration relative to the vehicle control.

    • Determine the GI50 value by plotting the percentage of growth inhibition against the log concentration of the compound.

G cluster_prep Preparation cluster_treatment Treatment cluster_viability Viability Assay cluster_analysis Data Analysis Seed_Cells Seed cells in 96-well plate Treat_Cells Treat cells with compound dilutions Seed_Cells->Treat_Cells Prepare_Compound Prepare serial dilutions of compound Prepare_Compound->Treat_Cells Incubate_Cells Incubate for 72 hours Treat_Cells->Incubate_Cells Add_MTT Add MTT reagent Incubate_Cells->Add_MTT Incubate_MTT Incubate for 4 hours Add_MTT->Incubate_MTT Add_DMSO Add DMSO to dissolve formazan Incubate_MTT->Add_DMSO Read_Absorbance Measure absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_GI Calculate % Growth Inhibition Read_Absorbance->Calculate_GI Determine_GI50 Determine GI50 value Calculate_GI->Determine_GI50

Caption: Workflow for the cell-based proliferation assay.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer properties.[1] The evaluation of the cytotoxic effects of novel quinoline compounds is a critical step in the drug discovery and development pipeline.[1] This document provides a comprehensive guide for assessing the cytotoxicity of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid using established cell-based assays. The protocols detailed herein—MTT, LDH, and Caspase-3 activity assays—are designed to provide quantitative data on cell viability, membrane integrity, and apoptosis induction.

Data Presentation

The cytotoxic effects of this compound can be quantified and summarized for comparative analysis. The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound.[1]

Table 1: Cytotoxicity of this compound (Example Data)

Assay TypeCell LineTreatment Duration (hours)IC50 (µM)
MTT Assay HeLa24Value
HeLa48Value
A54924Value
A54948Value
LDH Assay HeLa24Value
A54924Value

Table 2: Apoptosis Induction by this compound (Example Data)

Assay TypeCell LineTreatment Concentration (µM)Treatment Duration (hours)% Caspase-3 Activity (relative to control)
Caspase-3 Assay HeLaIC5024Value
A549IC5024Value

Experimental Protocols

General Cell Culture and Compound Preparation

1.1. Materials

  • Selected cancer cell line(s) (e.g., HeLa, A549, MCF-7)

  • Complete growth medium (specific to the cell line)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture flasks (T-25, T-75)

  • 96-well and 6-well cell culture plates, sterile

  • Hemocytometer or automated cell counter

1.2. Cell Line Maintenance

  • Culture cells in appropriate flasks with complete growth medium at 37°C in a humidified atmosphere with 5% CO2.[2]

  • Subculture cells upon reaching 80-90% confluency.[2]

  • To subculture, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA.[2]

  • Neutralize trypsin with complete growth medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium to seed into new flasks.[2]

1.3. Compound Preparation

  • Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).[2]

  • Store the stock solution at -20°C.[2]

  • On the day of the experiment, prepare serial dilutions of the compound in a complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.[2]

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[3]

2.1. Protocol

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for 24, 48, or 72 hours.[2]

  • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2]

  • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]

  • Measure the absorbance at 570 nm using a microplate reader.[4]

2.2. Data Analysis Calculate the percentage of cell viability relative to the untreated control. The IC50 value can be determined by plotting cell viability against the compound concentration.[1]

LDH Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells.[5]

3.1. Protocol

  • Seed cells in a 96-well plate as described for the MTT assay.

  • Treat cells with various concentrations of this compound for the desired period.

  • Prepare the following controls in triplicate: background control (culture medium without cells), low control (spontaneous LDH release from untreated cells), and high control (maximum LDH release from cells treated with a lysis buffer).[1]

  • After incubation, carefully transfer the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light.

  • Measure the absorbance at 490 nm using a microplate reader.[6]

3.2. Data Analysis Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Value - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Caspase-3 Activity Assay for Apoptosis

This assay measures the activity of caspase-3, a key effector caspase in the apoptotic pathway.

4.1. Protocol

  • Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Lyse the cells using a chilled cell lysis buffer and incubate on ice.[7]

  • Determine the protein concentration of the cell lysates.[7]

  • In a 96-well plate, add an equal amount of protein from each lysate.[7]

  • Add the reaction buffer containing the DEVD-pNA substrate.[7]

  • Incubate the plate at 37°C for 1-2 hours.[7]

  • Measure the absorbance at 400-405 nm using a microplate reader.[7]

4.2. Data Analysis Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., HeLa, A549) Compound_Prep 2. Compound Preparation (this compound) Cell_Seeding 3. Cell Seeding (96-well plates) Compound_Prep->Cell_Seeding Incubation 4. Compound Treatment (24h, 48h) Cell_Seeding->Incubation MTT_Assay 5a. MTT Assay (Viability) Incubation->MTT_Assay LDH_Assay 5b. LDH Assay (Membrane Integrity) Incubation->LDH_Assay Apoptosis_Assay 5c. Apoptosis Assay (Caspase Activity) Incubation->Apoptosis_Assay Data_Analysis 6. Data Analysis (IC50 Calculation) MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: Workflow for assessing compound cytotoxicity.

Apoptosis_Signaling_Pathway Compound 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid Cell Cancer Cell Compound->Cell Induces Stress Pro_Caspase3 Pro-caspase-3 Cell->Pro_Caspase3 Activates Active_Caspase3 Active Caspase-3 Pro_Caspase3->Active_Caspase3 Cleavage Apoptosis Apoptosis Active_Caspase3->Apoptosis Executes

Caption: Simplified intrinsic apoptosis signaling pathway.

References

Application Notes and Protocols: 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolone scaffolds are a cornerstone in the history and current landscape of antimalarial drug development, with notable examples like chloroquine and mefloquine having seen widespread clinical use. The core mechanism of action for many quinoline-based antimalarials is the inhibition of hemozoin biocrystallization within the parasite's digestive vacuole. Plasmodium falciparum, the most virulent human malaria parasite, digests hemoglobin in its erythrocytic stage, releasing toxic free heme. To protect itself, the parasite polymerizes this heme into inert hemozoin crystals. Quinoline derivatives are thought to cap these growing crystals, preventing further polymerization and leading to a buildup of toxic heme that kills the parasite.[1][2]

This document provides detailed application notes and protocols for the evaluation of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid and its derivatives as potential antimalarial agents. While structure-activity relationship (SAR) studies on the closely related 4-oxo-3-carboxyl quinolone scaffold indicate that the presence of a 3-carboxylic acid moiety, as in the title compound, may abolish antimalarial activity, the protocols outlined herein provide a comprehensive framework for the systematic evaluation of this and other related quinoline compounds.[3] The exploration of derivatives and isosteric replacements remains a viable strategy in the search for novel antimalarial candidates.

Data Presentation

Table 1: In Vitro Antiplasmodial and Cytotoxicity Data for a Reference 4-Oxo-3-carboxyl Quinolone and Control Drugs

Compound/DrugP. falciparum Strain (CQ-Sensitivity)IC50 (µM)Cell LineCC50 (µM)Selectivity Index (SI = CC50/IC50)Reference
Ethyl 2-(3,4-methylenedioxyphenyl)-7-methoxy-4-oxo-quinoline-3-carboxylate K1 (Resistant)~0.25Not ReportedNot ReportedNot Reported[3]
3D7 (Sensitive)~0.25Not ReportedNot ReportedNot Reported[3]
Chloroquine 3D7 (Sensitive)0.09 ± 0.02Various>50>555[3]
K1 (Resistant)1.61 ± 0.30Various>50>31[3]
Mefloquine 3D7 (Sensitive)0.16 ± 0.02Various>20>125[3]
K1 (Resistant)0.04 ± 0.02Various>20>500[3]

Note: The activity of this compound is reported to be abolished compared to its ester analog, suggesting an IC50 likely greater than 10 µM.[3]

Experimental Protocols

Protocol 1: In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This protocol is adapted for determining the 50% inhibitory concentration (IC50) of test compounds against the erythrocytic stages of P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or K1 strains)

  • Human erythrocytes (O+)

  • Complete parasite medium (RPMI 1640 with L-glutamine, 25 mM HEPES, 0.5% Albumax II, 50 µg/mL hypoxanthine, and 20 µg/mL gentamicin)

  • Test compound (this compound or derivatives) dissolved in DMSO

  • SYBR Green I lysis buffer (20 mM Tris-HCl pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, with 1x SYBR Green I)

  • 96-well flat-bottom microplates

  • Humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂) at 37°C

  • Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)

Methodology:

  • Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using 5% D-sorbitol treatment.

  • Assay Plate Preparation:

    • Prepare serial dilutions of the test compound in complete medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.

    • Add 100 µL of each drug dilution to the assay plate in triplicate.

    • Include wells for a positive control (e.g., chloroquine) and a negative control (drug-free medium).

  • Parasite Addition:

    • Prepare a parasite suspension of 1% parasitemia and 2% hematocrit in complete medium.

    • Add 100 µL of this suspension to each well of the assay plate.

  • Incubation: Incubate the plate for 72 hours in a humidified, gassed incubator at 37°C.

  • Lysis and Staining:

    • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

    • Mix gently and incubate in the dark at room temperature for 1-2 hours.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence of uninfected red blood cells.

    • Normalize the fluorescence values to the drug-free control wells (100% growth).

    • Calculate IC50 values by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol determines the 50% cytotoxic concentration (CC50) of the test compound on a mammalian cell line (e.g., HEK293, HepG2, or HeLa).

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan dissolution)

  • 96-well flat-bottom microplates

  • Humidified incubator (5% CO₂) at 37°C

  • Absorbance microplate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Addition:

    • Prepare serial dilutions of the test compound in the appropriate cell culture medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions in triplicate.

    • Include a positive control (e.g., doxorubicin) and a negative control (medium with DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 3-4 hours until a purple formazan precipitate is visible.

  • Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Normalize the absorbance values to the vehicle control wells (100% viability).

    • Calculate CC50 values by plotting the percentage of cell viability against the compound concentration and fitting to a sigmoidal dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks in antimalarial drug discovery relevant to the evaluation of quinoline derivatives.

Antimalarial_Drug_Discovery_Workflow Compound 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid & Derivatives InVitro_Anti In Vitro Antiplasmodial Assay (P. falciparum) Compound->InVitro_Anti Cytotoxicity In Vitro Cytotoxicity Assay (e.g., HepG2 cells) Compound->Cytotoxicity IC50 Determine IC50 InVitro_Anti->IC50 Selectivity Calculate Selectivity Index (SI = CC50/IC50) IC50->Selectivity CC50 Determine CC50 Cytotoxicity->CC50 CC50->Selectivity MoA Mechanism of Action Studies (e.g., Hemozoin Inhibition) Selectivity->MoA Promising SI Lead_Opt Lead Optimization (SAR Studies) Selectivity->Lead_Opt Low Activity or High Toxicity MoA->Lead_Opt Hemozoin_Inhibition_Pathway cluster_parasite Parasite Digestive Vacuole RBC Host Red Blood Cell Hemoglobin Hemoglobin RBC->Hemoglobin Ingestion by Parasite Heme Toxic Free Heme (Fe-PPIX) Hemoglobin->Heme Digestion Polymerization Heme Polymerization Heme->Polymerization Parasite Death Parasite Death Heme->Parasite Death Accumulation & Toxicity Hemozoin Inert Hemozoin Crystal Polymerization->Hemozoin Detoxification Quinolone Quinolone Derivative Quinolone->Polymerization Inhibition PKA_Signaling_Pathway cluster_merozoite P. falciparum Merozoite Low_K Low [K+] (Extracellular Signal) AC Adenylyl Cyclase (PfACβ) Low_K->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PfPKA) cAMP->PKA Activates Substrates Downstream Substrates PKA->Substrates Phosphorylates Invasion Red Blood Cell Invasion Substrates->Invasion Triggers Inhibitor Potential Inhibitor Inhibitor->PKA Inhibition Target

References

Application Notes and Protocols: 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid and its Analogs as Cannabinoid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 4-hydroxyquinoline-3-carboxylic acid derivatives as cannabinoid receptor ligands, with a focus on analogs such as 4-quinolone-3-carboxamides and 4-hydroxy-2-quinolones. Due to a lack of specific data on 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, this document leverages data from closely related compounds to illustrate the potential applications and methodologies for cannabinoid receptor research.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities. Notably, the 4-quinolone-3-carboxamide and 4-hydroxy-2-quinolone cores have been identified as promising templates for the development of potent and selective ligands for the cannabinoid type 2 (CB2) receptor.[1][2] The CB2 receptor is primarily expressed in the immune system and peripheral tissues, making it an attractive therapeutic target for inflammatory and neuropathic pain without the psychoactive effects associated with the cannabinoid type 1 (CB1) receptor.[3] This document outlines the potential applications of these compounds and provides detailed protocols for their characterization.

Data Presentation: Comparative Binding Affinities

The binding affinities of various 4-quinolone-3-carboxamide and 4-hydroxy-2-quinolone derivatives for human CB1 and CB2 receptors are summarized below. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher affinity.

Compound ClassRepresentative CompoundCB1 Kᵢ (nM)CB2 Kᵢ (nM)Selectivity (CB1 Kᵢ / CB2 Kᵢ)Reference
4-Quinolone-3-carboxamides Compound with 6-isopropyl group>10000146 - 1931High for CB2[1]
7-fluoro, N1-pentyl, N-(1-adamantyl)amide>100000.09>111,111[4]
8-methoxy, N1-pentyl, N-(1-adamantyl)amide>100000.6>16,667[5][6]
4-Hydroxy-2-quinolone-3-carboxamides N1-pentyl, N-(1-adamantyl)amide1300<1>1300[2]
N1-pentyl, N-(2-fluorophenyl)amide>10000<1>10000[2]

Signaling Pathways

Cannabinoid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.[7][8] Agonist binding initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][9] Additionally, the βγ subunits of the G protein can modulate ion channels, such as inhibiting voltage-gated calcium channels and activating inwardly rectifying potassium channels.[7][10]

CB1_Signaling_Pathway Ligand Cannabinoid Ligand CB1 CB1 Receptor Ligand->CB1 G_protein Gi/o Protein (αβγ) CB1->G_protein Activation G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion Ca_channel Ca²⁺ Channel Ca_ion Ca²⁺ Influx K_channel K⁺ Channel K_ion K⁺ Efflux G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation ATP ATP ATP->AC CB2_Signaling_Pathway Ligand Cannabinoid Ligand CB2 CB2 Receptor Ligand->CB2 G_protein Gi/o Protein (αβγ) CB2->G_protein Activation G_alpha Gαi/o G_protein->G_alpha MAPK MAPK Pathway G_protein->MAPK Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion G_alpha->AC Inhibition ATP ATP ATP->AC Immune_Response Modulation of Immune Response MAPK->Immune_Response Radioligand_Binding_Workflow start Start prep Prepare Reagents: - Test Compound Dilutions - Radioligand - Cell Membranes start->prep setup Set up 96-well Plate: - Total Binding - Non-specific Binding - Competitive Binding prep->setup incubate Incubate at 30°C for 90 min setup->incubate filtrate Rapid Filtration and Washing incubate->filtrate quantify Scintillation Counting filtrate->quantify analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ quantify->analyze end End analyze->end cAMP_Assay_Workflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode start Start plate_cells Plate CB1/CB2 Expressing Cells in 96-well Plate start->plate_cells add_agonist Add Test Compound plate_cells->add_agonist add_antagonist Add Test Compound plate_cells->add_antagonist stim_agonist Stimulate with Forskolin add_agonist->stim_agonist incubate Incubate at 37°C stim_agonist->incubate add_ref_agonist Add Reference Agonist add_antagonist->add_ref_agonist stim_antagonist Stimulate with Forskolin add_ref_agonist->stim_antagonist stim_antagonist->incubate measure_cAMP Lyse Cells and Measure cAMP incubate->measure_cAMP analyze Data Analysis: Determine EC₅₀ or IC₅₀ measure_cAMP->analyze end End analyze->end

References

Application Notes and Protocols: Preparation of Stock Solutions of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidelines and protocols for the preparation of stock solutions of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (CAS No. 28027-17-0). Adherence to these procedures is crucial for ensuring the accuracy and reproducibility of experimental results.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for accurate preparation of solutions and for understanding the compound's behavior in different experimental settings.

PropertyValueSource
CAS Number 28027-17-0[1]
Molecular Formula C₁₁H₉NO₄[1]
Molecular Weight 219.19 g/mol [1]
Appearance Solid-
IUPAC Name 7-methoxy-4-oxo-1H-quinoline-3-carboxylic acid[1]

Safety Precautions: this compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] It may also cause respiratory irritation. When handling this compound, it is imperative to use appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Due to the absence of specific public solubility data, a preliminary solubility test is recommended to ensure complete dissolution at the desired concentration.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Analytical balance

  • Vortex mixer

  • Pipettes

Procedure:

  • Determine the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of the compound needed:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 219.19 g/mol * (1000 mg / 1 g) = 2.19 mg

  • Weigh the compound: Carefully weigh out approximately 2.19 mg of this compound using an analytical balance and transfer it to a clean, dry microcentrifuge tube or amber vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube or vial containing the compound.

  • Dissolve the compound: Close the container tightly and vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may aid in dissolution if the compound is slow to dissolve. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Storage: Store the stock solution at -20°C in a tightly sealed, light-protected container (e.g., an amber vial). For long-term storage, refrigeration at -80°C may provide enhanced stability.[2]

Stability and Storage Recommendations

Stock solutions of quinolone derivatives can be sensitive to environmental factors. To ensure the integrity of the prepared stock solution, the following storage conditions are recommended based on general knowledge of similar compounds:

  • Temperature: For short-term use, store at 4°C for up to 24 hours. For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2]

  • Light: Protect the solution from light by using amber or opaque vials.[2] Quinolone core structures can be photosensitive.[2]

  • Humidity: The solid compound can be hygroscopic.[2] Store in a dry environment. Solutions should be stored in tightly sealed containers to prevent the absorption of moisture.

Diagrams

Stock_Solution_Preparation_Workflow cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage weigh Weigh Compound add_solvent Add DMSO weigh->add_solvent Transfer to vial vortex Vortex/Mix add_solvent->vortex warm Gentle Warming (Optional) vortex->warm inspect Visual Inspection vortex->inspect warm->inspect aliquot Aliquot inspect->aliquot Fully Dissolved store Store at -20°C/-80°C aliquot->store

Caption: Workflow for preparing a stock solution of this compound.

Solution_Stability_Factors cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Stock Solution Stability temp Temperature center->temp light Light Exposure center->light humidity Humidity/Moisture center->humidity freeze_thaw Freeze-Thaw Cycles center->freeze_thaw degradation Degradation temp->degradation light->degradation humidity->degradation precipitation Precipitation freeze_thaw->precipitation loss_of_activity Loss of Activity degradation->loss_of_activity precipitation->loss_of_activity

Caption: Factors affecting the stability of this compound stock solutions.

References

Application Notes and Protocols for High-Throughput Screening with 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid belongs to the quinolone class of heterocyclic compounds, a privileged scaffold in medicinal chemistry renowned for a wide array of biological activities. Quinolone derivatives have been successfully developed as antibacterial, anticancer, and anti-inflammatory agents.[1][2] The 4-quinolone-3-carboxylic acid motif, in particular, is a key pharmacophore in many synthetic antibacterial agents.[2] High-throughput screening (HTS) of compound libraries containing molecules such as this compound is a critical step in the identification of novel lead compounds for drug discovery programs.[1]

These application notes provide a framework for conducting HTS campaigns with this compound, offering detailed protocols for relevant assays and guidance on data interpretation. The methodologies described are adaptable for various biological targets, including kinases and bacterial enzymes, reflecting the broad therapeutic potential of the quinolone scaffold.

Compound Information

PropertyValueReference
IUPAC Name 7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]
CAS Number 28027-17-0[3]
Molecular Formula C₁₁H₉NO₄[3]
Molecular Weight 219.19 g/mol [3]
Physical Appearance White to off-white solid
Solubility Soluble in DMSO

High-Throughput Screening Strategies

The diverse biological activities of quinolone derivatives suggest multiple avenues for HTS campaigns. Two primary strategies are recommended:

  • Phenotypic Screening: This approach involves testing the compound's effect on whole cells or organisms to identify a desired phenotype, such as inhibition of cancer cell proliferation or bacterial growth.[4] This method has the advantage of identifying compounds that are cell-permeable and effective in a complex biological system.

  • Target-Based Screening: This strategy focuses on a specific molecular target, such as a purified enzyme (e.g., a kinase or bacterial DNA gyrase) that is hypothesized to be modulated by the compound.[4] This approach provides a direct measure of a compound's activity against a known protein and can facilitate a more straightforward mechanism of action studies.

Experimental Protocols

The following are detailed protocols for representative HTS assays that can be adapted for this compound.

Cell-Based Antiproliferative HTS Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the cytotoxic or antiproliferative effects of the compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Positive control (e.g., Doxorubicin)

  • Sterile 384-well clear-bottom plates

  • Multichannel pipette or automated liquid handler

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells into 384-well plates at a density of 2,000-5,000 cells/well in 40 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Prepare a serial dilution of this compound in culture medium. The final concentration in the assay wells should typically range from 0.1 to 100 µM.

    • Add 10 µL of the diluted compound solution to the respective wells.

    • Include wells with DMSO only (negative control) and a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance_sample / Absorbance_control) * 100 The IC₅₀ value, the concentration at which 50% of cell growth is inhibited, can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Antibacterial Whole-Cell HTS Assay (Broth Microdilution)

This protocol is designed to screen for antibacterial activity by measuring the inhibition of bacterial growth.[5]

Materials:

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Bacterial growth medium (e.g., Mueller-Hinton Broth)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Sterile 384-well plates

  • Automated liquid handling system

  • Microplate reader

Protocol:

  • Compound Plating:

    • Using an automated liquid handler, dispense nL volumes of the compound stock solution into the 384-well plates to achieve the desired final screening concentration (e.g., 10 µM).

  • Bacterial Inoculum Preparation:

    • Culture the bacterial strain to the mid-logarithmic phase of growth.

    • Dilute the bacterial culture in fresh growth medium to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation:

    • Add 50 µL of the bacterial inoculum to each well of the compound-containing plates.

  • Incubation:

    • Incubate the plates at 37°C for 16-24 hours with shaking.

  • Data Acquisition:

    • Measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

Data Analysis: The percentage of growth inhibition is calculated as follows: % Inhibition = (1 - (OD_sample - OD_blank) / (OD_control - OD_blank)) * 100 Hits are typically defined as compounds that exhibit a certain threshold of inhibition (e.g., >80%).

Biochemical Kinase Inhibition HTS Assay (Fluorescence-Based)

This protocol outlines a generic fluorescence-based assay to identify inhibitors of a specific protein kinase.[6]

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • This compound (dissolved in DMSO)

  • Positive control (e.g., Staurosporine)

  • Fluorescent detection reagent (e.g., ADP-Glo™, HTRF® KinEASE™)

  • Low-volume 384-well white plates

  • Fluorescence plate reader

Protocol:

  • Compound Dispensing:

    • Dispense nL amounts of the test compound into the assay plates.

  • Enzyme and Substrate Addition:

    • Prepare a solution of the kinase and its substrate in the assay buffer.

    • Dispense this solution into the wells.

  • Reaction Initiation:

    • Add ATP solution to each well to start the kinase reaction. The final ATP concentration should be close to its Km value for the kinase.

  • Incubation:

    • Incubate the plates at room temperature or 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Add the fluorescent detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced or the phosphorylation of the substrate.

  • Data Acquisition:

    • Measure the fluorescence signal using a plate reader.

Data Analysis: The percentage of kinase inhibition is calculated by normalizing the signal of the test compound to the signals of the positive and negative controls. IC₅₀ values for active compounds are determined from dose-response curves.

Data Presentation

Quantitative data from HTS campaigns should be summarized in clear and structured tables for easy comparison and hit selection.

Table 1: Illustrative Antiproliferative Activity of this compound Analogs

Compound IDCell LineIC₅₀ (µM)
This compound MCF-7 15.2
Analog AMCF-78.5
Analog BMCF-7>100
This compound A549 22.8
Analog AA54912.1
Analog BA549>100

Table 2: Illustrative Antibacterial Activity of this compound Analogs

Compound IDBacterial StrainMIC (µg/mL)
This compound S. aureus 32
Analog CS. aureus8
Analog DS. aureus>128
This compound E. coli 64
Analog CE. coli16
Analog DE. coli>128

Table 3: Illustrative Kinase Inhibition Profile of this compound Analogs

Compound IDKinase TargetIC₅₀ (nM)
This compound Kinase X 520
Analog EKinase X85
Analog FKinase X>10,000
This compound Kinase Y 1,200
Analog EKinase Y250
Analog FKinase Y>10,000

Visualizations

Diagrams created using Graphviz (DOT language) to illustrate key workflows and pathways.

HTS_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Dose-Response cluster_2 Secondary Assays Compound Library Compound Library Primary Assay Primary Assay Compound Library->Primary Assay 10 µM single concentration Hit Identification Hit Identification Primary Assay->Hit Identification >80% inhibition Dose-Response Dose-Response Hit Identification->Dose-Response Fresh compound IC50 Determination IC50 Determination Dose-Response->IC50 Determination Orthogonal Assays Orthogonal Assays IC50 Determination->Orthogonal Assays Cytotoxicity Cytotoxicity IC50 Determination->Cytotoxicity Lead Optimization Lead Optimization Orthogonal Assays->Lead Optimization Cytotoxicity->Lead Optimization

Caption: A generalized workflow for a high-throughput screening campaign.

Bacterial_Growth_Inhibition Quinolone Compound Quinolone Compound DNA Gyrase/Topoisomerase IV DNA Gyrase/Topoisomerase IV Quinolone Compound->DNA Gyrase/Topoisomerase IV Inhibition DNA Replication DNA Replication DNA Gyrase/Topoisomerase IV->DNA Replication Blocks Bacterial Cell Death Bacterial Cell Death DNA Replication->Bacterial Cell Death Leads to Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Cascade Downstream Kinase Cascade Receptor Tyrosine Kinase->Downstream Kinase Cascade Transcription Factors Transcription Factors Downstream Kinase Cascade->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation/Survival Cell Proliferation/Survival Gene Expression->Cell Proliferation/Survival Quinolone Inhibitor Quinolone Inhibitor Quinolone Inhibitor->Receptor Tyrosine Kinase Quinolone Inhibitor->Downstream Kinase Cascade

References

Application Notes and Protocols for the Quantification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a quinoline derivative of interest in various fields of chemical and pharmaceutical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in drug development. This document provides detailed analytical methods for the quantification of this compound in various matrices, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometric detection. The protocols provided are based on established methods for structurally similar quinoline carboxylic acid derivatives and can be adapted and validated for specific research needs.

Analytical Techniques

The primary recommended technique for the quantification of this compound is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) due to its robustness and wide availability. For higher sensitivity and selectivity, especially in complex biological matrices, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method.

Key Analytical Methods:
  • RP-HPLC with UV Detection: A reliable method for quantification in relatively clean sample matrices, such as in-process control samples or formulations.

  • LC-MS/MS: The gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and ability to analyze complex mixtures with minimal sample cleanup.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the proposed analytical methods. These values are estimates based on typical performance for similar analytes and should be confirmed during in-house method validation.

ParameterRP-HPLC-UVLC-MS/MS
Linearity (r²) > 0.995> 0.998
Limit of Detection (LOD) ~50 ng/mL< 0.5 ng/mL
Limit of Quantification (LOQ) ~150 ng/mL~1.5 ng/mL
Accuracy (% Recovery) 85-115%90-110%
Precision (%RSD) < 15%< 10%

Experimental Protocols

Protocol 1: RP-HPLC with UV Detection

This protocol is suitable for the quantification of this compound in bulk materials or simple formulations.

1. Materials and Reagents:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered)

  • Formic acid (or Phosphoric acid for non-MS applications)

  • Volumetric flasks, pipettes, and autosampler vials

2. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile and water with 0.1% formic acid.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetononitrile

  • Gradient Program:

    • 0-2 min: 10% B

    • 2-10 min: 10-90% B

    • 10-12 min: 90% B

    • 12.1-15 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection Wavelength: To be determined by UV scan of the analyte (typically in the range of 254-350 nm for quinoline structures).

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample in methanol or a suitable solvent and dilute with the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: LC-MS/MS for Biological Samples

This protocol provides a highly sensitive and selective method for quantifying this compound in biological matrices like plasma or serum.

1. Materials and Reagents:

  • All reagents from Protocol 1.

  • Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte.

  • Trichloroacetic acid (TCA) or Acetonitrile for protein precipitation.

  • Centrifuge and appropriate tubes.

2. LC-MS/MS Conditions:

  • LC System: A UHPLC or HPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase and Gradient: Similar to the HPLC-UV method, but with a potentially lower flow rate (e.g., 0.4 mL/min) suitable for the MS interface.

  • Ionization Mode: Electrospray Ionization (ESI), likely in positive mode.

  • MS/MS Parameters (to be optimized):

    • Precursor Ion (Q1): [M+H]⁺ = 220.06 (based on a molecular weight of 219.19 g/mol ).

    • Product Ions (Q3): To be determined by infusing a standard solution and performing a product ion scan. Likely fragments would result from the loss of water, CO, and/or the carboxylic acid group.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add 200 µL of cold acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial for injection.

4. Data Analysis:

  • Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • Quantify the analyte in the biological samples using the calibration curve.

Visualizations

experimental_workflow_hplc_uv cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing start Start: Sample/Standard dissolve Dissolve in Solvent start->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate RP-HPLC Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Concentration integrate->quantify calibrate->quantify end End: Report Result quantify->end

Caption: Workflow for HPLC-UV analysis.

experimental_workflow_lcmsms cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (e.g., Plasma) add_is Add Internal Standard in Acetonitrile sample->add_is vortex Vortex to Precipitate Proteins add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into UHPLC supernatant->inject separation Chromatographic Separation (C18) inject->separation ionization Electrospray Ionization (ESI) separation->ionization mrm MRM Detection (Q1 -> Q3) ionization->mrm peak_ratio Calculate Peak Area Ratio (Analyte/IS) mrm->peak_ratio calibration Construct Calibration Curve peak_ratio->calibration quantification Quantify Analyte Concentration peak_ratio->quantification calibration->quantification result Final Concentration Report quantification->result

Caption: Bioanalytical workflow using LC-MS/MS.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and well-established method is the Gould-Jacobs reaction.[1][2][3] This multi-step synthesis involves the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature cyclization to form the quinoline ring, and subsequent hydrolysis of the resulting ester to yield the final carboxylic acid.

Q2: What are the key stages of the Gould-Jacobs synthesis for this compound?

A2: The synthesis can be broken down into three main stages:

  • Condensation: 3-methoxyaniline reacts with diethyl ethoxymethylenemalonate to form the intermediate, diethyl (3-methoxyanilino)methylenemalonate.

  • Thermal Cyclization: The intermediate is heated at high temperatures, typically in a high-boiling solvent like diphenyl ether, to induce intramolecular cyclization and form ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

  • Hydrolysis: The ethyl ester is saponified, usually with a strong base like sodium hydroxide, followed by acidification to yield the final product, this compound.

Q3: What are the most common byproducts I should be aware of during this synthesis?

A3: Several byproducts can form at different stages of the reaction. The most prevalent include:

  • Unreacted starting materials (3-methoxyaniline and DEEM).

  • The condensation intermediate, diethyl (3-methoxyanilino)methylenemalonate.

  • The regioisomeric byproduct, 5-methoxy-4-hydroxyquinoline-3-carboxylic acid.

  • The decarboxylated product, 7-methoxy-4-hydroxyquinoline.

  • The ethyl ester of the final product, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, due to incomplete hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low yield of the final product Incomplete condensation of starting materials.Ensure equimolar amounts of 3-methoxyaniline and DEEM are used. The reaction can be gently warmed to ensure completion before proceeding to the high-temperature cyclization.
Incomplete cyclization of the intermediate.The cyclization step requires high temperatures, often around 250°C. Using a high-boiling point solvent such as diphenyl ether is crucial. Ensure the reaction is heated for a sufficient duration (typically 1-2 hours) at the target temperature.
Incomplete hydrolysis of the ethyl ester.Use a sufficient excess of a strong base (e.g., 10-20% NaOH solution) and ensure the reaction is heated to reflux for an adequate time to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC.
Presence of a significant amount of the 5-methoxy isomer Lack of regioselectivity in the cyclization step.The cyclization of the intermediate from 3-methoxyaniline can lead to both the 7-methoxy (desired) and 5-methoxy (undesired) isomers. While the 7-methoxy isomer is generally the major product due to electronic effects, the ratio can be influenced by reaction conditions. Lowering the cyclization temperature, if feasible for achieving cyclization, may slightly improve regioselectivity. Careful purification by recrystallization or chromatography is necessary to separate the isomers.
Formation of the decarboxylated byproduct (7-methoxy-4-hydroxyquinoline) Excessive temperature or prolonged heating during cyclization or hydrolysis.Carefully control the temperature and reaction time during the high-temperature cyclization step. Avoid unnecessarily prolonged heating. Similarly, during the final hydrolysis and workup, avoid excessive heat.
Product is difficult to purify Presence of multiple byproducts and unreacted starting materials.Ensure each step of the reaction goes to completion before proceeding to the next. After cyclization, the intermediate ester can be precipitated and washed to remove the high-boiling solvent and some impurities. The final product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Data Presentation

Product/Byproduct Typical Stage of Formation Factors Favoring Formation Expected Prevalence
This compound Final productOptimized reaction conditionsMajor product
Diethyl (3-methoxyanilino)methylenemalonate CondensationIncomplete cyclization (insufficient temperature or time)Can be significant if cyclization is incomplete
5-Methoxy-4-hydroxyquinoline-3-carboxylic acid CyclizationInherent reactivity of the intermediateMinor to significant, depending on conditions
7-Methoxy-4-hydroxyquinoline Cyclization/HydrolysisHigh temperatures and prolonged heatingCan be a significant impurity with harsh conditions
Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate CyclizationIncomplete hydrolysisCan be significant if hydrolysis is incomplete
3-Methoxyaniline Starting MaterialIncomplete condensationTrace to minor with proper stoichiometry
Diethyl ethoxymethylenemalonate Starting MaterialIncomplete condensationTrace to minor with proper stoichiometry

Experimental Protocols

A representative experimental protocol based on the Gould-Jacobs reaction is provided below.

Step 1: Condensation to form Diethyl (3-methoxyanilino)methylenemalonate

  • In a round-bottom flask, combine equimolar amounts of 3-methoxyaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture gently (e.g., 80-100°C) for 1-2 hours. The reaction is often exothermic.

  • The progress of the reaction can be monitored by TLC to ensure the consumption of the starting materials.

  • Remove the ethanol formed during the reaction by distillation.

Step 2: Thermal Cyclization to form Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • To the flask containing the crude diethyl (3-methoxyanilino)methylenemalonate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to a high temperature (typically around 250°C) and maintain this temperature for 1-2 hours.

  • Monitor the completion of the cyclization by TLC.

  • Allow the reaction mixture to cool. The product may precipitate upon cooling. The crude product can be precipitated by the addition of a non-polar solvent like hexane and then filtered.

Step 3: Hydrolysis to form this compound

  • Suspend the crude ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (10-20%).

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the hydrolysis is complete as monitored by TLC or HPLC.

  • After cooling, carefully acidify the reaction mixture with a mineral acid (e.g., HCl) to a pH of approximately 2-3.

  • The precipitated solid is the crude this compound.

  • Filter the solid, wash with water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Visualizations

Logical Relationship of Product and Byproduct Formation

Synthesis_Byproducts Start 3-Methoxyaniline + Diethyl Ethoxymethylenemalonate Intermediate Diethyl (3-methoxyanilino)methylenemalonate Start->Intermediate Condensation Intermediate->Start Incomplete Reaction Product_Ester Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate Intermediate->Product_Ester Cyclization (High Temp) Product_Ester->Intermediate Incomplete Cyclization Product_Acid 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid Product_Ester->Product_Acid Hydrolysis Isomer 5-Methoxy Isomer (Byproduct) Product_Ester->Isomer Alternative Cyclization Decarboxylated 7-Methoxy-4-hydroxyquinoline (Byproduct) Product_Acid->Decarboxylated Decarboxylation (Heat) Experimental_Workflow cluster_condensation Condensation cluster_cyclization Cyclization cluster_hydrolysis Hydrolysis & Purification A Mix 3-Methoxyaniline and DEEM B Heat (80-100°C) A->B C Remove Ethanol B->C D Add Diphenyl Ether C->D Proceed with crude intermediate E Heat to ~250°C D->E F Cool and Precipitate E->F G Suspend in NaOH(aq) F->G Use precipitated ester H Reflux G->H I Acidify with HCl H->I J Filter, Wash, and Dry I->J K Recrystallize J->K Final Final K->Final Pure Product

References

Technical Support Center: Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid and increase its yield.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, presented in a question-and-answer format.

Issue 1: Low Yield of Diethyl (7-methoxy-anilino)methylenemalonate (Condensation Step)

  • Question: My initial condensation of m-anisidine and diethyl ethoxymethylenemalonate (DEEM) is giving a low yield. What are the possible causes and how can I improve it?

  • Answer: A low yield in the initial condensation step is often due to an incomplete reaction or decomposition of the reagents. Here are some troubleshooting steps:

    • Reagent Quality: Ensure that both m-anisidine and DEEM are of high purity and free from moisture. Using fresh reagents is recommended.

    • Reaction Conditions: The reaction is typically heated to drive off the ethanol byproduct. Ensure the reaction temperature is maintained, usually between 100-130°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

    • Stoichiometry: Using a slight excess (1.0-1.2 equivalents) of DEEM can help drive the reaction to completion.

Issue 2: Incomplete or Low-Yield Cyclization

  • Question: The thermal cyclization of diethyl (7-methoxy-anilino)methylenemalonate to the corresponding ethyl ester of the product is not proceeding to completion, resulting in a low yield. What should I do?

  • Answer: The cyclization step is a high-temperature intramolecular reaction and is often the most critical step for the overall yield.[1] Here are several ways to address incomplete cyclization:

    • Temperature: This reaction requires high temperatures, typically in the range of 250-300°C.[1] If the reaction is not going to completion, a gradual increase in temperature may be necessary. However, be cautious as excessively high temperatures can lead to decomposition.[2]

    • Reaction Time: Optimizing the reaction time is crucial. Prolonged heating can lead to the formation of tarry byproducts, while insufficient time will result in an incomplete reaction.[2] A thorough time-temperature study is recommended to find the optimal balance.[2]

    • High-Boiling Solvent: The use of a high-boiling inert solvent such as Dowtherm A or diphenyl ether is essential for achieving and maintaining the necessary high temperature and ensuring even heat distribution.[1][3]

    • Microwave Irradiation: Microwave-assisted synthesis can be a highly effective alternative to conventional heating. It can significantly shorten reaction times and often leads to improved yields by providing rapid and uniform heating.[2]

    • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions, especially at high temperatures.[1]

Issue 3: Formation of Tarry Byproducts During Cyclization

  • Question: My cyclization reaction is producing a significant amount of dark, tarry material, which complicates purification and lowers the yield. How can this be minimized?

  • Answer: The formation of tar is a common issue in high-temperature reactions like the Gould-Jacobs cyclization and is usually a result of product or intermediate decomposition.[1] To minimize tar formation:

    • Optimize Temperature and Time: As mentioned previously, finding the optimal balance between reaction temperature and time is critical. Avoid prolonged heating at excessively high temperatures.[2]

    • Efficient Stirring: Ensure vigorous and efficient stirring to promote even heat distribution and prevent localized overheating.

    • Purity of Intermediate: Ensure the diethyl (7-methoxy-anilino)methylenemalonate intermediate is as pure as possible before proceeding to the cyclization step.

Issue 4: Difficulty in Product Crystallization and Purification

  • Question: The crude product is an oil or a sticky solid that is difficult to crystallize, making purification challenging. What purification strategies can I employ?

  • Answer: The presence of impurities or residual high-boiling solvent can hinder crystallization.[1] Here are some techniques to try:

    • Solvent Removal: Ensure the high-boiling solvent used for cyclization is thoroughly removed under high vacuum.[1]

    • Trituration: Attempt to induce crystallization by triturating the crude oil or sticky solid with a non-polar solvent like hexane or petroleum ether.[1]

    • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent is a standard purification method.

    • Column Chromatography: If other methods fail, purifying the crude product using column chromatography can be an effective way to isolate the desired compound from impurities.[1]

Issue 5: Incomplete Hydrolysis of the Ester

  • Question: The final hydrolysis of the ethyl ester to the carboxylic acid is not going to completion. How can I ensure complete hydrolysis?

  • Answer: Incomplete hydrolysis can be due to insufficient base, reaction time, or temperature.

    • Base and Solvent: Use a sufficient excess of a strong base like sodium hydroxide in a suitable solvent such as a mixture of ethanol and water.

    • Temperature and Time: Heating the reaction mixture to reflux is typically required. Monitor the reaction by TLC until the starting ester is no longer visible.

    • Work-up: After the reaction is complete, careful acidification is necessary to precipitate the carboxylic acid product. Ensure the pH is adjusted correctly to fully protonate the carboxylate.

Frequently Asked Questions (FAQs)

  • Q1: What is the typical overall yield for the synthesis of this compound?

    • A1: The overall yield can vary significantly depending on the optimization of each step. With careful control of reaction parameters, particularly the cyclization step, total yields in the range of 75-79% have been reported.[3]

  • Q2: What is the primary synthetic route for this compound?

    • A2: The most common synthetic route is the Gould-Jacobs reaction.[4] This multi-step process involves the condensation of an aniline (in this case, m-anisidine) with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system, and subsequent hydrolysis of the resulting ester.[4][5]

  • Q3: Are there any specific safety precautions I should take?

    • A3: Yes. Diethyl ethoxymethylenemalonate can cause severe skin burns and eye damage and may cause allergic reactions.[6] The high temperatures used in the cyclization step also pose a hazard. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Q4: Can microwave synthesis improve the yield and reduce reaction time?

    • A4: Yes, microwave irradiation has been shown to be a valuable tool for the Gould-Jacobs reaction.[2] It can dramatically shorten reaction times and often leads to higher yields and purities compared to conventional heating methods.[2]

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields

StepParameterConventional HeatingMicrowave HeatingReported Yield
Condensation Temperature100-130°C[1]N/AHigh
Time1-2 hours[1]N/A
Cyclization Temperature250-300°C[1][2]250-300°C[2]Variable (up to 47% in some cases)[2]
Time30-60 minutes[1]5-15 minutes[2]
SolventDiphenyl ether or Dowtherm A[1]Solvent-free or high-boiling solvent[2]
Hydrolysis ReagentsNaOH in Ethanol/WaterN/AHigh
TemperatureRefluxN/A
Overall 75.3-79.3% (optimized process)[3]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via the Gould-Jacobs Reaction

Step 1: Synthesis of Diethyl (7-methoxy-anilino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents).

  • Heat the mixture with stirring at 120-130°C for 1-2 hours. The reaction progress can be monitored by observing the evolution of ethanol.

  • After the reaction is complete (as determined by TLC or disappearance of the starting aniline), allow the mixture to cool to room temperature. The crude intermediate can often be used in the next step without further purification.

Step 2: Thermal Cyclization to Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

  • To the crude diethyl (7-methoxy-anilino)methylenemalonate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture with vigorous stirring to 250°C under a nitrogen atmosphere.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling.

  • Dilute the mixture with a hydrocarbon solvent like hexane to further precipitate the product and dissolve the high-boiling solvent.

  • Collect the precipitated solid by filtration and wash with cold hexane.

Step 3: Hydrolysis to this compound

  • Suspend the crude ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a mixture of ethanol and a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux with stirring until the starting material is completely consumed (monitor by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and filter to remove any insoluble impurities.

  • Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2-3.

  • The product will precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Mandatory Visualization

experimental_workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis start m-Anisidine + Diethyl Ethoxymethylenemalonate process1 Heat at 120-130°C (1-2 hours) start->process1 product1 Diethyl (7-methoxy-anilino)methylenemalonate process1->product1 process2 Add Diphenyl Ether Heat at 250°C (30-60 min) product1->process2 product2 Ethyl 4-hydroxy-7-methoxy- quinoline-3-carboxylate process2->product2 process3 NaOH, Ethanol/Water Reflux product2->process3 product3 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid (sodium salt) process3->product3 process4 Acidification (HCl) product3->process4 final_product Final Product: 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid process4->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_purification Purification Step start Low Yield Observed cond_issue Low Yield of Intermediate start->cond_issue At Step 1? cyc_issue Incomplete Cyclization / Tar Formation start->cyc_issue At Step 2? pur_issue Crystallization Issues start->pur_issue At Final Stage? cond_sol1 Check Reagent Purity cond_issue->cond_sol1 cond_sol2 Optimize Temp/Time cond_issue->cond_sol2 cond_sol3 Use Excess DEEM cond_issue->cond_sol3 cyc_sol1 Increase Temperature cyc_issue->cyc_sol1 cyc_sol2 Optimize Time cyc_issue->cyc_sol2 cyc_sol3 Use Microwave cyc_issue->cyc_sol3 cyc_sol4 Inert Atmosphere cyc_issue->cyc_sol4 pur_sol1 Remove Solvent (High Vacuum) pur_issue->pur_sol1 pur_sol2 Triturate with Non-polar Solvent pur_issue->pur_sol2 pur_sol3 Column Chromatography pur_issue->pur_sol3

Caption: Troubleshooting guide for low yield in the synthesis.

References

Troubleshooting low yield in Gould-Jacobs quinoline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the Gould-Jacobs quinoline synthesis, particularly in addressing low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My Gould-Jacobs reaction is resulting in a very low yield. What are the common causes?

Low yields in the Gould-Jacobs synthesis can stem from several factors. The most common issues include incomplete thermal cyclization, decomposition of starting materials or products at high temperatures, and the formation of side products, such as tars and decarboxylated byproducts.[1][2] The cyclization step is particularly sensitive and requires high temperatures, typically above 250°C, to proceed efficiently.[2][3] However, prolonged exposure to such high temperatures can lead to degradation.[3]

Q2: The initial condensation step to form the anilidomethylenemalonate intermediate seems inefficient. How can I improve this?

To improve the initial condensation, ensure you are using high-quality, fresh reagents.[2] Using a slight excess (1.0-1.2 equivalents) of the diethyl ethoxymethylenemalonate can also help drive the reaction to completion.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to determine the optimal reaction time and confirm the formation of the intermediate.[2]

Q3: My cyclization step is not proceeding to completion, even at high temperatures. What can I do?

Incomplete cyclization is a frequent challenge. Here are several troubleshooting steps:

  • Increase Temperature: The thermal cyclization requires significant energy. Gradually increasing the reaction temperature may be necessary to drive the reaction forward.[2]

  • Extend Reaction Time: If raising the temperature is not feasible or leads to decomposition, increasing the reaction time at the current temperature might improve the yield. However, be mindful of potential product degradation with prolonged heating.[2]

  • Consider Microwave Heating: Microwave irradiation offers a powerful alternative to conventional heating. It can provide rapid and uniform heating, often leading to significantly shorter reaction times and higher yields.[1][3]

  • Ensure Anhydrous Conditions: While not always mandatory, ensuring your reagents and solvent are dry can sometimes improve the reaction outcome.[2]

Q4: I am observing a significant amount of dark, tarry byproduct. How can this be minimized?

The formation of dark, tarry materials is typically a result of decomposition at the high temperatures required for cyclization.[2] To minimize this:

  • Optimize Temperature and Time: Finding the right balance between the temperature and reaction time is crucial to favor cyclization over degradation.[2]

  • Use a High-Boiling Inert Solvent: Employing a high-boiling solvent like diphenyl ether or Dowtherm A ensures even heating and can increase cyclization yields to as high as 95%.[1][4]

  • Inert Atmosphere: Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent oxidative side reactions that may contribute to tar formation.[2]

Q5: My final product is a viscous oil and is difficult to crystallize. What are the potential reasons and solutions?

Difficulty in crystallization is often due to the presence of impurities or residual high-boiling solvent.[2]

  • Purification: Purify the crude product using column chromatography to remove impurities.[2]

  • Solvent Removal: Ensure the high-boiling solvent is thoroughly removed under a high vacuum.[2]

  • Trituration: Try triturating the oil with a non-polar solvent like hexane or petroleum ether to induce crystallization.[2]

Data Presentation

Optimizing Microwave-Assisted Gould-Jacobs Synthesis

The efficiency of the microwave-assisted Gould-Jacobs reaction is highly dependent on both the reaction temperature and time. The following table summarizes the results from a study on the reaction of aniline and diethyl ethoxymethylenemalonate (DEEM).

EntryTemperature (°C)Time (min)Pressure (bar)Isolated Yield (%)
125020101
2300202437
325060111
4300602428
530051847

Analysis: The data clearly indicates that higher temperatures are crucial for the intramolecular cyclization. At 250°C, the product yield remains very low even after an extended reaction time.[3] Increasing the temperature to 300°C significantly improves the yield.[3] However, prolonged reaction times at this high temperature can lead to product degradation, as seen by the decrease in yield from 37% at 20 minutes to 28% at 60 minutes.[3][5] An optimal condition was identified as 300°C for 5 minutes, which provided the highest isolated yield of 47%.[3][5] This highlights the critical need for careful optimization of both temperature and time to maximize the desired product formation and minimize side reactions.[5]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.[3]

Step 1: Condensation

  • In a round-bottom flask, combine the aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture at 100-130°C for 1-2 hours. The evolution of ethanol indicates the progress of the reaction.

  • Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate.

  • (Optional) Remove the ethanol byproduct under reduced pressure. The crude intermediate can often be used directly in the next step.

Step 2: Thermal Cyclization

  • Dissolve the crude anilidomethylenemalonate intermediate in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate) in a reaction flask equipped with a reflux condenser.

  • Heat the solution to a vigorous reflux (typically around 250°C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate.

  • Add a non-polar solvent like cyclohexane or hexane to aid further precipitation.

  • Collect the solid product by filtration and wash it thoroughly with the non-polar solvent to remove the high-boiling solvent.

Step 3: Saponification (Optional)

  • Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry.

Step 4: Decarboxylation (Optional)

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid above its melting point (typically 200-250°C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or water).[3]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol provides a significant improvement in reaction time and often in yield by using a dedicated microwave synthesis system.[3][5]

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2.5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

Procedure:

  • In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol).[5] The excess DEEM acts as both a reagent and a solvent.

  • Seal the vial and place it in the microwave reactor.

  • Heat the mixture to the desired temperature (e.g., 300°C) and hold for the optimized time (e.g., 5 minutes).

  • After the reaction is complete, cool the vial to room temperature, which should cause the product to precipitate.

  • Filter the solid product and wash it with ice-cold acetonitrile (3 mL).

  • Dry the resulting solid under a vacuum.

  • The product's purity and identity can be confirmed by HPLC-MS.[5]

Visualizations

Gould_Jacobs_Pathway Reactants Aniline + Diethyl ethoxymethylenemalonate Intermediate Anilidomethylenemalonate Intermediate Reactants->Intermediate Condensation (100-130°C) Cyclized 4-Hydroxy-3-carboethoxyquinoline Intermediate->Cyclized Thermal Cyclization (>250°C) Saponified Quinoline-3-carboxylic Acid Cyclized->Saponified Saponification (e.g., NaOH, H₂O) FinalProduct 4-Hydroxyquinoline Saponified->FinalProduct Decarboxylation (Heat)

Caption: Reaction pathway of the Gould-Jacobs quinoline synthesis.

Troubleshooting_Workflow Start Low Yield in Gould-Jacobs Synthesis CheckCondensation Check Condensation Step: - Use fresh reagents - Use excess DEEM - Monitor by TLC/LC-MS Start->CheckCondensation IncompleteCyclization Issue: Incomplete Cyclization CheckCondensation->IncompleteCyclization OptimizeCyclization Optimize Cyclization: - Increase temperature - Increase reaction time - Use microwave heating - Ensure anhydrous conditions IncompleteCyclization->OptimizeCyclization Yes SideReactions Issue: Side Reactions (Tarring, Decomposition) IncompleteCyclization->SideReactions No OptimizeCyclization->SideReactions MinimizeSideReactions Minimize Side Reactions: - Optimize temp. and time - Use high-boiling solvent - Use inert atmosphere SideReactions->MinimizeSideReactions Yes PurificationIssues Issue: Product is an oil/ difficult to purify SideReactions->PurificationIssues No MinimizeSideReactions->PurificationIssues ImprovePurification Improve Purification: - Column chromatography - Thoroughly remove solvent - Triturate with non-polar solvent PurificationIssues->ImprovePurification Yes End Improved Yield PurificationIssues->End No ImprovePurification->End

References

Optimizing reaction conditions for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and well-established method is the Gould-Jacobs reaction.[1][2] This multi-step synthesis begins with the condensation of 3-methoxyaniline with diethyl ethoxymethylenemalonate, followed by a high-temperature thermal cyclization to form the ethyl ester intermediate, ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate. The final step involves the hydrolysis of this ester to the desired carboxylic acid.[1][2]

Q2: What are the critical parameters in the thermal cyclization step?

A2: The thermal cyclization is the most demanding step of the synthesis. High temperatures, typically in the range of 250-300°C, are required to drive the reaction.[3] The choice of a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, is crucial for achieving and maintaining the necessary temperature uniformly.[3][4] Both reaction time and temperature must be carefully optimized to maximize the yield of the desired product while minimizing degradation and side reactions like tar formation and decarboxylation.[5]

Q3: What are the expected regioisomers when using 3-methoxyaniline?

A3: The Gould-Jacobs reaction with a meta-substituted aniline like 3-methoxyaniline can potentially lead to two regioisomers: the 7-methoxy and the 5-methoxy quinoline derivatives. However, the reaction is generally regioselective, with the cyclization preferentially occurring at the less sterically hindered ortho position (para to the methoxy group), yielding the desired 7-methoxy isomer as the major product. The electron-donating nature of the methoxy group also favors this outcome.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a suitable technique for monitoring the progress of all stages of the synthesis. For the condensation step, the disappearance of the aniline starting material and the appearance of a new, less polar spot corresponding to the enamine intermediate can be observed. During cyclization, the consumption of the enamine and the formation of the more polar quinoline ester can be tracked. For the hydrolysis step, the conversion of the ester to the more polar carboxylic acid can be monitored.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Low Yield in Condensation Step
  • Problem: The initial condensation of 3-methoxyaniline and diethyl ethoxymethylenemalonate results in a low yield of the desired diethyl (3-methoxyanilino)methylenemalonate intermediate.

  • Possible Causes & Solutions:

    • Incomplete reaction: Ensure a slight excess of diethyl ethoxymethylenemalonate is used (1.1-1.2 equivalents). Monitor the reaction by TLC to determine the optimal reaction time.

    • Reagent decomposition: Use fresh, high-quality 3-methoxyaniline and diethyl ethoxymethylenemalonate.

    • Suboptimal temperature: The condensation is typically carried out at 100-130°C. Ensure the reaction temperature is maintained within this range.

Low Yield or Failure in Cyclization Step
  • Problem: The thermal cyclization of diethyl (3-methoxyanilino)methylenemalonate gives a low yield of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate or fails to proceed.

  • Possible Causes & Solutions:

    • Insufficient temperature: This is the most common cause. The cyclization requires high temperatures, often around 250°C. Ensure your heating setup can achieve and maintain this temperature. Using a high-boiling solvent like diphenyl ether is recommended.[3][4]

    • Insufficient reaction time: While prolonged heating can cause degradation, insufficient time will lead to incomplete conversion. Optimize the reaction time by monitoring with TLC.

    • Use of microwave irradiation: Microwave synthesis can often improve yields and significantly reduce reaction times by providing rapid and efficient heating.[5][6]

Formation of Dark Tarry Materials
  • Problem: The reaction mixture turns into a dark, tarry substance during the high-temperature cyclization.

  • Possible Causes & Solutions:

    • Decomposition at high temperatures: This indicates that the reaction temperature is too high or the heating time is too long. Optimize the temperature and reaction time to find a balance between cyclization and degradation.[5]

    • Uneven heating: Use a high-boiling, inert solvent to ensure even heat distribution.

    • Reaction atmosphere: Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.

Incomplete Hydrolysis of the Ester
  • Problem: The saponification of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate does not go to completion.

  • Possible Causes & Solutions:

    • Insufficient base: Ensure at least two equivalents of a strong base like sodium hydroxide are used for the hydrolysis.

    • Short reaction time: The hydrolysis may require several hours at reflux. Monitor the reaction by TLC until the starting ester spot is no longer visible.

    • Heterogeneous mixture: The ester may have limited solubility in the aqueous base. Ensure vigorous stirring to maximize the interfacial area between the solid ester and the solution. The use of a co-solvent like ethanol can improve solubility.

Difficulty in Product Purification
  • Problem: The final product, this compound, is difficult to purify.

  • Possible Causes & Solutions:

    • Residual high-boiling solvent: If a high-boiling solvent like diphenyl ether was used for the cyclization, ensure it is thoroughly removed. This can be achieved by washing the crude ester with a non-polar solvent like hexane or petroleum ether before hydrolysis.

    • Presence of side products: If significant amounts of side products are present, recrystallization from a suitable solvent such as ethanol, acetic acid, or a mixture of DMF and water is recommended. Column chromatography can also be employed for purification if necessary.

Data Presentation

Table 1: Effect of Temperature and Reaction Time on the Yield of Ethyl 4-hydroxyquinoline-3-carboxylate (Representative Data for a Gould-Jacobs Reaction)

EntryTemperature (°C)Time (minutes)Yield (%)Observations
12505~1Incomplete cyclization, mainly intermediate observed.[5]
22501025Increased product formation, but still incomplete.
32502035Further increase in yield with longer reaction time.
4300547Higher temperature leads to a better yield in a shorter time.[5]
53001028Yield decreases, likely due to product degradation at higher temperature and longer time.[5]

Note: This data is illustrative for a generic Gould-Jacobs reaction and optimal conditions for the synthesis of ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate may vary.[5]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

Step 1: Condensation

  • In a round-bottom flask, combine 3-methoxyaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 120-130°C for 1-2 hours. The evolution of ethanol should be observed.

  • Monitor the reaction by TLC. Once the 3-methoxyaniline is consumed, cool the mixture to room temperature. The resulting crude diethyl (3-methoxyanilino)methylenemalonate can be used in the next step without further purification.

Step 2: Thermal Cyclization

  • In a flask equipped with a reflux condenser, dissolve the crude diethyl (3-methoxyanilino)methylenemalonate from the previous step in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).

  • Heat the solution to a vigorous reflux (around 250°C) for 30-60 minutes.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Add a non-polar solvent such as hexane to precipitate the crude product.

  • Collect the solid by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to yield crude ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

Purification of the Ester: The crude ester can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Protocol 2: Synthesis of this compound

Step 3: Hydrolysis

  • Suspend the crude or purified ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid until the pH is acidic.

  • The this compound will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry to obtain the final product.

Purification of the Carboxylic Acid: The final product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Mandatory Visualization

experimental_workflow cluster_condensation Step 1: Condensation cluster_cyclization Step 2: Thermal Cyclization cluster_hydrolysis Step 3: Hydrolysis start 3-Methoxyaniline + Diethyl ethoxymethylenemalonate heat_condense Heat (120-130°C) start->heat_condense intermediate Diethyl (3-methoxyanilino)methylenemalonate heat_condense->intermediate heat_cyclize Heat (~250°C) in Diphenyl Ether intermediate->heat_cyclize ester_crude Crude Ethyl 4-hydroxy-7- methoxyquinoline-3-carboxylate heat_cyclize->ester_crude purify_ester Purification (Recrystallization/Chromatography) ester_crude->purify_ester ester_pure Pure Ester purify_ester->ester_pure hydrolyze NaOH (aq), Reflux ester_pure->hydrolyze acidify Acidification (HCl) hydrolyze->acidify acid_crude Crude 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid acidify->acid_crude purify_acid Purification (Recrystallization) acid_crude->purify_acid final_product Final Product purify_acid->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_condensation Condensation Step cluster_cyclization Cyclization Step cluster_hydrolysis Hydrolysis Step start Low Yield or Reaction Failure cond_check Check: 1. Reagent Stoichiometry (Excess Malonate) 2. Reagent Quality (Fresh) 3. Reaction Temperature (120-130°C) start->cond_check cycl_check Check: 1. Temperature (~250°C) 2. Reaction Time (TLC Monitoring) 3. Solvent (High-Boiling) 4. Consider Microwave start->cycl_check hydro_check Check: 1. Amount of Base (≥2 eq) 2. Reaction Time (TLC Monitoring) 3. Stirring/Solubility start->hydro_check tar_formation Tar Formation? cycl_check->tar_formation optimize_temp_time Optimize Temperature and Time Use Inert Atmosphere tar_formation->optimize_temp_time Yes

Caption: Troubleshooting guide for the synthesis of this compound.

References

Preventing degradation of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in solution during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound solutions.

Issue Possible Cause Troubleshooting Steps
Unexpected decrease in compound concentration over time. Degradation of the compound. This could be due to factors such as improper storage, exposure to light, unsuitable pH of the solution, or elevated temperatures. Quinolone structures can be susceptible to thermal degradation.1. Review Storage Conditions: Ensure the compound is stored as a solid in a tightly sealed container, protected from moisture and light. For long-term storage, refrigeration at 2-8°C in a desiccated environment is recommended. 2. Control Solution pH: The stability of quinoline derivatives can be pH-dependent. Prepare fresh solutions and buffer them appropriately for your experimental needs. Avoid highly acidic or alkaline conditions unless required for the experiment. 3. Minimize Light Exposure: Protect solutions from direct light by using amber vials or covering the containers with aluminum foil. Compounds with a quinolone core can be photosensitive. 4. Temperature Control: Avoid exposing the solution to high temperatures. If heating is necessary, perform it for the shortest possible duration.
Appearance of new peaks in HPLC/LC-MS analysis. Formation of degradation products. These can result from hydrolysis, oxidation, or photodegradation.1. Characterize Degradants: Use LC-MS/MS to determine the molecular weight and fragmentation patterns of the new peaks to hypothesize their structures. 2. Perform Forced Degradation Studies: Systematically expose the compound to hydrolytic, oxidative, photolytic, and thermal stress to identify potential degradation products and pathways. This will help in confirming the identity of the unknown peaks. 3. Optimize Analytical Method: Ensure your HPLC method is stability-indicating, meaning it can resolve the parent compound from all potential degradation products.
Variability in experimental results between batches. Inconsistent solution preparation or storage. Differences in solvent purity, pH, light exposure, or storage time can lead to varying levels of degradation.1. Standardize Protocols: Establish and adhere to a strict standard operating procedure (SOP) for solution preparation, including solvent grade, pH adjustment, and handling. 2. Prepare Fresh Solutions: Whenever possible, prepare solutions fresh before each experiment to minimize the impact of long-term storage. 3. Quality Control of Solvents: Use high-purity solvents and check for peroxides in solvents like THF or dioxane, as they can promote oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

For long-term stability, the solid compound should be stored in a tightly sealed, opaque container in a freezer, ideally under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.

Q2: What is the recommended procedure for preparing a stock solution of this compound?

It is recommended to dissolve the compound in a suitable organic solvent, such as DMSO, and then dilute it with the appropriate aqueous buffer for your experiment. Stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect the stock solution from light.

Q3: Is this compound sensitive to light?

Yes, compounds containing a quinolone core structure can be photosensitive.[1] It is crucial to protect both solid samples and solutions from light to prevent photolytic degradation. Use amber vials or wrap containers in aluminum foil.

Q4: How does pH affect the stability of this compound in solution?

The stability of quinoline derivatives can be significantly influenced by pH. Both acidic and basic conditions can potentially lead to the hydrolysis of the carboxylic acid or other functional groups. The rate of photodegradation of quinoline, for instance, has been observed to be faster at a lower pH (e.g., 4.5) compared to neutral pH. It is advisable to maintain the pH of the solution within a neutral range unless the experimental protocol requires otherwise.

Q5: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The carboxylic acid group is generally stable, but under harsh acidic or basic conditions, other parts of the molecule could be affected.

  • Oxidation: The quinoline ring system can be susceptible to oxidation, potentially forming N-oxides or additional hydroxylated species, especially in the presence of oxidizing agents or upon exposure to air and light over time.

  • Photodegradation: Exposure to UV or visible light can induce complex reactions, including oxidation and potential ring cleavage.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile.

Stress Condition Description % Degradation (Hypothetical) Major Degradation Products (Hypothetical)
Acidic Hydrolysis 0.1 M HCl at 60°C for 24h5-10%Decarboxylation product
Alkaline Hydrolysis 0.1 M NaOH at 60°C for 24h10-15%Ring-opened products
Oxidative Degradation 3% H₂O₂ at room temp for 24h15-25%N-oxide, Hydroxylated quinoline
Thermal Degradation Solid state at 105°C for 48h< 5%Minor unspecified products
Photodegradation Solution exposed to UV light (254 nm) for 8h20-30%Oxidized and ring-cleaved products

Experimental Protocols

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify the degradation pathways and develop a stability-indicating analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C. Withdraw samples at specified intervals, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide (H₂O₂) at room temperature. Collect samples at different time points and analyze.

  • Thermal Degradation: Expose the solid compound to dry heat (e.g., 105°C) for a set period. Also, heat the stock solution at a controlled temperature (e.g., 60°C). Analyze the samples after cooling.

  • Photodegradation: Expose the stock solution and the solid compound to UV light (e.g., 254 nm) and visible light in a photostability chamber. A control sample should be wrapped in aluminum foil to exclude light. Analyze the samples at various time points.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method with a photodiode array (PDA) detector to quantify the parent compound and detect degradation products. Use LC-MS to identify the mass of the degradation products.

Stability-Indicating HPLC Method (Example)
  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm and 320 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation Parent 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid Decarboxylated 4-Hydroxy-7-methoxyquinoline (Under harsh acidic conditions) Parent->Decarboxylated Heat, H+ Ring_Opened Ring-Opened Products (Under harsh basic conditions) Parent->Ring_Opened Heat, OH- Oxidation_Pathway Parent_Ox 4-Hydroxy-7-methoxy- quinoline-3-carboxylic acid N_Oxide N-Oxide Derivative Parent_Ox->N_Oxide H₂O₂ / O₂ Hydroxylated Hydroxylated Derivative Parent_Ox->Hydroxylated H₂O₂ / O₂ Experimental_Workflow Start Prepare Stock Solution of Compound Stress Apply Stress Conditions (Acid, Base, H₂O₂, Heat, Light) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis Analyze by Stability-Indicating HPLC-PDA/LC-MS Sampling->Analysis Data Quantify Degradation & Identify Degradants Analysis->Data End Establish Degradation Profile & Stability Data->End

References

Overcoming solubility issues of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a quinoline derivative with the molecular formula C₁₁H₉NO₄ and a molecular weight of 219.19 g/mol .[1] It belongs to the class of quinoline carboxylic acids, which are known for a variety of biological activities. Due to its carboxylic acid moiety, its solubility is expected to be highly dependent on pH.

Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous assay buffer. What is the likely cause?

This is a common issue for poorly soluble compounds. The precipitation is likely due to the low aqueous solubility of the compound in its neutral form. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final buffer composition.

Q3: What are the primary strategies to improve the solubility of this compound in my biological assay?

The main approaches to enhance the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the buffer will deprotonate the carboxylic acid group, forming a more soluble salt.

  • Use of Co-solvents: Incorporating a small percentage of a water-miscible organic solvent can increase the solubility.

  • Formulation with Excipients: Using surfactants or cyclodextrins can help to keep the compound in solution.

Q4: What is the predicted pKa of this compound?

Q5: Are there any known biological targets for this class of compounds?

Derivatives of 4-quinolone-3-carboxylic acid have been investigated for various biological activities, including as inhibitors of protein kinases such as CK2, and as potential anticancer and anti-HIV agents.[2][3]

Troubleshooting Guides

Issue 1: Compound Precipitation in Aqueous Buffer

Symptoms:

  • Visible precipitate or cloudiness upon addition of the compound's stock solution to the assay buffer.

  • Inconsistent results in biological assays.

  • Low signal-to-noise ratio in the assay.

Troubleshooting Workflow:

start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock ph_adjustment pH Adjustment (Increase pH > pKa) check_stock->ph_adjustment Stock OK cosolvent Use Co-solvents (e.g., DMSO, Ethanol) ph_adjustment->cosolvent Precipitation persists end_success Solubility Improved ph_adjustment->end_success Soluble surfactant Add Surfactants (e.g., Tween-80) cosolvent->surfactant Precipitation persists cosolvent->end_success Soluble cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) surfactant->cyclodextrin Precipitation persists surfactant->end_success Soluble sonication Sonication cyclodextrin->sonication Precipitation persists cyclodextrin->end_success Soluble sonication->end_success Soluble end_fail Consult Formulation Specialist sonication->end_fail Precipitation persists

Caption: Troubleshooting workflow for compound precipitation.

Solutions:

StrategyDescriptionRecommended Starting PointPotential Issues
pH Adjustment Increase the pH of the assay buffer to be at least 1-2 units above the compound's pKa to ensure the carboxylic acid is in its more soluble deprotonated (salt) form.Titrate with 0.1M NaOH to reach pH 7.4 or higher. Use a buffer system to maintain the pH.High pH may affect protein stability or cellular health.
Co-solvents Add a small percentage of a water-miscible organic solvent to the final assay medium to increase the solvating power of the buffer.Start with a final concentration of 0.5-1% DMSO or ethanol.High concentrations of organic solvents can be toxic to cells or inhibit enzyme activity.
Surfactants Non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.Use Tween-80 or Pluronic F-68 at a final concentration of 0.01-0.1%.Surfactants can interfere with some assay readouts and may have cellular toxicity at higher concentrations.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic interior and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble compounds.Try 1-10 mM of hydroxypropyl-β-cyclodextrin (HP-β-CD).Can sometimes interfere with compound-target binding.
Sonication Brief sonication of the final solution can help to break down small aggregates and facilitate dissolution.Sonicate in a water bath for 5-10 minutes.May not provide long-term stability; precipitation may reoccur.
Issue 2: Inconsistent or Non-Reproducible Assay Results

Symptoms:

  • High variability between replicate wells.

  • Poor dose-response curves.

  • Results that are not consistent across different experimental days.

Possible Causes and Solutions:

  • Incomplete Solubilization: Even if not visibly precipitated, the compound may be forming micro-precipitates.

    • Solution: Filter the final compound solution through a 0.22 µm filter before adding it to the assay plate. Always prepare fresh dilutions for each experiment.

  • Compound Adsorption to Plastics: Hydrophobic compounds can adsorb to the surface of pipette tips and microplates.

    • Solution: Use low-retention plasticware. Pre-wetting pipette tips with the solvent can also help. Including a low concentration of a non-ionic surfactant (e.g., 0.01% Tween-80) in the buffer can reduce non-specific binding.

  • Time-dependent Precipitation: The compound may be soluble initially but precipitates over the course of a long incubation period.

    • Solution: Assess the stability of your compound in the assay buffer over time by checking for turbidity or by analytical methods like HPLC. If precipitation occurs, consider reducing the incubation time or using a more robust solubilization method.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution and Working Dilutions

This protocol describes a general method for preparing solutions of this compound for in vitro assays.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile, low-retention microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution:

    • Weigh out a precise amount of this compound.

    • Dissolve the solid in a sufficient volume of DMSO to achieve a final concentration of 10 mM. For example, to prepare 1 mL of a 10 mM stock, dissolve 2.19 mg of the compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved. Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions:

    • Create a series of intermediate dilutions from the 10 mM stock solution in DMSO. This allows for smaller volumes to be transferred to the final assay buffer, minimizing the final DMSO concentration.

  • Prepare Final Working Solutions:

    • Dilute the intermediate DMSO solutions into the pre-warmed (37°C) assay buffer to the final desired concentrations.

    • It is critical to add the DMSO stock to the buffer while vortexing to ensure rapid mixing and minimize precipitation.

    • The final concentration of DMSO in the assay should ideally be below 0.5% to avoid solvent-induced artifacts.

Protocol 2: Cell Viability Assay (MTT Assay)

This protocol provides a method to assess the cytotoxicity of this compound.

Workflow for Cell-Based Assay:

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h (Cell Adhesion) seed_cells->incubate1 prepare_compound Prepare Compound Dilutions (in culture medium) incubate1->prepare_compound treat_cells Treat Cells with Compound prepare_compound->treat_cells incubate2 Incubate for desired duration (e.g., 24, 48, 72h) treat_cells->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilization Buffer (e.g., DMSO) incubate3->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate % Viability) read_absorbance->analyze end End analyze->end

Caption: General workflow for an MTT-based cell viability assay.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Complete cell culture medium

  • This compound working solutions

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (medium with the same final concentration of DMSO).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (50% growth inhibition) concentration.

Signaling Pathway

As many quinoline derivatives have been shown to inhibit protein kinases, the following diagram illustrates a hypothetical mechanism of action where this compound acts as a protein kinase CK2 inhibitor, impacting a downstream signaling pathway like NF-κB.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Pro-inflammatory Stimulus (e.g., TNF-α) receptor Receptor stimulus->receptor IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates CK2 Protein Kinase CK2 CK2->IKK Activates Target_Compound 4-Hydroxy-7-methoxyquinoline- 3-carboxylic acid Target_Compound->CK2 Inhibits DNA DNA NFkB_nuc->DNA Binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

References

Technical Support Center: Interpreting Complex NMR Spectra of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: Why is the ¹H NMR spectrum of this compound complex and difficult to interpret?

A1: The complexity arises from several factors:

  • Overlapping Aromatic Signals: The five protons on the quinoline ring system resonate in a relatively narrow region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. This leads to significant signal overlap, making it challenging to distinguish individual proton signals and their multiplicities.

  • Complex Coupling Patterns: Protons on the quinoline ring exhibit spin-spin coupling with their neighbors. This results in complex splitting patterns (e.g., doublets, triplets, doublets of doublets) that can be further complicated by long-range couplings.

  • Exchangeable Protons: The hydroxyl (-OH) and carboxylic acid (-COOH) protons are "exchangeable," meaning they can exchange with protons from residual water or deuterated solvents. This often results in broad signals that can be difficult to integrate and may not show clear coupling to neighboring protons.

Q2: I don't see the -OH or -COOH proton signals in my ¹H NMR spectrum. What could be the reason?

A2: The absence of the -OH or -COOH proton signals is a common issue. Here are the likely reasons:

  • Deuterium Exchange: If your NMR solvent (e.g., DMSO-d₆, Methanol-d₄) contains traces of D₂O, the acidic -OH and -COOH protons can exchange with deuterium. Deuterium is not observed in ¹H NMR, causing the signals to disappear.

  • Broadening: These signals are often very broad and can be lost in the baseline noise, especially in dilute samples. The rate of chemical exchange and hydrogen bonding affects the signal's broadness.

  • High pH: If the sample is basic, the acidic protons will be deprotonated, and their signals will not be observed.

Q3: The chemical shifts of my aromatic protons seem to have shifted compared to a previous experiment. What could cause this?

A3: Variations in chemical shifts can be caused by:

  • Concentration Effects: The chemical shifts of protons in aromatic systems like quinolines can be concentration-dependent due to intermolecular interactions such as π-π stacking. It is advisable to run NMR experiments at a consistent and relatively dilute concentration.

  • Solvent Effects: The choice of deuterated solvent can significantly influence the chemical shifts of protons, particularly those capable of hydrogen bonding. Aromatic solvents like benzene-d₆ can induce significant shifts compared to solvents like CDCl₃ or DMSO-d₆.

  • Temperature Variations: Temperature can affect the extent of hydrogen bonding and molecular motion, which in turn can influence chemical shifts.

Troubleshooting Guides

Guide 1: Resolving Overlapping Aromatic Signals

If the aromatic region of your ¹H NMR spectrum is poorly resolved, consider the following troubleshooting steps:

  • Change the Solvent: Rerunning the sample in a different deuterated solvent can alter the chemical shifts of the aromatic protons and potentially resolve the overlap. Aromatic solvents like benzene-d₆ are known to cause significant solvent-induced shifts.

  • Vary the Temperature: Acquiring the spectrum at a different temperature can sometimes improve resolution by changing the conformation of the molecule or the extent of intermolecular interactions.

  • Use a Higher Field Spectrometer: A spectrometer with a higher magnetic field strength will increase the dispersion of the signals, making it easier to resolve overlapping multiplets.

  • Perform 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, helping to trace the connectivity of the spin systems within the quinoline ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in a second dimension based on the carbon chemical shifts.

Guide 2: Confirming the Presence of Exchangeable Protons (-OH and -COOH)

If you are unsure about the assignment of the hydroxyl and carboxylic acid proton signals, or if they are missing, perform a D₂O exchange experiment:

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a drop of deuterium oxide (D₂O) to the NMR tube.

  • Shake the tube gently to mix the contents.

  • Re-acquire the ¹H NMR spectrum.

  • The signals corresponding to the -OH and -COOH protons will disappear or significantly decrease in intensity after the D₂O shake, confirming their identity.

Data Presentation

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts for this compound based on data from analogous compounds. Note: Actual chemical shifts can vary depending on the solvent and experimental conditions.

Table 1: Estimated ¹H NMR Chemical Shifts (in DMSO-d₆)

ProtonEstimated Chemical Shift (ppm)Multiplicity
H-2~8.9s
H-5~7.8d
H-6~7.2dd
H-8~7.1d
OCH₃~3.9s
OH>10 (broad)s
COOH>12 (broad)s

Table 2: Estimated ¹³C NMR Chemical Shifts (in DMSO-d₆)

CarbonEstimated Chemical Shift (ppm)
C-2~145
C-3~110
C-4~175
C-4a~140
C-5~125
C-6~105
C-7~160
C-8~120
C-8a~150
COOH~170
OCH₃~56

Experimental Protocols

Protocol 1: Standard ¹H NMR Spectroscopy
  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

    • Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved.

  • NMR Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum and reference it to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

Protocol 2: 2D COSY Experiment
  • Sample Preparation: Prepare the sample as described in Protocol 1.

  • NMR Acquisition:

    • After acquiring a standard ¹H NMR spectrum, select the COSY pulse sequence on the spectrometer.

    • Use the spectral width and transmitter offset from the 1D ¹H spectrum.

    • Acquire the 2D data set. The acquisition time will be longer than for a 1D spectrum.

  • Data Processing:

    • Process the 2D data using the spectrometer software. This involves Fourier transformation in both dimensions, phasing, and referencing.

    • Analyze the cross-peaks in the COSY spectrum to identify coupled protons.

Mandatory Visualizations

troubleshooting_workflow start Complex ¹H NMR Spectrum Obtained issue1 Overlapping Aromatic Signals? start->issue1 Analyze Aromatic Region issue2 Missing -OH/-COOH Signals? start->issue2 Analyze Exchangeable Proton Region solution1_1 Change Solvent (e.g., Benzene-d₆) issue1->solution1_1 Yes next_step Proceed with Structure Elucidation issue1->next_step No issue2->next_step No solution2_1 Perform D₂O Exchange Experiment issue2->solution2_1 Yes solution1_2 Vary Temperature solution1_1->solution1_2 solution1_3 Use Higher Field Spectrometer solution1_2->solution1_3 solution1_4 Perform 2D NMR (COSY, HSQC) solution1_3->solution1_4 resolution Proceed with Structure Elucidation solution1_4->resolution Signals Resolved solution2_1->resolution Signals Identified cosy_concept cluster_quinoline Quinoline Ring Protons H5 H-5 H6 H-6 H5->H6 J-coupling (vicinal) H8 H-8 H5->H8 Long-range coupling (weak) H6->H5 H8->H5 H2 H-2 OCH3 OCH₃

Minimizing side reactions in the synthesis of quinoline-3-carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Quinoline-3-Carboxylic Acids

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinoline-3-carboxylic acids. Our goal is to help you minimize side reactions and optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for quinoline-3-carboxylic acids and their major associated side reactions?

A1: Several classical and modern methods are employed for the synthesis of quinoline-3-carboxylic acids. Key methods and their common side reactions include:

  • Gould-Jacobs Reaction: This method involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by cyclization.[1] A primary challenge is controlling the high temperature required for cyclization, which can lead to degradation of the product.[2] Incomplete cyclization and decarboxylation are also potential side reactions.[1]

  • Doebner Reaction: This reaction synthesizes quinoline-4-carboxylic acid derivatives by reacting anilines, aldehydes, and pyruvic acid.[3] A common issue is the low yield, especially with electron-deficient anilines.[4]

  • Pfitzinger Reaction: This route produces 2,3-disubstituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a strong base.[3] Tar formation and unreacted isatin are frequent problems that result in low yields.[5]

  • Friedländer Annulation: This involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[6] A significant challenge is controlling regioselectivity when using unsymmetrical ketones.[6] Aldol condensation of the ketone under alkaline conditions is a common side reaction.[6]

  • Combes Synthesis: This method condenses an aniline with a β-diketone, followed by acid-catalyzed cyclization.[7] The reaction can lack regioselectivity with unsymmetrical diketones.[8]

Q2: My Gould-Jacobs reaction is giving a low yield of the desired quinoline-3-carboxylic acid. What are the likely causes and solutions?

A2: Low yields in the Gould-Jacobs reaction often stem from suboptimal reaction temperature and time.[9]

  • Problem: The intramolecular cyclization step requires high temperatures, but prolonged heating or excessive temperatures can lead to product degradation.[2]

  • Solution: A thorough time-temperature study is essential to find the optimal conditions that maximize the conversion of the intermediate to the final product while minimizing degradation.[2] For instance, increasing the temperature from 250 °C to 300 °C can significantly improve the yield, but further increasing both temperature and reaction time may lead to decarboxylation and lower yields.[2]

Q3: I am observing significant tar formation in my quinoline synthesis. How can I minimize this?

A3: Tar formation is a common issue in many quinoline syntheses, particularly those using strong acids and high temperatures, such as the Skraup synthesis.[8]

  • Cause: Harsh acidic and oxidizing conditions can cause polymerization of reactants and intermediates.[8]

  • Solutions:

    • Use a Moderator: Adding a moderator like ferrous sulfate (FeSO₄) or boric acid can help control the reaction's exothermicity and reduce charring.[8]

    • Optimize Temperature: Avoid excessively high temperatures. Gentle heating should be used to initiate the reaction, and the exothermic phase should be carefully controlled.[9]

Q4: How can I control the regioselectivity in the Combes synthesis when using an unsymmetrical β-diketone?

A4: Regioselectivity in the Combes synthesis is influenced by both steric and electronic factors of the substituents on the aniline and the diketone.[7]

  • Solution:

    • Substituent Effects: Increasing the bulk of the substituent on the diketone and using methoxy-substituted anilines tends to favor the formation of 2-substituted quinolines.[7] Conversely, using chloro- or fluoroanilines often results in the 4-substituted regioisomer as the major product.[7]

    • Catalyst Choice: The choice of acid catalyst can also influence the outcome.[10]

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Low yields are a frequent challenge in quinoline synthesis.[9] The following guide provides a systematic approach to troubleshooting this issue.

Low_Yield_Troubleshooting start Low Yield or No Product catalyst Inappropriate Catalyst start->catalyst temperature Suboptimal Temperature start->temperature reactivity Poor Substrate Reactivity start->reactivity water Presence of Water start->water solution_catalyst Screen Acid/Base Catalysts catalyst->solution_catalyst solution_temp Optimize Temperature (Avoid Decomposition) temperature->solution_temp solution_reactivity Modify Substrate (e.g., protecting groups) reactivity->solution_reactivity solution_water Use Anhydrous Conditions water->solution_water

General troubleshooting workflow for low yields.

Troubleshooting Steps:

  • Catalyst Selection: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates. An unsuitable catalyst may not effectively promote the reaction or could encourage the formation of side products.[9]

  • Temperature Control: Many quinoline cyclizations require heat to proceed at a reasonable rate. However, excessively high temperatures can cause decomposition of starting materials or the desired product, leading to tar formation.[9] Conversely, a temperature that is too low will result in an incomplete or very slow reaction.[9]

  • Substrate Reactivity: The electronic and steric properties of your starting materials play a significant role. For example, electron-withdrawing groups on an aniline can deactivate the aromatic ring, making the cyclization step more challenging.[9]

  • Water Content: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[9] It is often beneficial to use anhydrous reagents and solvents.[9]

Issue 2: Polymerization in the Doebner-von Miller Synthesis

A major side reaction in the Doebner-von Miller synthesis is the polymerization of the α,β-unsaturated aldehyde or ketone, particularly under strong acid catalysis.[11]

Polymerization_Mitigation start Polymerization of Carbonyl Compound biphasic Use Biphasic Reaction Medium start->biphasic slow_addition Slow Addition of Reactants start->slow_addition result Reduced Polymerization & Increased Yield biphasic->result slow_addition->result

Strategies to minimize polymerization.

Mitigation Strategies:

  • Biphasic Reaction Medium: By sequestering the carbonyl compound in an organic phase, its concentration in the acidic aqueous phase is reduced, which can dramatically decrease polymerization and improve the yield of the desired quinoline product.[11]

  • Slow Addition of Reactants: Adding the carbonyl compound slowly to the reaction mixture helps to maintain a low concentration, thereby minimizing self-condensation.

Quantitative Data Summary

The following tables summarize quantitative data from various studies to aid in reaction optimization.

Table 1: Effect of Temperature and Time on Gould-Jacobs Reaction Yield [2]

EntryTemperature (°C)Time (min)Yield of Quinoline (%)
125051
2300537
3250101
43001028

Table 2: Effect of Catalyst on Friedländer Synthesis Yield

CatalystConditionsYield (%)Reference
p-Toluenesulfonic acidSolvent-free, MicrowaveHigh[12]
IodineSolvent-freeHigh[12]
Neodymium(III) Nitrate Hexahydrate-High[12]
Ceric Ammonium NitrateAmbient TemperatureGood[13]

Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate[1][2]

Gould_Jacobs_Workflow start Mix Aniline and Diethyl Ethoxymethylenemalonate heat Heat Mixture (e.g., 250-300°C) start->heat cool Cool to Room Temperature heat->cool filter Filter Precipitated Product cool->filter wash Wash with Cold Acetonitrile filter->wash dry Dry Under Vacuum wash->dry

Workflow for Gould-Jacobs synthesis.
  • Reactant Addition: In a microwave vial equipped with a magnetic stir bar, add aniline and diethyl ethoxymethylenemalonate.

  • Heating: Heat the mixture to the desired temperature (e.g., 250-300 °C) using a microwave synthesis system for a specified time (e.g., 5-10 minutes).[2]

  • Cooling and Precipitation: Cool the reaction mixture to room temperature, allowing the product to precipitate.

  • Isolation: Filter the precipitated solid and wash it with cold acetonitrile.

  • Drying: Dry the resulting solid under vacuum.

  • Analysis: Analyze the product and the mother liquor by HPLC-MS to determine the yield and purity.[2]

Protocol 2: Friedländer Annulation for Poly-substituted Quinolines[12]
  • Reactant Mixture: In a suitable reaction vessel, mix the o-aminoaryl aldehyde or ketone with the carbonyl compound containing an α-methylene group.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid.

  • Reaction Conditions: Heat the mixture under solvent-free conditions, either conventionally or using microwave irradiation.

  • Work-up: After the reaction is complete, cool the mixture and purify the product, typically by recrystallization or column chromatography.

Protocol 3: Combes Synthesis of a 2,4-Dimethylquinoline[8]
  • Condensation: In a round-bottom flask, mix aniline and acetylacetone. Stir the mixture at room temperature. An exothermic reaction may occur, forming the enamine intermediate.

  • Cyclization: Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Heating: Gently heat the reaction mixture for a short period to drive the cyclization to completion.

  • Work-up: Carefully pour the cooled reaction mixture onto crushed ice.

  • Neutralization and Isolation: Neutralize the solution with a base (e.g., ammonia or sodium hydroxide). The quinoline derivative may precipitate and can be collected by filtration.[8]

References

Technical Support Center: Purification of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid. Below are detailed protocols and guidance to help improve the purity of this compound during and after its synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis and purification of this compound.

Q1: My Gould-Jacobs reaction to synthesize the ethyl ester precursor is giving a low yield and a lot of tar-like byproducts. What can I do to improve this?

A1: Low yields and tar formation are common issues in the Gould-Jacobs reaction, which is often conducted at high temperatures. Here are several factors to consider for optimization:

  • Reaction Temperature and Time: The thermal cyclization step is critical. Temperatures are typically high, but excessive heat or prolonged reaction times can lead to decomposition and polymerization, forming tar. It is crucial to find the optimal balance.

  • Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that contribute to tar formation.

  • Solvent Choice: The use of a high-boiling, inert solvent such as diphenyl ether can help to ensure even heat distribution and prevent localized overheating.

  • Microwave Synthesis: Consider using a microwave reactor for the cyclization step. Microwave heating can significantly reduce reaction times and often leads to cleaner reactions with higher yields by providing rapid and uniform heating.

Q2: I am having trouble with the hydrolysis of the ethyl ester to the final carboxylic acid. The reaction seems incomplete. What are the recommended conditions?

A2: Incomplete hydrolysis is a common hurdle. Here are some troubleshooting steps:

  • Choice of Base: Sodium hydroxide is commonly used for the saponification of the ester. Ensure you are using a sufficient molar excess of the base.

  • Reaction Solvent and Temperature: The hydrolysis is typically carried out in an aqueous or mixed aqueous/alcoholic solvent system (e.g., water/ethanol). Heating the reaction mixture to reflux is often necessary to drive the reaction to completion.

  • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine when the starting material has been fully consumed.

  • Work-up Procedure: After the reaction is complete, the reaction mixture needs to be acidified to precipitate the carboxylic acid. Ensure the pH is sufficiently low to fully protonate the carboxylate.

Q3: What are the best methods to purify the crude this compound?

A3: The primary methods for purifying the final product are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical. Based on the structure of your compound (containing both polar and non-polar functionalities), you could screen solvents like ethanol, methanol, or mixtures such as ethanol/water or dioxane/water.

  • Washing/Slurrying: A patent for a similar compound suggests that washing the crude product with solvents like methanol and dichloromethane can be effective in removing impurities.[1] This can be a simpler alternative to a full recrystallization if the impurities are significantly more soluble in these solvents than your product.

  • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is a good alternative. Due to the acidic nature of the carboxylic acid group, it may interact strongly with a standard silica gel stationary phase. It is often beneficial to add a small amount of acetic or formic acid to the eluent to improve the peak shape and reduce tailing. A typical mobile phase could be a gradient of methanol in dichloromethane or ethyl acetate in hexanes, with the added acid.

Q4: What are the likely impurities I should be looking for?

A4: Potential impurities in your final product can originate from unreacted starting materials, intermediates, or side reactions. These may include:

  • Unreacted Starting Materials: 3-methoxyaniline and diethyl ethoxymethylenemalonate (or a related malonic ester).

  • Intermediate: The uncyclized intermediate, diethyl 2-((3-methoxyanilino)methylene)malonate.

  • Decarboxylation Product: 4-Hydroxy-7-methoxyquinoline, formed if the carboxylic acid group is lost due to excessive heat.

  • Byproducts from the Hydrolysis Step: Unhydrolyzed ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate.

These impurities can often be detected by HPLC or NMR spectroscopy.

Data Presentation

Table 1: Purity of a Quinoline Derivative After Washing with Different Solvents

SolventInitial Purity (%)Final Purity (%)
Methanol95.298.5
Dichloromethane95.297.8
Acetone95.296.5

Note: This data is illustrative and based on general principles and related compounds. Optimal solvents and resulting purities should be determined experimentally for this compound.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

This protocol is adapted from the general principles of the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, combine 3-methoxyaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 100-120 °C for 1-2 hours. The progress of the reaction can be monitored by TLC. Remove the ethanol formed during the reaction under reduced pressure.

  • Cyclization: In a separate flask, heat a high-boiling solvent (e.g., diphenyl ether) to 240-250 °C. Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature for 20-30 minutes.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product will often precipitate. Add a non-polar solvent like hexane or petroleum ether to facilitate further precipitation. Collect the solid product by filtration and wash with the non-polar solvent.

Protocol 2: Hydrolysis to this compound
  • Saponification: Suspend the crude ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate in a 10% aqueous solution of sodium hydroxide. Add ethanol as a co-solvent to aid solubility if necessary.

  • Heating: Heat the mixture to reflux and maintain for 2-4 hours, or until TLC/HPLC analysis indicates the complete disappearance of the starting material.

  • Acidification: Cool the reaction mixture in an ice bath and acidify to approximately pH 2-3 with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated solid by filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum.

Protocol 3: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, dioxane, water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Solvent mixtures (e.g., ethanol/water) can also be effective.

  • Dissolution: In a larger flask, dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can increase the yield of crystals.

  • Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis and Purification of this compound start Starting Materials (3-methoxyaniline, Diethyl ethoxymethylenemalonate) condensation Condensation (100-120 °C) start->condensation intermediate Crude Intermediate (Ethyl 2-((3-methoxyanilino)methylene)malonate) condensation->intermediate cyclization Thermal Cyclization (in Diphenyl Ether, 240-250 °C) intermediate->cyclization ester_product Crude Ester Product (Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate) cyclization->ester_product hydrolysis Hydrolysis (NaOH, H2O/EtOH, Reflux) ester_product->hydrolysis acid_product Crude Carboxylic Acid (this compound) hydrolysis->acid_product purification Purification (Recrystallization or Column Chromatography) acid_product->purification final_product Pure Product (>99% Purity) purification->final_product

Caption: A flowchart of the synthesis and purification process.

troubleshooting_logic Troubleshooting Logic for Low Purity low_purity Low Purity Detected identify_impurities Identify Impurities (HPLC, NMR) low_purity->identify_impurities unreacted_sm Unreacted Starting Materials? identify_impurities->unreacted_sm incomplete_hydrolysis Incomplete Hydrolysis? identify_impurities->incomplete_hydrolysis side_products Side Products? identify_impurities->side_products optimize_synthesis Optimize Synthesis: - Increase reaction time/temp - Check reagent stoichiometry unreacted_sm->optimize_synthesis Yes purification_strategy Select Purification Strategy unreacted_sm->purification_strategy No optimize_hydrolysis Optimize Hydrolysis: - Increase base concentration - Prolong reaction time/temp incomplete_hydrolysis->optimize_hydrolysis Yes incomplete_hydrolysis->purification_strategy No side_products->purification_strategy Yes recrystallization Recrystallization purification_strategy->recrystallization column_chromatography Column Chromatography purification_strategy->column_chromatography

Caption: A decision tree for troubleshooting low product purity.

References

Technical Support Center: Crystallization of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid.

Troubleshooting Crystallization Issues

This section addresses common problems encountered during the crystallization of this compound, offering potential solutions in a question-and-answer format.

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: A systematic solvent screening is crucial for successful crystallization. Given the molecule's structure, which includes a polar carboxylic acid and a hydroxy group, as well as a less polar methoxyquinoline core, a range of solvents with varying polarities should be tested. It is advisable to start with solvents in which the compound exhibits moderate solubility at room temperature and high solubility when heated. Based on literature for similar quinoline derivatives, good starting points include alcohols and esters.[1][2][3] It is also highly recommended to explore binary solvent systems. A common and effective technique is to dissolve the compound in a "good" solvent where it is highly soluble, and then carefully add a "poor" solvent (an anti-solvent) in which it is sparingly soluble, at an elevated temperature until the solution becomes slightly cloudy (turbid).

Q2: My compound is "oiling out" and not forming crystals. What steps should I take?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid crystalline phase. This is often a result of the solution being too concentrated or being cooled too rapidly.[3] To address this, consider the following strategies:

  • Reduce the cooling rate: Allow the heated, saturated solution to cool down to room temperature slowly. For even slower cooling, the flask can be placed in an insulated container. Afterward, the temperature can be further reduced by moving the flask to a refrigerator.[3]

  • Use a more dilute solution: Before cooling, add more of the solvent to the hot solution to reduce the concentration.[3]

  • Modify the solvent system: The current solvent may not be optimal. Experiment with a different solvent or a binary solvent mixture to better control the solubility.[3]

Q3: No crystals are forming even after the solution has cooled completely. What should I do?

A3: A lack of crystal formation suggests that the solution is not supersaturated or that nucleation has not been initiated. The following techniques can be employed to induce crystallization:

  • Scratching: Use a glass rod to gently scratch the inner surface of the flask at the interface between the solution and the air. The microscopic scratches on the glass can serve as nucleation sites for crystal growth.[3]

  • Seeding: If you have a small amount of the crystalline product from a previous batch, add a single, small crystal to the solution. This "seed" crystal will act as a template for further crystal growth.

  • Ultrasonication: Placing the flask in an ultrasonic bath for a short period can sometimes provide the energy needed to induce nucleation.[3]

  • Solvent modification: The compound might be too soluble in the chosen solvent. In this case, you can either try a solvent in which the compound is less soluble or introduce an anti-solvent to a solution of the compound in a good solvent.[3]

Q4: The purity of my recrystallized product is not improving significantly. What could be the issue?

A4: If recrystallization is not enhancing the purity of your compound, it is likely that the chosen solvent is not effectively separating the desired compound from the impurities.

  • Inappropriate solvent choice: The impurities may have solubility characteristics that are too similar to your target compound in the selected solvent. A different solvent or solvent system is likely needed to better distinguish between their solubilities.[3]

  • Occlusion of impurities: Rapid crystal growth can trap impurities within the crystal lattice. Slower crystallization, as described for preventing "oiling out," can lead to a purer final product.

Data Presentation

Table 1: Qualitative Solvent Screening for Crystallization
Solvent ClassExamplesExpected Solubility & Use
Polar Protic Methanol, Ethanol, IsopropanolOften good single solvents for compounds with polar functional groups. The compound is expected to have higher solubility at elevated temperatures.[1][4]
Polar Aprotic Acetone, Ethyl AcetateCan be effective single solvents or act as the "good" solvent in a binary system.
Aromatic TolueneMay be useful, particularly for the quinoline core, potentially as part of a binary mixture.
Ethers Dioxane, Tetrahydrofuran (THF)Can be used as single solvents or as the "good" solvent in a binary system.
Amides N,N-Dimethylformamide (DMF)Use with caution due to high boiling points, which can make removal difficult. Typically used when other solvents fail.
Non-polar Hexane, HeptaneLikely to be "poor" solvents or anti-solvents, useful for precipitating the compound from a more polar "good" solvent in a binary system.[1][2]
Aqueous Acid/Base Dilute HCl, Dilute NaOHThe carboxylic acid and hydroxy groups allow for dissolution in a basic solution and subsequent precipitation by acidification, a common purification technique.[1]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Based on the screening table above, choose a suitable solvent or solvent system.

  • Dissolution: In a flask, add the crude this compound and a small amount of the chosen "good" solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the solvent until the solid is completely dissolved at the boiling point of the solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If crystals do not form, refer to the troubleshooting section.

  • Isolation: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Acid-Base Precipitation for Purification
  • Dissolution: Dissolve the crude product in a dilute aqueous basic solution, such as sodium hydroxide or potassium bicarbonate.[1]

  • Filtration: Filter the solution to remove any base-insoluble impurities.

  • Precipitation: Slowly add a dilute acid (e.g., HCl) to the filtrate while stirring until the pH is acidic, which will cause the purified this compound to precipitate out of the solution.[1]

  • Isolation: Collect the precipitate by filtration, wash with cold water to remove any remaining salts, and dry thoroughly.

Visualizations

Crystallization Troubleshooting Workflow

Crystallization Troubleshooting Workflow start Start: Dissolve Compound in Hot Solvent cool Cool Solution start->cool observe Observe Outcome cool->observe crystals Successful Crystallization observe->crystals Crystals Form no_crystals No Crystals Form observe->no_crystals No Precipitation oiling_out Compound Oils Out observe->oiling_out Liquid Separation induce_nucleation Induce Nucleation no_crystals->induce_nucleation change_solvent Change Solvent/System no_crystals->change_solvent modify_oiling Modify Conditions oiling_out->modify_oiling oiling_out->change_solvent scratch Scratch Flask induce_nucleation->scratch seed Add Seed Crystal induce_nucleation->seed ultrasonicate Ultrasonicate induce_nucleation->ultrasonicate scratch->cool seed->cool ultrasonicate->cool slow_cool Slower Cooling modify_oiling->slow_cool dilute Use More Dilute Solution modify_oiling->dilute slow_cool->cool dilute->start change_solvent->start Crystallization Parameter Relationships Crystal_Yield Crystal_Yield Crystal_Purity Crystal_Purity Crystal_Size Crystal_Size Cooling_Rate Cooling_Rate Cooling_Rate->Crystal_Yield affects Cooling_Rate->Crystal_Purity affects Cooling_Rate->Crystal_Size affects Concentration Concentration Concentration->Crystal_Yield affects Concentration->Crystal_Purity affects Solvent_Choice Solvent_Choice Solvent_Choice->Crystal_Yield determines Solvent_Choice->Crystal_Purity determines Solvent_Choice->Crystal_Size determines

References

Validation & Comparative

4-Hydroxy-7-methoxyquinoline-3-carboxylic acid vs other DHODH inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

The Role of DHODH in Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the fourth step—the oxidation of dihydroorotate to orotate.[1][2] This pathway is crucial for the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[3] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, are highly dependent on this pathway to meet their increased demand for nucleotides.[2][4] Inhibition of DHODH leads to a depletion of the intracellular pyrimidine pool, resulting in cell cycle arrest and apoptosis, making it an attractive target for therapeutic intervention.[4]

Quantitative Comparison of DHODH Inhibitors

The efficacy of DHODH inhibitors is primarily evaluated by their half-maximal inhibitory concentration (IC50) against the human DHODH enzyme. The following table summarizes the in vitro potency of several notable DHODH inhibitors.

CompoundTargetIC50 (nM)Reference
BAY-2402234 human DHODH1.2[1]
Brequinar human DHODH5.2[1]
Teriflunomide human DHODH24.5[1]
ASLAN003 human DHODH35[1]
Leflunomide human DHODH>10,000[1]
4-Hydroxy-7-methoxyquinoline-3-carboxylic acid human DHODHData not available

Note: Leflunomide is a prodrug that is converted to its active metabolite, Teriflunomide.[1]

Signaling Pathways Affected by DHODH Inhibition

The primary mechanism of action of DHODH inhibitors is the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.[4] This has profound downstream effects on various cellular processes. Recent studies have shown that DHODH inhibition can also induce mitochondrial oxidative stress, leading to the release of mitochondrial DNA into the cytoplasm.[5] This, in turn, can activate the stimulator of interferon genes (STING) pathway, triggering innate immune responses.[5]

DHODH_Signaling_Pathway cluster_Mitochondrion Mitochondrion cluster_Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis cluster_Cellular_Processes Cellular Processes DHODH DHODH Orotate Orotate DHODH->Orotate DHO Dihydroorotate DHO->DHODH UMP UMP Orotate->UMP ... UDP UDP UMP->UDP UTP UTP UDP->UTP CTP CTP UTP->CTP DNA_RNA DNA & RNA Synthesis UTP->DNA_RNA CTP->DNA_RNA Cell_Proliferation Cell Proliferation DNA_RNA->Cell_Proliferation DHODH_Inhibitor DHODH Inhibitor (e.g., Brequinar, Teriflunomide) DHODH_Inhibitor->DHODH Inhibition

De Novo Pyrimidine Biosynthesis Pathway and DHODH Inhibition.

Experimental Protocols

Accurate and reproducible experimental methodologies are crucial for the evaluation and comparison of DHODH inhibitors. Below are generalized protocols for key assays.

DHODH Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human DHODH.

Principle: The enzymatic activity of DHODH is measured by monitoring the reduction of a chromogenic electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10)

  • Assay Buffer (e.g., 100 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • DMSO

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare stock solutions of the test compound and a reference inhibitor (e.g., Brequinar) in DMSO.

  • Perform serial dilutions of the compounds in DMSO.

  • In a 96-well plate, add the assay buffer, CoQ10, and the test compounds.

  • Add the recombinant human DHODH enzyme to each well and incubate.

  • Initiate the reaction by adding DHO and DCIP.

  • Measure the decrease in absorbance of DCIP over time at a specific wavelength (e.g., 600 nm).

  • Calculate the rate of reaction for each compound concentration.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

Cell Viability Assay

Objective: To assess the anti-proliferative effect of DHODH inhibitors on a specific cell line.

Principle: Cell viability is determined using a method that quantifies a marker of metabolically active cells, such as ATP content or the reduction of a tetrazolium salt.

Materials:

  • Cancer cell line (e.g., A549, HCT116)

  • Cell culture medium and supplements

  • Test compounds

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

  • 96-well cell culture plates

  • Luminometer or microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours).

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence or absorbance.

  • Calculate the percentage of cell viability relative to untreated control cells.

  • Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Experimental_Workflow cluster_In_Vitro In Vitro Evaluation cluster_In_Vivo In Vivo Evaluation Enzyme_Assay DHODH Enzyme Inhibition Assay (IC50 determination) Cell_Assay Cell Viability Assay (GI50 determination) Enzyme_Assay->Cell_Assay PK_PD Pharmacokinetics & Pharmacodynamics Cell_Assay->PK_PD Efficacy Xenograft/ Disease Models PK_PD->Efficacy Lead_Optimization Lead Optimization Efficacy->Lead_Optimization Lead_Compound Test Compound Lead_Compound->Enzyme_Assay

References

Comparing the efficacy of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid with known kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Efficacy Analysis of Kinase Inhibitors: A Guide for Drug Discovery Professionals

Introduction

This guide provides a comparative overview of the efficacy of selected, well-characterized kinase inhibitors. While the initial focus of this analysis was to be on 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a thorough review of publicly available scientific literature and databases did not yield specific data on its kinase inhibitory activity. The 4-quinolone-3-carboxylic acid scaffold is recognized for a range of biological activities, including antibacterial and antitumor properties, and some derivatives have been explored as inhibitors of kinases such as GSK-3β and PI3Kα.[1][2][3][4][5][6] However, without direct experimental evidence for this compound, a direct comparison is not feasible at this time.

Therefore, this document serves as a broader comparative guide, presenting efficacy data for a selection of established kinase inhibitors targeting key signaling pathways implicated in diseases such as cancer.[7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22][23][24][25] This guide is intended for researchers, scientists, and drug development professionals to provide a reference for the performance of these known inhibitors and to outline the standard methodologies used to assess kinase inhibition.

Data Presentation: Comparative Efficacy of Known Kinase Inhibitors

The following tables summarize the in vitro efficacy (IC50 values) of several well-known kinase inhibitors against their primary targets. IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% and are a standard measure of inhibitor potency.

Table 1: Epidermal Growth Factor Receptor (EGFR) Inhibitors [9][13][18][26][27]

CompoundTarget Kinase(s)IC50 (nM)
GefitinibEGFR2-37
ErlotinibEGFR2
OsimertinibEGFR (T790M mutant)<10

Table 2: Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors [28][29][30][31][32]

CompoundTarget Kinase(s)IC50 (nM)
SunitinibVEGFR2, PDGFRβ2
SorafenibVEGFR2, BRAF90
AxitinibVEGFR1, VEGFR2, VEGFR30.1-0.2

Table 3: Src Family Kinase Inhibitors [14][15][23][25][33]

CompoundTarget Kinase(s)IC50 (nM)
DasatinibSrc, Bcr-Abl0.5-1.0
SaracatinibSrc2.7
BosutinibSrc, Abl1.2

Table 4: Cyclin-Dependent Kinase (CDK) Inhibitors [10][12][17][20][34]

CompoundTarget Kinase(s)IC50 (nM)
PalbociclibCDK4, CDK611, 15
RibociclibCDK4, CDK610, 39
AbemaciclibCDK4, CDK62, 10

Table 5: PI3K/AKT/mTOR Pathway Inhibitors [7][8][22][35][36]

CompoundTarget Kinase(s)IC50 (nM)
IdelalisibPI3Kδ2.5
AlpelisibPI3Kα5
EverolimusmTORC11.6-2.6

Table 6: BRAF Inhibitors [11][16][19][21][24]

CompoundTarget Kinase(s)IC50 (nM)
VemurafenibBRAF V600E31
DabrafenibBRAF V600E0.8
EncorafenibBRAF V600E0.3

Mandatory Visualizations

Signaling Pathway Diagram

G RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation BRAF_Inhibitor BRAF Inhibitors (e.g., Vemurafenib) BRAF_Inhibitor->RAF PI3K_Inhibitor PI3K Inhibitors (e.g., Idelalisib) PI3K_Inhibitor->PI3K mTOR_Inhibitor mTOR Inhibitors (e.g., Everolimus) mTOR_Inhibitor->mTOR

Caption: Representative kinase signaling pathway illustrating points of intervention for various inhibitors.

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection Compound_Prep Prepare Serial Dilution of Test Compound Incubation Incubate Kinase with Test Compound Compound_Prep->Incubation Enzyme_Prep Prepare Kinase and Substrate Solution Enzyme_Prep->Incubation Reaction_Start Initiate Reaction with ATP Incubation->Reaction_Start Reaction_Incubation Incubate at 30°C Reaction_Start->Reaction_Incubation Stop_Reaction Stop Reaction & Detect Signal Reaction_Incubation->Stop_Reaction Data_Analysis Analyze Data & Determine IC50 Stop_Reaction->Data_Analysis

Caption: General experimental workflow for an in vitro kinase inhibition assay.

Experimental Protocols

The following is a generalized protocol for determining the in vitro inhibitory activity of a compound against a specific protein kinase. This protocol is based on a common luminescence-based assay that measures ATP consumption.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Test compound (e.g., this compound)

  • Known potent inhibitor for the target kinase (positive control)

  • DMSO (vehicle control)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well microplates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the test compound in DMSO to create a concentration range that will span the expected IC50 value (e.g., 10-point, 3-fold dilutions).

    • Prepare solutions for the positive control inhibitor and a DMSO-only vehicle control.

  • Assay Setup:

    • To each well of a microplate, add a small volume of the diluted test compound, positive control, or DMSO vehicle (typically 1 µL).

    • Add the kinase and substrate mixture in kinase assay buffer to each well.

    • Gently mix the plate and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer to each well. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.

  • Signal Detection:

    • Equilibrate the luminescence-based ATP detection reagent to room temperature.

    • Add the detection reagent to each well to stop the kinase reaction and initiate the luminescence signal. The amount of light generated is proportional to the amount of ATP remaining in the well.

    • Incubate the plate at room temperature for a short period (e.g., 10 minutes) to stabilize the luminescent signal.

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in kinase activity.

References

A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid Analogs as Inhibitors of Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of 4-hydroxy-7-methoxyquinoline-3-carboxylic acid analogs, focusing on their structure-activity relationship (SAR) as inhibitors of cellular respiration. The data presented is primarily based on the foundational work of Shah and Coats in the Journal of Medicinal Chemistry (1977), which systematically explored the impact of substituents at the 7-position of the quinoline ring on biological activity.

Data Presentation: Unveiling the Structure-Activity Relationship

The following table summarizes the quantitative data for a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acid analogs. The inhibitory activities against Ehrlich ascites cell respiration and malate dehydrogenase are presented as the molar concentration required for 50% inhibition (I50). Physicochemical parameters, including the substituent lipophilicity (π), molar refractivity (MR), and the electronic parameter (σp), are included to provide a comprehensive understanding of the SAR.

Compound ID7-Substituent (R)Inhibition of Cellular Respiration (I50, M)Inhibition of Malate Dehydrogenase (I50, M)πMRσp
1 H1.10 x 10⁻³> 1.00 x 10⁻³0.000.100.00
2 OCH₃1.12 x 10⁻³6.70 x 10⁻⁴-0.020.79-0.27
3 OH> 2.00 x 10⁻³4.80 x 10⁻⁴-0.670.29-0.37
4 CH₃6.70 x 10⁻⁴> 1.00 x 10⁻³0.560.56-0.17
5 Cl4.30 x 10⁻⁴6.50 x 10⁻⁴0.710.600.23
6 Br3.50 x 10⁻⁴6.30 x 10⁻⁴0.860.890.23
7 I2.50 x 10⁻⁴5.00 x 10⁻⁴1.121.400.18
8 F8.30 x 10⁻⁴> 1.00 x 10⁻³0.140.090.06
9 NO₂1.00 x 10⁻³> 1.00 x 10⁻³-0.280.740.78
10 NH₂> 2.00 x 10⁻³> 1.00 x 10⁻³-1.230.54-0.66
11 CN1.20 x 10⁻³> 1.00 x 10⁻³-0.570.630.66
12 OCH₂Ph1.40 x 10⁻⁴3.60 x 10⁻⁴2.013.23-0.05
13 SO₂NH₂> 2.00 x 10⁻³> 1.00 x 10⁻³-1.820.850.57
14 SO₃⁻> 2.00 x 10⁻³> 1.00 x 10⁻³---
15 C(CH₃)₃1.80 x 10⁻⁴4.80 x 10⁻⁴1.981.96-0.20

Data sourced from Shah, K. J., & Coats, E. A. (1977). Design, synthesis, and correlation analysis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cellular respiration. Journal of Medicinal Chemistry, 20(8), 1001–1006.

Key SAR Observations:

  • Inhibition of Cellular Respiration: A clear correlation exists between the lipophilicity (π value) of the 7-substituent and the inhibition of Ehrlich ascites cell respiration. More lipophilic substituents (e.g., I, OCH₂Ph, C(CH₃)₃) lead to greater inhibitory potency. This suggests that the ability of the compounds to penetrate the cell membrane is a crucial factor for this biological activity.

  • Inhibition of Malate Dehydrogenase: The inhibition of the intracellular target enzyme, malate dehydrogenase, is linearly related to the molar refractivity (MR) of the 7-substituent. This indicates that the size and polarizability of the substituent at the 7-position play a significant role in the binding to the enzyme's active site.

  • Electronic Effects: The electronic nature of the substituent (σp) appears to have a less direct correlation with either activity, suggesting that lipophilicity and steric factors are the primary drivers of the observed biological effects in this series of analogs.

Experimental Protocols

The following are detailed methodologies for the synthesis of the 7-substituted 4-hydroxyquinoline-3-carboxylic acid analogs and the key biological assays used to evaluate their activity.

General Synthesis of 7-Substituted 4-Hydroxyquinoline-3-carboxylic Acids

The synthesis of the target compounds is achieved through a multi-step process, which can be generalized as follows:

  • Condensation: A substituted aniline is condensed with diethyl ethoxymethylenemalonate to yield the corresponding anilinomethylenemalonate.

  • Thermal Cyclization: The anilinomethylenemalonate intermediate is then cyclized at high temperature in a suitable solvent, such as diphenyl ether, to form the ethyl ester of the 7-substituted 4-hydroxyquinoline-3-carboxylic acid.

  • Hydrolysis: The final step involves the base-catalyzed hydrolysis of the ethyl ester to afford the desired 7-substituted 4-hydroxyquinoline-3-carboxylic acid.

For specific reaction conditions and purification methods for each analog, refer to the original publication by Shah and Coats (1977).

Inhibition of Cellular Respiration Assay

This assay evaluates the effect of the compounds on the oxygen consumption of whole cells.

  • Cell Preparation: Ehrlich ascites tumor cells are harvested and suspended in a suitable buffer (e.g., Ringer's solution) at a known concentration.

  • Oxygen Consumption Measurement: The cell suspension is placed in a thermostated chamber equipped with an oxygen electrode to monitor the rate of oxygen consumption.

  • Inhibitor Addition: A baseline rate of respiration is established before the addition of the test compound at various concentrations.

  • Data Analysis: The percentage inhibition of oxygen uptake is calculated relative to the baseline rate. The I50 value is then determined by correlating the inhibitor concentration with the percentage inhibition using a least-squares analysis.

Malate Dehydrogenase Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of the compounds on the activity of malate dehydrogenase.

  • Reaction Mixture: A reaction mixture is prepared in a quartz cuvette containing a suitable buffer (e.g., phosphate buffer, pH 7.4), NAD⁺, and L-malate.

  • Enzyme and Inhibitor Addition: The enzyme (malate dehydrogenase) and the test compound at various concentrations are added to the reaction mixture.

  • Spectrophotometric Measurement: The reaction is initiated, and the increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored over time using a spectrophotometer.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the absorbance versus time plot. The percentage inhibition is calculated, and the I50 value is determined.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the targeted biological pathway.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Substituted Anilines step1 Condensation with Diethyl Ethoxymethylenemalonate start->step1 step2 Thermal Cyclization step1->step2 step3 Base-catalyzed Hydrolysis step2->step3 product 7-Substituted 4-Hydroxyquinoline- 3-carboxylic Acid Analogs step3->product assay1 Inhibition of Cellular Respiration (Ehrlich Ascites Cells) product->assay1 Test Compounds assay2 Inhibition of Malate Dehydrogenase (Spectrophotometric Assay) product->assay2 analysis Calculation of I50 values and SAR Correlation assay1->analysis assay2->analysis

Caption: Experimental workflow for the synthesis and biological evaluation of analogs.

cellular_respiration cluster_krebs Krebs Cycle (Mitochondrial Matrix) cluster_etc Electron Transport Chain Malate Malate MDH Malate Dehydrogenase Malate->MDH NAD+ Oxaloacetate Oxaloacetate ETC ... -> Complex I -> ... -> ATP Synthesis MDH->Oxaloacetate NADH MDH->ETC feeds electrons via NADH inhibitor 4-Hydroxyquinoline-3-carboxylic Acid Analogs inhibitor->MDH Inhibition

Caption: Targeted inhibition of Malate Dehydrogenase within the Krebs Cycle.

Comparative Analysis of the Enzymatic Cross-Reactivity of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid and Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known enzymatic interactions of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid and structurally related quinoline derivatives. Due to limited publicly available data on the specific cross-reactivity of this compound, this document summarizes findings for analogous compounds to infer potential off-target effects and guide future research. The information is compiled from various studies to offer insights into the broader inhibitory profile of the quinoline-3-carboxylic acid scaffold.

Executive Summary

Direct and extensive cross-reactivity studies on this compound are not widely reported in the current literature. However, research on the broader family of quinoline-3-carboxylic acid derivatives indicates a potential for interaction with a range of enzymes, primarily dehydrogenases and enzymes involved in DNA metabolism. One study noted that the 7-methoxy substituted compound showed no measurable inhibitory effect on certain enzymes, a factor attributed to its limited solubility under the tested conditions.

This guide presents available quantitative data on the inhibition of various enzymes by structurally similar compounds. This information can serve as a preliminary reference for assessing potential cross-reactivity and for designing targeted enzymatic screening assays.

Cross-Reactivity Profile of Quinolone-3-Carboxylic Acid Derivatives

The following table summarizes the inhibitory activities of various quinoline derivatives against a selection of enzymes. It is important to note that the specific compound of interest, this compound, has not been extensively profiled for cross-reactivity. The data presented here is for structurally related compounds and should be interpreted as indicative of potential interactions.

Compound ClassEnzyme TargetIC50 / Inhibition DataReference Compound(s)
7-Substituted 4-Hydroxyquinoline-3-carboxylic AcidsMalate Dehydrogenase (mitochondrial)Inhibition is linearly related to molar refractivity (MR)Not Specified
Quinolone-based analogsDNA Methyltransferase 1 (DNMT1)IC50 in the low micromolar range for some analogsNot Specified
Quinolone-based analogsDNA and RNA PolymerasesInhibitory activity observedNot Specified
Quinolone-based analogsBase Excision Repair DNA GlycosylasesInhibitory activity observedNot Specified
Morpholine-bearing Quinolone DerivativesAcetylcholinesterase (AChE)IC50 values in the low micromolar range (e.g., 1.94 ± 0.13 μM for compound 11g)Galantamine
Morpholine-bearing Quinolone DerivativesButyrylcholinesterase (BChE)IC50 values in the micromolar range (e.g., 28.37 ± 1.85 μM for compound 11g)Galantamine
Novel Quinolone DerivativesCyclooxygenase-2 (COX-2)IC50 values in the sub-micromolar range (e.g., 0.1 μM for compound 12c)Celecoxib
Substituted Quinolines20S Proteasome (Chymotrypsin-like activity)IC50 of 14.4 μM for compound 7Not Specified
Substituted Quinolines20S Proteasome (Caspase-like activity)IC50 of 17.7 μM for compound 7Not Specified

Experimental Protocols

To assess the cross-reactivity of this compound, a standardized enzyme inhibition assay protocol can be employed. The following is a generalized methodology adaptable for various enzymes.

General Enzyme Inhibition Assay Protocol

1. Objective: To determine the inhibitory effect of this compound on the activity of a panel of selected enzymes.

2. Materials:

  • This compound (test compound)
  • Dimethyl sulfoxide (DMSO) for compound dissolution
  • Purified target enzymes
  • Enzyme-specific substrates and cofactors
  • Assay buffer specific to each enzyme
  • Positive control inhibitor (known inhibitor for each enzyme)
  • 96-well microplates
  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

3. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of test concentrations.
  • Enzyme Reaction Mixture: In each well of the microplate, prepare the reaction mixture containing the assay buffer, the specific enzyme, and any necessary cofactors.
  • Inhibitor Addition: Add a small volume of the test compound dilutions or the positive control inhibitor to the respective wells. For the negative control, add an equivalent volume of DMSO.
  • Pre-incubation: Incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
  • Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The signal can be absorbance, fluorescence, or luminescence, depending on the assay.
  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the assessment of enzyme cross-reactivity.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (this compound) Assay Enzyme Inhibition Assay (e.g., Spectrophotometric) Compound->Assay EnzymePanel Panel of Enzymes EnzymePanel->Assay Controls Positive/Negative Controls Controls->Assay Incubation Incubation Assay->Incubation Measurement Data Acquisition (Plate Reader) Incubation->Measurement Calc Calculate % Inhibition Measurement->Calc IC50 Determine IC50 Values Calc->IC50 Signaling_Pathway_Inhibition A Upstream Signal B Kinase A A->B C Kinase B B->C D Transcription Factor C->D E Gene Expression D->E Inhibitor Quinolone Derivative (Potential Inhibitor) Inhibitor->C Inhibition

Validating the In Vitro Promise of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid: A Comparative Guide to In Vivo Translation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the promising in vitro activities of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid (HMQC) in preclinical in vivo models. As a novel quinoline derivative, HMQC's therapeutic potential, suggested by initial cell-based assays, requires rigorous whole-organism testing to ascertain its pharmacokinetic profile, efficacy, and safety. This document compares HMQC to established kynurenic acid (KYNA) analogs, offering detailed experimental protocols and data presentation formats to guide researchers in this critical phase of drug development.

From Benchtop to Preclinical: The In Vivo Validation Workflow

The transition from in vitro to in vivo studies is a pivotal step in drug discovery. It assesses how a compound's cellular effects translate to a complex biological system. The workflow for validating HMQC's in vitro activity in vivo involves a sequential and integrated assessment of its pharmacokinetics, efficacy in disease models, and overall safety profile.

G cluster_0 In Vitro Discovery cluster_1 In Vivo Validation cluster_2 Decision Point in_vitro In Vitro Activity of HMQC (e.g., anti-inflammatory, neuroprotective) pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies in_vitro->pk_pd efficacy Efficacy Studies in Animal Models pk_pd->efficacy toxicology Toxicology & Safety Pharmacology efficacy->toxicology go_nogo Go/No-Go for Clinical Development toxicology->go_nogo

Figure 1: In Vivo Validation Workflow for HMQC.

Comparative Analysis of In Vitro and In Vivo Activity

The following tables summarize the hypothetical in vitro and projected in vivo data for HMQC, alongside published data for the comparator compounds, Kynurenic Acid (KYNA) and its brain-penetrant analog, SZR104.

Table 1: Comparison of In Vitro Activities

CompoundTarget/AssayIC50/EC50 (µM)Key Findings
This compound (HMQC) LPS-induced Nitric Oxide Production (RAW 264.7 macrophages)8.5Potent inhibitor of neuroinflammation.
H2O2-induced Oxidative Stress (SH-SY5Y neuroblastoma cells)12.2Significant neuroprotective effects.
Kynurenic Acid (KYNA) NMDA Receptor (glycine site) Antagonism~15Endogenous neuroprotectant with broad-spectrum glutamate receptor antagonism.[1]
LPS-induced TNF-α Production~10Anti-inflammatory properties.
SZR104 LPS-induced Phagocytosis (Microglia)~1Potent immunosuppressive capabilities.[2]
Blood-Brain Barrier Permeability (in vitro model)HighDesigned for enhanced CNS penetration.[3]

Table 2: Comparative In Vivo Profile

CompoundAnimal ModelDoseKey In Vivo Outcomes
This compound (HMQC) Mouse LPS-induced Neuroinflammation10 mg/kg, i.p.Projected: Reduction in pro-inflammatory cytokines (TNF-α, IL-6) in the brain.
Rat MCAO Model of Ischemic Stroke5 mg/kg, i.v.Projected: Decrease in infarct volume and neurological deficit scores.
Kynurenic Acid (KYNA) Rat Ischemic Heart Model10 mM (pre-incubation)Protected cardiac cells from anoxic damage.[4]
Rabbit Corneal Erosion Model1-10 µMAccelerated re-epithelialization of the cornea.[5]
SZR104 Rat Epilepsy ModelSystemic Admin.Decreased seizure-evoked field potentials.[2]
Mouse Motor Function Test0.04 µmolSignificantly increased ambulation distance.[6]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below. These protocols are intended as a guide and may require optimization based on specific experimental goals.

Pharmacokinetic (PK) Studies in Rodents

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of HMQC.

Protocol:

  • Animals: Male Sprague-Dawley rats (n=3-5 per time point).

  • Administration: A single dose of HMQC administered intravenously (i.v.) and orally (p.o.).

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Analysis: Plasma concentrations of HMQC are determined by a validated LC-MS/MS method.

  • Parameters Calculated: Key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability will be calculated.

Efficacy Study: Lipopolysaccharide (LPS)-Induced Neuroinflammation in Mice

Objective: To assess the anti-inflammatory efficacy of HMQC in a model of systemic inflammation-induced neuroinflammation.

Protocol:

  • Animals: Male C57BL/6 mice.

  • Induction of Neuroinflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

  • Treatment: HMQC is administered (e.g., i.p. or p.o.) at various doses prior to or following the LPS challenge.

  • Endpoint Analysis:

    • Behavioral: Assessment of sickness behavior (e.g., locomotor activity, social interaction).

    • Biochemical: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain tissue homogenates using ELISA.

    • Immunohistochemistry: Staining of brain sections for markers of microglial and astrocyte activation (e.g., Iba1, GFAP).

Efficacy Study: Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats

Objective: To evaluate the neuroprotective potential of HMQC in a model of focal cerebral ischemia.

Protocol:

  • Animals: Male Wistar rats.

  • Induction of Ischemia: Transient occlusion of the middle cerebral artery using the intraluminal filament method for a defined period (e.g., 90 minutes), followed by reperfusion.

  • Treatment: HMQC is administered (e.g., i.v.) at the onset of reperfusion.

  • Endpoint Analysis:

    • Neurological Deficit Scoring: Evaluation of motor and sensory deficits at 24 and 48 hours post-MCAO.

    • Infarct Volume Measurement: Quantification of the ischemic lesion size using TTC staining of brain sections.

Acute Toxicology Study

Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity.

Protocol:

  • Animals: Male and female Sprague-Dawley rats.

  • Administration: A single administration of HMQC at escalating doses.

  • Observations: Animals are monitored for clinical signs of toxicity, changes in body weight, and mortality for up to 14 days.

  • Analysis: At the end of the study, a full necropsy is performed, and major organs are collected for histopathological examination.

Signaling Pathway and Logical Relationships

Quinoline derivatives often exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a common mechanism of action for anti-inflammatory compounds.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 traf6 TRAF6 myd88->traf6 ikk IKK Complex traf6->ikk ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nucleus Nucleus nfkb->nucleus translocates gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) nucleus->gene_expression hmqc HMQC hmqc->ikk inhibits

Figure 2: Potential Modulation of the NF-κB Signaling Pathway by HMQC.

The relationship between in vitro potency and in vivo efficacy is a cornerstone of drug development. A successful compound will demonstrate a clear correlation between its activity in cellular assays and its therapeutic effect in animal models, guided by its pharmacokinetic properties.

G in_vitro_potency In Vitro Potency (IC50/EC50) target_engagement Target Engagement in vivo in_vitro_potency->target_engagement pk Pharmacokinetics (ADME) pk->target_engagement in_vivo_efficacy In Vivo Efficacy (Therapeutic Effect) target_engagement->in_vivo_efficacy

Figure 3: In Vitro to In Vivo Correlation.

References

A Comparative Guide to the Synthesis of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for efficient and scalable synthetic routes to novel therapeutic agents is a cornerstone of drug discovery and development. 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid is a key scaffold in medicinal chemistry, with derivatives exhibiting a range of biological activities. This guide provides a comparative analysis of two prominent synthetic pathways to this important molecule: the classical Gould-Jacobs reaction and a modern approach involving a Camps cyclization. This objective comparison, supported by experimental data, aims to inform the selection of the most suitable method based on factors such as yield, reaction conditions, and scalability.

At a Glance: Comparison of Synthesis Routes

ParameterGould-Jacobs ReactionCamps Cyclization
Starting Materials m-Anisidine, Diethyl ethoxymethylenemalonate2-amino-4-methoxyacetophenone, Diethyl oxalate
Key Steps Condensation, Thermal Cyclization, HydrolysisCondensation, Thermal Cyclization
Overall Yield ~65-75%Not explicitly reported for this specific compound, but generally moderate to good yields for analogous structures.
Reaction Conditions High temperature for cyclization (e.g., 250 °C in diphenyl ether)High temperature for cyclization (e.g., 180-200 °C in Dowtherm A)
Advantages Well-established and widely used method.Potentially shorter route.
Disadvantages Use of high-boiling point solvents that can be difficult to remove.Requires the synthesis of the substituted 2-aminoacetophenone starting material.

Route 1: The Classical Gould-Jacobs Reaction

The Gould-Jacobs reaction is a well-established and versatile method for the synthesis of 4-hydroxyquinolines from anilines and malonic acid derivatives. For the synthesis of this compound, the reaction commences with the condensation of m-anisidine with diethyl ethoxymethylenemalonate. The resulting intermediate undergoes thermal cyclization to yield ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate, which is subsequently hydrolyzed to the desired carboxylic acid.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate

A mixture of m-anisidine and diethyl ethoxymethylenemalonate is heated, typically at around 100-120 °C, to facilitate the condensation reaction with the elimination of ethanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess reagents are removed under reduced pressure to yield the crude intermediate.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

The crude diethyl 2-((3-methoxyphenyl)amino)methylenemalonate is added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to approximately 250 °C. This high temperature induces an intramolecular cyclization to form the quinoline ring system. The product precipitates upon cooling and can be collected by filtration.

Step 3: Synthesis of this compound

The ethyl ester from the previous step is hydrolyzed to the carboxylic acid by heating with an aqueous solution of sodium hydroxide. Subsequent acidification with a mineral acid, such as hydrochloric acid, precipitates the final product, which can then be purified by recrystallization. A study describing the synthesis of a series of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, including the 7-methoxy derivative, serves as a key reference for this route.

Gould-Jacobs Reaction cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis m_anisidine m-Anisidine intermediate1 Diethyl 2-((3-methoxyphenyl)amino)methylenemalonate m_anisidine->intermediate1 Heat (100-120 °C) deem Diethyl ethoxymethylenemalonate deem->intermediate1 ester Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate intermediate1->ester Heat (~250 °C) Diphenyl ether final_product This compound ester->final_product 1. NaOH (aq), Heat 2. HCl

Gould-Jacobs synthesis of this compound.

Route 2: Camps Cyclization Approach

An alternative strategy for the synthesis of 4-hydroxyquinolines is the Camps cyclization. This reaction involves the intramolecular cyclization of an appropriately substituted o-acylaminoacetophenone derivative in the presence of a base. For the target molecule, this would entail the reaction of 2-amino-4-methoxyacetophenone with diethyl oxalate to form an intermediate which then undergoes cyclization.

Experimental Protocol

Step 1: Synthesis of Diethyl 2-((2-acetyl-5-methoxyphenyl)amino)-2-oxoacetate

2-amino-4-methoxyacetophenone is reacted with diethyl oxalate in a suitable solvent. This condensation reaction forms the key intermediate, an N-(2-acylphenyl)oxamic acid ester.

Step 2: Synthesis of Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate

The intermediate from the previous step is subjected to a base-catalyzed intramolecular cyclization. This is typically achieved by heating the compound in a high-boiling point solvent with a base, such as sodium ethoxide. The cyclization yields the ethyl ester of the target molecule.

Step 3: Synthesis of this compound

Similar to the Gould-Jacobs route, the final step involves the hydrolysis of the ethyl ester to the carboxylic acid using a base, followed by acidification to precipitate the product.

Camps Cyclization cluster_step1_camps Step 1: Condensation cluster_step2_camps Step 2: Cyclization cluster_step3_camps Step 3: Hydrolysis start_ketone 2-amino-4-methoxyacetophenone intermediate2 Diethyl 2-((2-acetyl-5-methoxyphenyl)amino)-2-oxoacetate start_ketone->intermediate2 diethyl_oxalate Diethyl oxalate diethyl_oxalate->intermediate2 ester2 Ethyl 4-hydroxy-7-methoxyquinoline-3-carboxylate intermediate2->ester2 Base (e.g., NaOEt) Heat final_product2 This compound ester2->final_product2 1. NaOH (aq), Heat 2. HCl

Benchmarking a Novel Anticancer Candidate: A Comparative Analysis of a 4-Hydroxyquinoline Derivative Against Standard Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a representative 4-hydroxyquinoline derivative, a class of compounds showing significant promise in oncology research, against established anticancer drugs. Due to the limited publicly available data on the specific molecule 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, this report utilizes data for a closely related 4-hydroxyquinolone analogue to provide a relevant benchmark. The data presented herein is intended to serve as a reference for the evaluation of novel quinoline-based compounds in anticancer drug discovery programs.

Comparative Analysis of In Vitro Cytotoxicity

The antiproliferative activity of a representative 4-hydroxyquinolone analogue was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic agents, Doxorubicin and Cisplatin. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTT assay.

Compound/DrugCancer Cell LineIC50 (µM)
Representative 4-Hydroxyquinolone Analogue HCT116 (Colon Carcinoma)Data not available for the specific analogue, illustrative values for related compounds are often in the low micromolar range.
A549 (Lung Carcinoma)Data not available for the specific analogue, illustrative values for related compounds are often in the low micromolar range.
PC3 (Prostate Carcinoma)Data not available for the specific analogue, illustrative values for related compounds are often in the low micromolar range.
MCF-7 (Breast Adenocarcinoma)Data not available for the specific analogue, illustrative values for related compounds are often in the low micromolar range.
Doxorubicin HCT116 (Colon Carcinoma)~0.1 - 1.0
A549 (Lung Carcinoma)~0.05 - 0.5
PC3 (Prostate Carcinoma)~0.1 - 1.0
MCF-7 (Breast Adenocarcinoma)~0.01 - 0.1
Cisplatin HCT116 (Colon Carcinoma)~1 - 10
A549 (Lung Carcinoma)~1 - 10
PC3 (Prostate Carcinoma)~2 - 20
MCF-7 (Breast Adenocarcinoma)~1 - 15

Note: The IC50 values for Doxorubicin and Cisplatin are approximate ranges reported in the literature and can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate the design of further studies.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Standard anticancer drugs are used as positive controls.

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.

  • Fixation: The cells are fixed in cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified.

Visualizing Experimental Design and Cellular Mechanisms

To provide a clearer understanding of the experimental process and the potential mechanism of action, the following diagrams have been generated.

G Experimental Workflow for Anticancer Drug Screening cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Incubation & Assay cluster_3 Data Acquisition & Analysis cell_culture Maintain Cancer Cell Lines seed_plate Seed Cells in 96-well Plates cell_culture->seed_plate treat_cells Add Compounds to Cells seed_plate->treat_cells prepare_compounds Prepare Serial Dilutions of Test Compound & Controls prepare_compounds->treat_cells incubate Incubate for 48-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilizing Agent incubate_mtt->solubilize read_absorbance Measure Absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Many quinoline derivatives exert their anticancer effects by targeting critical signaling pathways that regulate cell growth, proliferation, and survival.[1] The PI3K/AKT/mTOR pathway is one such cascade that is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[2][3]

G Simplified PI3K/AKT/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Quinoline Quinoline Derivative Quinoline->PI3K PTEN PTEN PTEN->PIP3

Caption: Putative mechanism of action of a quinoline derivative targeting the PI3K/AKT/mTOR signaling pathway.

References

Unveiling Target Engagement: A Comparative Guide to 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid in Cellular Respiration

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the interaction of a compound with its intended molecular target within a cellular context is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid's performance as an inhibitor of cellular respiration, with a focus on its engagement with the target enzyme, malate dehydrogenase (MDH).

This document will delve into the experimental data supporting the inhibitory effects of this quinoline derivative, present detailed methodologies for key assays, and compare its activity with alternative malate dehydrogenase inhibitors. Through clearly structured data and visual workflows, this guide aims to provide an objective resource for evaluating the target engagement of this compound.

Inhibition of Cellular Respiration and Malate Dehydrogenase

Research has identified this compound as an inhibitor of cellular respiration in Ehrlich ascites cells.[1] The primary intracellular target for this activity has been identified as malate dehydrogenase (MDH), a key enzyme in the citric acid cycle.[1][2] The inhibitory potency of this compound and its analogs has been quantified, providing a basis for comparison with other known inhibitors of this vital metabolic pathway.

Comparative Inhibitory Activity

The following table summarizes the inhibitory concentrations (I50) of this compound against both cellular respiration and isolated malate dehydrogenase, alongside data for alternative MDH inhibitors.

CompoundTarget/ProcessCell Line/SourceIC50 (M)Reference
This compound Cellular Respiration Ehrlich Ascites Cells 1.1 x 10⁻⁴ [3]
This compound Malate Dehydrogenase - > 5.0 x 10⁻⁴ [3]
LW-6Malate Dehydrogenase-2 (MDH-2)RPTECs (Cell Lysate)~30 µM[4]
OxaloacetateL-Malate Dehydrogenase-Competitive Inhibitor[5]
Diethyl Oxalacetatem-NAD(P)-MEHuman~2.5 mM[6]

Note: The IC50 value for this compound against malate dehydrogenase was reported as greater than the highest concentration tested.

Experimental Protocols

To ensure reproducibility and facilitate comparative analysis, detailed methodologies for the key experiments are provided below.

Inhibition of Cellular Respiration in Ehrlich Ascites Cells

This protocol is based on the methodology described by Shah and Coats (1977).[3]

  • Cell Preparation: Ehrlich ascites tumor cells are harvested and washed with a suitable buffer (e.g., Ringer's solution). The cell concentration is adjusted to a defined density.

  • Inhibitor Incubation: The cell suspension is incubated with varying concentrations of this compound or a vehicle control.

  • Oxygen Consumption Measurement: The rate of oxygen uptake by the cell suspension is measured potentiometrically using an oxygen electrode.

  • Data Analysis: The percent inhibition of oxygen uptake is calculated for each inhibitor concentration relative to the vehicle control. The I50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Malate Dehydrogenase Activity Assay

This biochemical assay is adapted from the procedure used by Shah and Coats (1977) to assess direct enzyme inhibition.[3]

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the substrate oxaloacetate, and the coenzyme NADH.

  • Enzyme and Inhibitor Addition: Purified malate dehydrogenase is added to the reaction mixture, along with varying concentrations of this compound or a vehicle control.

  • Spectrophotometric Measurement: The reaction is initiated, and the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.

  • Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plots. The percent inhibition is determined for each inhibitor concentration, and the I50 value is calculated.

Cellular Thermal Shift Assay (CETSA) for Malate Dehydrogenase Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein in a cellular environment.[7][8]

  • Cell Treatment: Intact cells are treated with either the test compound (this compound) or a vehicle control for a defined period.

  • Thermal Challenge: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally stabilized and remain soluble at higher temperatures compared to unbound proteins.

  • Cell Lysis and Fractionation: After heating, cells are lysed, and the soluble protein fraction is separated from aggregated proteins by centrifugation.

  • Protein Detection: The amount of soluble malate dehydrogenase in each sample is quantified using a specific antibody-based method, such as Western blotting or an AlphaScreen® assay.

  • Data Analysis: A melting curve is generated by plotting the amount of soluble malate dehydrogenase as a function of temperature. A shift in the melting curve for the compound-treated cells compared to the control indicates target engagement. Isothermal dose-response curves can also be generated by heating cells at a constant temperature with varying compound concentrations.

Visualizing the Pathways and Processes

To further elucidate the biological context and experimental workflows, the following diagrams have been generated using Graphviz.

Cellular_Respiration_Pathway cluster_glycolysis Glycolysis (Cytosol) cluster_tca Citric Acid Cycle (Mitochondria) cluster_etc Electron Transport Chain Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate AcetylCoA AcetylCoA Pyruvate->AcetylCoA Pyruvate Dehydrogenase Citrate Citrate AcetylCoA->Citrate Isocitrate Isocitrate Citrate->Isocitrate AlphaKG α-Ketoglutarate Isocitrate->AlphaKG SuccinylCoA Succinyl-CoA AlphaKG->SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Fumarate Fumarate Succinate->Fumarate Malate Malate Fumarate->Malate Oxaloacetate Oxaloacetate Malate->Oxaloacetate Malate Dehydrogenase Malate->Oxaloacetate Oxaloacetate->Citrate NADH NADH Oxaloacetate->NADH ATP ATP NADH->ATP O2 O₂ H2O H₂O O2->H2O Inhibitor 4-Hydroxy-7-methoxyquinoline -3-carboxylic acid Inhibitor->Malate CETSA_Workflow A 1. Cell Treatment (Compound vs. Vehicle) B 2. Thermal Challenge (Temperature Gradient) A->B C 3. Cell Lysis B->C D 4. Separation of Soluble and Aggregated Proteins C->D E 5. Quantification of Soluble Target Protein (MDH) D->E F 6. Data Analysis (Melting Curve Shift) E->F

References

Comparative analysis of the anti-inflammatory effects of quinoline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. In the realm of inflammation, numerous quinoline derivatives have been synthesized and evaluated for their potential to modulate key inflammatory pathways. This guide provides a comparative analysis of the anti-inflammatory effects of various quinoline derivatives, supported by experimental data, to aid researchers in the development of novel anti-inflammatory therapeutics.

In Vitro Anti-inflammatory Activity

The in vitro anti-inflammatory activity of quinoline derivatives is commonly assessed by their ability to inhibit key enzymes and cytokines involved in the inflammatory cascade. Cyclooxygenase-2 (COX-2), 15-lipoxygenase (15-LOX), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) are critical targets in the development of anti-inflammatory drugs. The following tables summarize the inhibitory activities of several quinoline derivatives against these targets.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity of Quinoline Derivatives

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib (Reference) 150.045326[1]
Compound 12c >100.1>100[2]
Compound 14a >100.11>90.9[2]
Compound 14b >100.11>90.9[2]
Compound 20a >100.12>83.3[2]
Hybrid 8e 12.50.047265.9[1]

Table 2: In Vitro 15-LOX, TNF-α, and IL-6 Inhibitory Activity of Quinoline-Triazine Hybrids

Compound15-LOX IC50 (µM)TNF-α IC50 (µM)IL-6 IC50 (µM)Reference
Celecoxib (Reference) 7.4610.6911.17[1]
Diclofenac (Reference) -10.2712.91[1]
Hybrid 8e 1.8119.193.99[1]
Hybrid 8h 2.030.405.21[1]
Hybrid 8j 2.458.417.7[1]
Hybrid 8m 3.601.21-[1]

In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the in vivo acute anti-inflammatory activity of novel compounds. The following table presents the percentage of edema inhibition by various quinoline derivatives in this model.

Table 3: In Vivo Anti-inflammatory Activity of Quinoline Derivatives in Carrageenan-Induced Paw Edema in Rats

CompoundDose (mg/kg)Time (h)Edema Inhibition (%)Reference
Indomethacin (Reference) 10457.66[3]
Compound 1 200496.31[3]
Compound 3 200499.69[3]
Asparacosin A 203Significant Inhibition[4]
Asparacosin A 403Significant Inhibition[4]

Key Inflammatory Signaling Pathways

Quinoline derivatives exert their anti-inflammatory effects by modulating various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways are two critical cascades that regulate the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[5] Upon stimulation by pro-inflammatory signals such as TNF-α or lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[6]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TNFR->IKK_complex activates TLR4->IKK_complex activates IkappaB IκBα IKK_complex->IkappaB phosphorylates Proteasome Proteasome IkappaB->Proteasome ubiquitination & degradation NFkappaB_inactive NF-κB (p50/p65)-IκBα NFkappaB_inactive->IkappaB NFkappaB_active NF-κB (p50/p65) NFkappaB_inactive->NFkappaB_active releases NFkappaB_nucleus NF-κB (p50/p65) NFkappaB_active->NFkappaB_nucleus translocates DNA DNA NFkappaB_nucleus->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes

Caption: The canonical NF-κB signaling pathway.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling initiated by a wide range of cytokines and growth factors.[7] Ligand binding to a cytokine receptor leads to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes, including those involved in inflammation and immune responses.[8]

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK_inactive JAK Receptor->JAK_inactive activates STAT_inactive STAT Receptor->STAT_inactive recruits JAK_active JAK-P JAK_inactive->JAK_active JAK_active->Receptor JAK_active->STAT_inactive phosphorylates STAT_active STAT-P STAT_inactive->STAT_active STAT_dimer STAT-P Dimer STAT_active->STAT_dimer dimerizes STAT_dimer_nucleus STAT-P Dimer STAT_dimer->STAT_dimer_nucleus translocates DNA DNA STAT_dimer_nucleus->DNA binds to Gene_Transcription Gene Transcription DNA->Gene_Transcription

Caption: The JAK/STAT signaling pathway.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of the anti-inflammatory effects of quinoline derivatives.

In Vitro Assay: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages

This assay is a common in vitro method to screen for anti-inflammatory activity. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a pro-inflammatory mediator. The inhibitory effect of a compound on NO production is measured using the Griess reagent.

Methodology:

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/well and incubated for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test quinoline derivatives. The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: LPS is added to each well (final concentration of 1 µg/mL) to induce NO production. Control wells without LPS and with vehicle are also included.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Nitrite Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is determined using the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride). The absorbance is measured at 540 nm.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model for evaluating the acute anti-inflammatory effects of compounds. Carrageenan injection into the rat paw induces a localized inflammatory response characterized by edema.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used. They are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Grouping: The animals are randomly divided into several groups: a control group, a reference drug group (e.g., indomethacin), and test groups receiving different doses of the quinoline derivatives.

  • Compound Administration: The test compounds and the reference drug are administered orally or intraperitoneally, typically one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: A 1% solution of carrageenan in saline (0.1 mL) is injected into the sub-plantar region of the right hind paw of each rat.[4]

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[4]

  • Data Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage of edema inhibition by the test compounds is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Experimental_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation Cell_Culture RAW 264.7 Cell Culture Compound_Treatment Treat with Quinoline Derivatives Cell_Culture->Compound_Treatment LPS_Stimulation LPS Stimulation Compound_Treatment->LPS_Stimulation NO_Measurement Measure Nitric Oxide Production LPS_Stimulation->NO_Measurement IC50_Determination Determine IC50 Values NO_Measurement->IC50_Determination Lead_Compound_Selection Lead Compound Selection IC50_Determination->Lead_Compound_Selection Animal_Acclimatization Animal Acclimatization Compound_Administration Administer Quinoline Derivatives Animal_Acclimatization->Compound_Administration Carrageenan_Injection Induce Paw Edema with Carrageenan Compound_Administration->Carrageenan_Injection Paw_Volume_Measurement Measure Paw Volume Carrageenan_Injection->Paw_Volume_Measurement Inhibition_Calculation Calculate % Edema Inhibition Paw_Volume_Measurement->Inhibition_Calculation Inhibition_Calculation->Lead_Compound_Selection

Caption: General experimental workflow for evaluating anti-inflammatory quinoline derivatives.

References

Safety Operating Guide

Proper Disposal of 4-Hydroxy-7-methoxyquinoline-3-carboxylic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed protocol for the safe disposal of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, a compound that requires careful handling due to its potential hazards.

Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4][5] Therefore, strict adherence to safety protocols is essential during handling and disposal.

Key Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1][2][4][5]

  • H319: Causes serious eye irritation.[1][2][4][5]

  • H335: May cause respiratory irritation.[1][3][4][5]

A comprehensive summary of safety information is provided in the table below.

Hazard ClassificationGHS PictogramSignal WordPrecautionary Statements
Acute Toxicity, Oral (Category 4)WarningH302P264, P270, P301+P312, P501
Skin Irritation (Category 2)WarningH315P264, P280, P302+P352, P332+P313, P362
Serious Eye Irritation (Category 2A)WarningH319P264, P280, P305+P351+P338, P337+P313
Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritationWarningH335P261, P271, P304+P340, P312, P403+P233, P405, P501

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[6] Under no circumstances should this chemical be discharged into sewer systems or contaminate water, foodstuffs, feed, or seed.[6]

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_liquid Contaminated Materials cluster_container Container Disposal cluster_final Final Disposal A Wear appropriate PPE: - Safety goggles - Lab coat - Chemical-resistant gloves B Segregate waste: - Solid waste - Contaminated labware - Empty containers A->B C Collect solid this compound waste B->C E Collect contaminated labware (e.g., glassware, pipette tips) B->E I Triple rinse the empty container with a suitable solvent B->I D Place in a clearly labeled, sealed, and compatible waste container C->D M Arrange for pickup by a licensed chemical waste disposal service D->M F Rinse labware with a suitable solvent (e.g., ethanol, acetone) E->F G Collect the rinsate as hazardous waste F->G H Place rinsed labware in a designated container for chemical waste F->H G->M H->M J Collect the rinsate as hazardous waste I->J K Puncture the container to prevent reuse I->K J->M L Dispose of the punctured container in a sanitary landfill or via controlled incineration K->L N Ensure all waste is properly documented according to institutional and regulatory guidelines M->N

Caption: Disposal workflow for this compound.

Detailed Methodologies:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure appropriate PPE is worn, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Waste Segregation:

    • Solid Waste: Collect any solid this compound waste in a dedicated, clearly labeled, and sealed container made of a compatible material.

    • Contaminated Labware: Glassware, pipette tips, and other materials that have come into contact with the chemical should be considered contaminated.

    • Empty Containers: The original containers of the chemical must also be disposed of properly.

  • Decontamination of Labware:

    • Rinse contaminated labware with a suitable solvent, such as ethanol or acetone, to remove residual chemical.

    • Collect the solvent rinsate in a separate, labeled hazardous waste container.

    • The rinsed labware should then be placed in a designated container for solid chemical waste.

  • Disposal of Empty Containers:

    • The primary container should be triple-rinsed with an appropriate solvent.[6]

    • The rinsate from this process must be collected and treated as hazardous waste.

    • To prevent reuse, the container should be punctured.[6]

    • The punctured container can then be disposed of in a sanitary landfill or through controlled incineration if the material is combustible.[6]

  • Final Disposal:

    • All collected waste streams (solid waste, contaminated labware, and rinsate) must be disposed of through a licensed and approved chemical waste disposal company.

    • Ensure that all waste is properly documented in accordance with your institution's and local regulatory guidelines.

By following these procedures, you can ensure the safe and compliant disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific safety and disposal protocols.

References

Safeguarding Your Research: Personal Protective Equipment for 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Hydroxy-7-methoxyquinoline-3-carboxylic acid, tailored for research and development professionals.

This compound is a compound that necessitates careful handling due to its potential health hazards. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Adherence to stringent safety protocols is paramount to mitigate risks of exposure. This guide provides a comprehensive overview of the required personal protective equipment (PPE), operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is the first line of defense against accidental exposure. The following table summarizes the essential PPE for handling this compound.

Protection Level Equipment Specification Purpose
Primary Hand ProtectionNitrile or Neoprene GlovesProvides a crucial barrier against direct skin contact.[2] Gloves should be inspected for any signs of damage before use.
Primary Eye ProtectionChemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[2]
Primary & Secondary Body Protection- Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.[3][4]- Recommended when handling larger quantities or when there is a significant risk of splashing.[3]
Task-Dependent Respiratory Protection- N95 Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation of dust particles.[2][4]- For handling solutions or when vapors may be generated.
Secondary Face ProtectionFace ShieldTo be worn over chemical splash goggles when there is a high risk of splashes.[4][5]

Operational Plan: A Step-by-Step Workflow

A systematic approach to handling this compound is critical to ensure a safe laboratory environment.

Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don PPE prep2 Prepare Work Area prep1->prep2 prep3 Assemble Materials prep2->prep3 handling1 Weighing prep3->handling1 handling2 Dissolving handling1->handling2 cleanup1 Decontaminate handling2->cleanup1 cleanup2 Segregate Waste cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3

Caption: A step-by-step workflow for the safe handling of this compound.

1. Preparation:

  • Don PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles[2][3].

  • Work Area Preparation: All work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[3][4].

  • Assemble Materials: Gather all necessary equipment, such as spatulas, weigh boats, and glassware, as well as designated hazardous waste containers, before starting work[4].

2. Handling:

  • Weighing: When weighing the solid compound, do so in a manner that minimizes dust generation.

  • Dissolving: If preparing a solution, slowly add the solid to the solvent to prevent splashing[2].

3. Post-Handling Procedures:

  • Decontamination: Clean all contaminated surfaces and glassware with an appropriate solvent, followed by a thorough washing[2][6].

  • PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Dispose of single-use items in the hazardous waste container[2].

Disposal Plan

Proper disposal is a critical aspect of the chemical's lifecycle and must be performed in compliance with local, state, and federal regulations[3].

Disposal Decision Workflow start Waste Generated solid_waste Solid Waste (gloves, weigh boats, etc.) start->solid_waste liquid_waste Liquid Waste (solutions) start->liquid_waste container Hazardous Waste Container solid_waste->container liquid_waste->container disposal_company Licensed Chemical Disposal Company container->disposal_company

Caption: Decision workflow for the proper disposal of this compound waste.

  • Waste Segregation: All solid waste, such as contaminated gloves and weigh boats, and any liquid waste containing this compound must be collected in a clearly labeled hazardous waste container[2][3].

  • Disposal Method: The material can be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[7].

  • Prohibited Disposal: Do not pour any waste containing this compound down the drain[2][3]. Do not contaminate water, foodstuffs, or feed with the chemical[7].

  • Consult EHS: Always consult your institution's environmental health and safety (EHS) office for specific disposal guidelines[2]. Contaminated packaging should be triple-rinsed and either recycled, reconditioned, or punctured to be made unusable before disposal in a sanitary landfill[7].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.